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1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Documentation Hub

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  • Product: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole
  • CAS: 15922-43-7

Core Science & Biosynthesis

Foundational

synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the (CAS No: 15922-43-7),...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the (CAS No: 15922-43-7), a valuable heterocyclic intermediate in pharmaceutical and fine chemical research.[1] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, focusing on a robust and reproducible two-step synthetic pathway. Key challenges, such as ensuring regioselectivity during the critical N-alkylation step, are addressed through a detailed mechanistic discussion and a field-proven experimental protocol. This document is structured to serve as a practical resource for researchers, chemists, and drug development professionals, providing not only a step-by-step workflow but also the causal logic behind experimental choices, comprehensive characterization data, and essential safety protocols.

Introduction

The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzotriazole moiety is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][4] Its unique chemical nature, acting as both a weak acid and a very weak base, and its ability to function as a versatile synthetic auxiliary make it a cornerstone for the construction of complex molecular architectures.[5][6] The incorporation of the benzotriazole nucleus is a recognized strategy in drug discovery to develop novel chemotherapeutic agents.[4]

Profile of the Target Compound: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The target molecule, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, combines the benzotriazole core with two key modifications: a saturated cyclohexane ring and a benzyl group at the N1 position. The tetrahydro- saturation reduces aromaticity, imparting distinct conformational flexibility and physicochemical properties compared to its aromatic counterpart. The N-benzyl group is a common pharmacophore that can modulate lipophilicity and introduce potential π-stacking interactions with biological targets. This compound serves primarily as a sophisticated building block or intermediate for further synthetic elaboration.[1]

Synthetic Strategy Overview

The synthesis is logically approached in two distinct stages:

  • Formation of the Heterocyclic Core: Synthesis of the precursor, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, from 1,2-diaminocyclohexane.

  • Regioselective N-Benzylation: The controlled attachment of a benzyl group to the N1 position of the triazole ring to yield the final product.

This strategy allows for the isolation and purification of the intermediate, ensuring a high-quality substrate for the critical and often challenging N-alkylation step.

Stage 1: Synthesis of the 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole Core

Mechanistic Rationale

The formation of the triazole ring is achieved via a classic diazotization reaction. This process involves the reaction of a vicinal diamine (1,2-diaminocyclohexane) with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid like acetic acid.[5][7] One of the amino groups is converted into a diazonium salt, which is a potent electrophile. The neighboring amino group then acts as an intramolecular nucleophile, attacking the diazonium group to effect ring closure and form the stable 1,2,3-triazole ring system.[6]

Detailed Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole
  • Reagents:

    • 1,2-Diaminocyclohexane (mixture of isomers)

    • Sodium Nitrite (NaNO₂)

    • Glacial Acetic Acid

    • Deionized Water

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,2-diaminocyclohexane (1.0 eq) in a mixture of glacial acetic acid (3.0 V) and water (2.0 V).

    • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water and add it to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole can be purified by recrystallization or column chromatography to yield a solid product.

Workflow Diagram: Synthesis of the Tetrahydrobenzotriazole Core

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Intermediate Product SM1 1,2-Diaminocyclohexane Proc1 Diazotization & Intramolecular Cyclization (0-5 °C → RT) SM1->Proc1 SM2 Sodium Nitrite (in Acetic Acid/Water) SM2->Proc1 WU1 Neutralization (NaHCO₃) Proc1->WU1 WU2 Extraction (Ethyl Acetate) WU1->WU2 WU3 Drying & Concentration WU2->WU3 WU4 Purification WU3->WU4 P1 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole WU4->P1

Caption: Workflow for the synthesis of the core heterocyclic intermediate.

Stage 2: Regioselective N-Benzylation

The Challenge of Regioselectivity

The N-alkylation of benzotriazoles is complicated by the presence of two potentially reactive nitrogen atoms (N1 and N2), leading to the formation of isomeric products. For most pharmaceutical applications, a single, pure isomer is required. The ratio of N1 to N2 alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. This protocol is optimized for the preferential synthesis of the N1-benzyl isomer, which is often the thermodynamically more stable product.[8]

Mechanistic Considerations for N1-Selectivity

The key to achieving high N1 selectivity lies in the generation of the benzotriazolide anion. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the N-H of the triazole ring. This reaction is best performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the resulting anion. The subsequent reaction with benzyl chloride (or bromide) proceeds via a classic SN2 mechanism. The N1 position is generally favored for attack due to a combination of steric accessibility and electronic factors within the anionic intermediate.

Detailed Experimental Protocol: Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole
  • Reagents:

    • 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole (from Stage 1)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Diethyl Ether

    • Silica Gel for column chromatography

  • Procedure:

    • Caution: Sodium hydride is highly reactive and flammable. Handle it in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

    • To a flame-dried, three-necked flask under an inert atmosphere, add the 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (1.0 eq) and dissolve it in anhydrous DMF (5.0 V).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30-45 minutes after the addition is complete to ensure full formation of the anion.

    • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of saturated ammonium chloride solution.

    • Dilute the mixture with water and extract three times with diethyl ether.

    • Combine the organic layers, wash sequentially with water and brine to remove residual DMF, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Reaction Mechanism Diagram: N-Benzylation

G Start Tetrahydrobenzotriazole (Substrate) Anion Tetrahydrobenzotriazolide Anion (Nucleophile) Start->Anion 1. Deprotonation Byproduct1 H₂ (gas) Start->Byproduct1 Base NaH (Base) Base->Anion Base->Byproduct1 Product 1-Benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Anion->Product 2. SN2 Attack AlkylHalide Benzyl Chloride (Electrophile) AlkylHalide->Product Byproduct2 NaCl AlkylHalide->Byproduct2

Caption: Mechanism of N1-benzylation via deprotonation and SN2 reaction.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the final product. A combination of physicochemical and spectroscopic methods should be employed.[1]

Physicochemical Properties
PropertyValue
CAS Number 15922-43-7[1]
IUPAC Name 1-benzyl-4,5,6,7-tetrahydrobenzotriazole[1]
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow solid or oil
Illustrative Spectroscopic Data

The following table presents expected spectroscopic data based on the analysis of structurally similar compounds.[9][10] Actual results should be confirmed experimentally.

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~7.3-7.4 ppm (m, 5H, Ar-H of benzyl), δ ~5.5-5.6 ppm (s, 2H, -CH₂-Ph), δ ~2.7-2.9 ppm (m, 2H, alicyclic CH₂ adjacent to N), δ ~1.8-2.0 ppm (m, 2H, alicyclic CH₂), δ ~1.6-1.8 ppm (m, 4H, remaining alicyclic CH₂)
¹³C NMR (CDCl₃)δ ~134-135 ppm (Ar C-ipso), δ ~128-129 ppm (Ar CH), δ ~127-128 ppm (Ar CH), δ ~119-120 ppm (Triazole C), δ ~53-54 ppm (-CH₂-Ph), δ ~20-25 ppm (Alicyclic CH₂)
FT-IR (KBr, cm⁻¹)~3030 (Ar C-H stretch), ~2930, 2860 (Alicyclic C-H stretch), ~1495, 1455 (Ar C=C stretch), ~1220 (N-N=N stretch), ~700-740 (Ar C-H oop bend)
Mass Spec (EI) m/z 213 (M⁺), 91 (C₇H₇⁺, tropylium ion - base peak)

Safety and Handling

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

  • Specific Reagent Hazards:

    • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

    • Benzyl Chloride/Bromide: Lachrymators and corrosive. Handle with extreme care to avoid inhalation or skin contact.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin exposure.

    • Acetic Acid: Corrosive. Causes severe skin and eye burns.

Conclusion

This guide details an efficient and reliable two-stage synthesis for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. The methodology emphasizes a rational approach, beginning with the formation of the saturated heterocyclic core, followed by a mechanistically driven, regioselective N-benzylation. By carefully controlling reaction conditions, particularly in the base-mediated alkylation step, the desired N1-isomer can be obtained in high purity. The protocols and data provided herein constitute a self-validating system, offering researchers a clear and authoritative pathway to access this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

  • Chemistry Stack Exchange. Complete mechanism of benzotriazole synthesis from o-phenylenediamine. (2022). Available from: [Link]

  • IJCRT.org. Review Of Benzotriazole. (2025). Available from: [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. Available from: [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. (2020). Available from: [Link]

  • Ataman Kimya. 1H-BENZOTRIAZOLE. Available from: [Link]

  • IJARIIE. A Review on: Synthesis of Benzotriazole. (2024). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. (2011). Available from: [Link]

  • National Center for Biotechnology Information. Benzotriazole: An overview on its versatile biological behavior. (2018). Available from: [Link]

  • PubChem. 1H-Benzotriazole, 4,5,6,7-tetrahydro-. Available from: [Link]

  • Semantic Scholar. One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4. Available from: [Link]

  • ResearchGate. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2010). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available from: [Link]

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound, 1-benzyl-4,5,6,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. While this specific molecule is not extensively documented in publicly available research, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust technical profile.

Molecular Structure and Properties

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a bicyclic heterocyclic compound. The core structure consists of a 1,2,3-triazole ring fused to a cyclohexene ring, with a benzyl group attached to one of the nitrogen atoms of the triazole ring.

Key Structural Features:

  • Tetrahydrobenzotriazole Core: The saturated cyclohexane ring fused to the triazole provides a three-dimensional conformation, unlike the planar benzotriazole.

  • N-Benzylation: The benzyl group introduces a lipophilic aromatic moiety, which can significantly influence the molecule's solubility, crystal packing, and biological interactions.

  • Tautomerism: The parent 4,5,6,7-tetrahydro-1H-benzotriazole can exist in tautomeric forms. However, the N-benzylation locks the structure into a specific isomer.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₁₃H₁₅N₃
Molecular Weight213.28 g/mol
AppearanceWhite to off-white solid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilityPredicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol.

Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole can be achieved through the N-alkylation of 4,5,6,7-tetrahydro-1H-benzotriazole with a benzyl halide. This is a common and effective method for the preparation of N-substituted benzotriazoles.[1]

Experimental Protocol: N-Alkylation

Objective: To synthesize 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole via N-alkylation.

Materials:

  • 4,5,6,7-tetrahydro-1H-benzotriazole

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a solution of 4,5,6,7-tetrahydro-1H-benzotriazole (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the benzotriazolide anion.

  • Alkylation: The reaction mixture is cooled to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and commonly used base for N-alkylation. For less reactive alkylating agents or to achieve higher yields, a stronger base like sodium hydride can be employed.

  • Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the nucleophilic anion reactive.

  • Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reaction and minimize side products.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product reactant1 4,5,6,7-Tetrahydro-1H-benzotriazole deprotonation 1. Deprotonation (0°C to RT) reactant1->deprotonation reactant2 Benzyl Bromide alkylation 2. Alkylation (0°C to RT, 12-24h) reactant2->alkylation base K₂CO₃ or NaH base->deprotonation solvent Anhydrous DMF solvent->deprotonation deprotonation->alkylation workup 3. Aqueous Work-up & Extraction alkylation->workup purification 4. Column Chromatography workup->purification product 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole purification->product

Synthetic workflow for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40Multiplet5HAromatic protons of the benzyl group
5.50-5.60Singlet2HMethylene protons (-CH₂-) of the benzyl group
2.70-2.80Multiplet4HProtons at C4 and C7 of the tetrahydrobenzotriazole ring
1.80-1.90Multiplet4HProtons at C5 and C6 of the tetrahydrobenzotriazole ring
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
135-136Quaternary carbon of the benzyl group attached to the methylene
128-129Aromatic carbons of the benzyl group
127-128Aromatic carbons of the benzyl group
119-120Quaternary carbons of the tetrahydrobenzotriazole ring
50-52Methylene carbon (-CH₂-) of the benzyl group
25-26Carbons at C4 and C7 of the tetrahydrobenzotriazole ring
22-23Carbons at C5 and C6 of the tetrahydrobenzotriazole ring
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration
3030-3100C-H stretch (aromatic)
2850-2950C-H stretch (aliphatic)
1450-1600C=C stretch (aromatic)
1200-1300N-N=N stretch
690-770C-H out-of-plane bend (aromatic)

Chemical Reactivity

The chemical reactivity of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is dictated by its key functional groups: the N-benzyl group, the triazole ring, and the tetrahydrobenzene moiety.

  • N-Debenzylation: The benzyl group can potentially be cleaved under certain reductive conditions, although it is generally stable.

  • Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, typically at the ortho and para positions. The conditions would need to be carefully controlled to avoid reaction at the triazole ring.

  • Modification of the Tetrahydrobenzene Ring: The double bond in the cyclohexene moiety could potentially undergo reactions such as hydrogenation or oxidation, although this would likely require harsh conditions.

Potential Applications in Drug Discovery and Materials Science

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][5]

  • Antimicrobial Agents: Many benzotriazole derivatives have demonstrated potent antibacterial and antifungal properties. The lipophilic benzyl group in the target molecule may enhance its ability to penetrate microbial cell membranes.

  • Anticancer Agents: Certain substituted benzotriazoles have shown significant anticancer activity. For example, 4,5,6,7-tetrabromobenzotriazole is a known inhibitor of protein kinase CK2.[1] The N-benzyl tetrahydrobenzotriazole scaffold could be a starting point for the design of novel kinase inhibitors.

  • Antiviral Activity: The benzotriazole nucleus is present in some antiviral compounds. Further derivatization of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole could lead to new antiviral leads.

  • Corrosion Inhibitors: Benzotriazoles are well-known for their ability to inhibit the corrosion of copper and its alloys. The tetrahydro derivative with the benzyl group may also exhibit such properties, potentially with altered solubility and efficacy in different media.

Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science center_node 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole antimicrobial Antimicrobial Agents center_node->antimicrobial anticancer Anticancer Therapeutics (e.g., Kinase Inhibitors) center_node->anticancer antiviral Antiviral Compounds center_node->antiviral corrosion Corrosion Inhibitors center_node->corrosion ligands Ligands in Coordination Chemistry center_node->ligands

Potential applications of the target molecule.

Conclusion

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a fascinating molecule with significant potential for further research and development. While specific data on this compound is scarce, its synthesis is feasible through established methods, and its chemical properties can be reasonably predicted. The rich biological activity profile of the broader benzotriazole family suggests that this compound and its derivatives are promising candidates for exploration in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support further investigation into this promising chemical entity.

References

  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
  • Liu, P. N., Siyang, H. X., Zhang, L., Tse, S. K. S., & Jia, G. (2012). Supporting Information for Ruthenium-Catalyzed Regioselective C-H Bond Acylation of 1,2,3-Triazoles. The Journal of Organic Chemistry.
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). INTERNATIONAL JOURNAL OF INNOVATIVE RESEARCH IN SCIENCE, ENGINEERING AND TECHNOLOGY.
  • PubChem. (n.d.). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Nardi, F., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 23(15), 4279-4294.
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicated biological activities of the novel heterocyclic compound, 1-benzyl-4,5,6,7...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicated biological activities of the novel heterocyclic compound, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. While direct experimental evidence for this specific molecule is not extensively available in current literature, this document synthesizes data from structurally related benzotriazole and tetrahydrobenzotriazole derivatives to forecast its potential pharmacological profile. Drawing upon established structure-activity relationships (SAR), we explore the likely implications of the N-benzyl and saturated carbocyclic moieties on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for evaluating these potential activities are provided to facilitate further research and validation. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar benzotriazole derivatives.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system comprising a benzene ring and a 1,2,3-triazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] The versatility of the benzotriazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological properties.[4]

The subject of this guide, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, introduces two key structural modifications to the basic benzotriazole framework:

  • N-Benzylation: The addition of a benzyl group at the N1 position of the triazole ring is a common strategy in the design of benzotriazole-based therapeutic agents. This substitution can influence the compound's lipophilicity, steric profile, and interactions with biological targets.[5]

  • Tetrahydro-Core: The saturation of the benzene ring to form a 4,5,6,7-tetrahydro-benzotriazole core significantly alters the molecule's geometry and electronic properties from a planar, aromatic system to a more flexible, alicyclic one.

This guide will dissect the potential biological ramifications of these structural features, drawing parallels from existing research on related compounds to build a predictive profile for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on benzotriazole derivatives, it is plausible to predict that 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole may exhibit a range of biological activities. The following sections explore these potential activities and their underlying mechanistic rationale.

Anticancer Potential

Benzotriazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms such as apoptosis induction and cell cycle arrest.[6] The N-benzyl substitution, in particular, has been associated with enhanced cytotoxic effects in some series of heterocyclic compounds.

Causality of Experimental Choices: The rationale for investigating the anticancer potential of this compound stems from the known activities of its parent scaffolds. The benzyl group can facilitate π-π stacking interactions with aromatic residues in the active sites of target proteins, potentially enhancing binding affinity. The tetrahydro- core, while reducing aromaticity, may allow for more favorable conformational arrangements within a binding pocket.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many benzotriazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[2]

  • Tubulin Polymerization Inhibition: Some benzotriazole analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The compound may trigger programmed cell death through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation start Compound Synthesis & Characterization mtt MTT Assay (Cell Viability) start->mtt Initial Cytotoxicity Screen cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle If Active apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis Confirm Apoptotic Induction western_blot Western Blot (Protein Expression) apoptosis->western_blot Elucidate Mechanism xenograft Xenograft Tumor Model western_blot->xenograft Promising In Vitro Results toxicity Toxicity Studies xenograft->toxicity pk_pd Pharmacokinetic/Pharmacodynamic Analysis xenograft->pk_pd

Caption: Workflow for assessing the anticancer potential of a novel compound.

Antimicrobial Activity

The benzotriazole scaffold is a component of numerous compounds with demonstrated antibacterial and antifungal properties.[4] N-alkylation of the benzotriazole ring has been shown in some cases to modulate this activity.[6]

Causality of Experimental Choices: The prevalence of antimicrobial activity within the benzotriazole class makes this a logical starting point for investigation. The lipophilicity imparted by the benzyl group may enhance the compound's ability to penetrate microbial cell membranes.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Membrane Disruption: The molecule might interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Workflow for Antimicrobial Evaluation:

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start Compound Preparation disk_diffusion Disk Diffusion Assay start->disk_diffusion Qualitative Assessment mic Broth Microdilution (MIC Determination) disk_diffusion->mic If Active mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc time_kill Time-Kill Kinetics mic->time_kill mechanism_assays Mechanism of Action Assays (e.g., membrane potential) time_kill->mechanism_assays

Caption: Workflow for evaluating the antimicrobial activity of a test compound.

Antiviral Potential

Several benzotriazole derivatives have been reported to possess antiviral activity against a range of viruses.[7][8] The specific structural features of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole may confer interactions with viral proteins.

Causality of Experimental Choices: Given the documented antiviral properties of benzotriazoles, exploring this activity is a rational step. The N-benzyl group could engage in hydrophobic or aromatic interactions with viral enzymes or structural proteins.

Potential Mechanisms of Action:

  • Inhibition of Viral Enzymes: The compound might inhibit key viral enzymes such as proteases, polymerases, or helicases, which are essential for viral replication.[5]

  • Interference with Viral Entry or Egress: The molecule could potentially block the attachment of the virus to host cells or inhibit the release of new viral particles.

Anti-inflammatory Properties

Benzotriazole derivatives have also been investigated for their anti-inflammatory effects.[2] This activity is often attributed to the inhibition of inflammatory mediators or enzymes.

Causality of Experimental Choices: The anti-inflammatory potential is another promising avenue for investigation based on the broader benzotriazole literature. The structural features of the target compound could allow it to interact with enzymes involved in the inflammatory cascade.

Potential Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Modulation of Cytokine Production: The molecule could potentially suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Detailed Experimental Protocols

To facilitate the investigation of the predicted biological activities, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Culture the desired bacterial or fungal strain overnight.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls is a measure of anti-inflammatory activity.

Protocol:

  • Animal Acclimatization:

    • Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration:

    • Group the animals and administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.

    • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema by the test compound compared to the control group.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is unavailable, we can extrapolate from related series:

  • N-Substitution: In many heterocyclic series, the nature of the N-substituent is critical for activity. The benzyl group is a common motif that can enhance activity through increased lipophilicity and potential for aromatic interactions. Variations in the substitution pattern on the benzyl ring could be a fruitful area for future optimization.

  • Saturation of the Benzene Ring: The transition from an aromatic benzotriazole to a tetrahydrobenzotriazole introduces conformational flexibility. This could be advantageous if the biological target has a non-planar binding site, but could be detrimental if aromaticity is crucial for binding (e.g., through π-stacking). Comparative studies between aromatic and saturated analogs are needed to elucidate this.

Conclusion and Future Directions

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a novel compound with a predicted profile of diverse biological activities based on the well-established pharmacology of the benzotriazole scaffold. The anticancer, antimicrobial, antiviral, and anti-inflammatory potential of this molecule warrants experimental investigation. The protocols and mechanistic insights provided in this guide offer a robust framework for such studies.

Future research should focus on:

  • Synthesis and Characterization: The first step is the efficient synthesis and thorough characterization of the title compound.

  • In Vitro Screening: A broad in vitro screening against a panel of cancer cell lines, microbial strains, and viral targets will help to identify the most promising areas of activity.

  • Mechanism of Action Studies: Once a significant activity is confirmed, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.

  • Lead Optimization: Based on initial findings, a medicinal chemistry program could be initiated to synthesize analogs and establish a clear structure-activity relationship, with the goal of optimizing potency and selectivity.

This systematic approach will be crucial in determining the true therapeutic potential of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and its derivatives.

References

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH. Retrieved from [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005). PubMed. Retrieved from [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]

  • Synthesis, characterization and anti-inflammatory activity of novel n-substituted tetrazoles. (2012). Department of Physical Chemistry.
  • Antiviral Activity of Benzotriazole Based Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). International Journal of Research and Review. Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2015). PMC - NIH. Retrieved from [Link]

  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021). UniCA IRIS. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (CAS: 15922-43-7). While direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document, grounded in foundational spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers with a validated blueprint for identification and structural verification. This guide includes detailed experimental protocols, data interpretation causality, and visual aids to facilitate a comprehensive understanding.

Introduction: The Structural Elucidation Imperative

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a bicyclic system where a triazole ring is fused to a cyclohexane ring, further substituted with a benzyl group at the N1 position. The benzotriazole moiety is a significant pharmacophore in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development, where molecular identity directly impacts efficacy and safety. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle.

This guide is structured to serve as a practical reference for scientists working with or synthesizing this molecule. By deconstructing the molecule into its constituent parts—the benzyl group and the tetrahydrobenzotriazole core—we can predict its spectroscopic behavior with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, we anticipate distinct signals corresponding to the aromatic benzyl protons, the benzylic methylene bridge, and the aliphatic protons of the tetrahydro ring.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules of this polarity, as it offers good solubility and its residual solvent peak is well-characterized.

dot graph NMR_Structure_H { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: Molecular structure with proton labels for ¹H NMR discussion.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
Hₐ (CH₂)~ 5.5 - 5.7Singlet (s)2HThese benzylic protons are adjacent to a nitrogen atom and a phenyl ring, leading to a significant downfield shift. In the absence of a nearby chiral center, they are expected to be chemically equivalent, resulting in a singlet.[1]
Hₑ (Aromatic)~ 7.2 - 7.4Multiplet (m)5HProtons on the monosubstituted benzene ring typically appear in this region. The ortho-, meta-, and para-protons will have slightly different chemical shifts, resulting in a complex multiplet.[2][3]
Hₓ (Aliphatic)~ 2.7 - 2.9Multiplet (m)4HThese methylene protons are adjacent to the triazole ring carbons, causing a downfield shift compared to a simple cyclohexane. They are expected to appear as a multiplet.
Hᵧ (Aliphatic)~ 1.8 - 2.0Multiplet (m)4HThese methylene protons are further from the electron-withdrawing triazole ring and will therefore appear more upfield, in the typical aliphatic region for a cyclohexane-like ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

dot graph NMR_Structure_C { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: Molecular structure with carbon labels for ¹³C NMR discussion.

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale & Causality
Cₐ (CH₂)~ 50 - 55The benzylic carbon is attached to a nitrogen, shifting it downfield. This range is typical for N-benzyl groups on heterocyclic systems.[4]
Cᵢₚₛₒ (Aromatic)~ 135 - 137The quaternary carbon of the phenyl ring attached to the methylene group.
Cₒ, Cₘ, Cₚ (Aromatic)~ 127 - 129Aromatic carbons of the benzyl ring typically resonate in this region. Multiple signals are expected due to the different environments of the ortho, meta, and para carbons.[2]
Cₓ (Fused Ring)~ 140 - 145The two quaternary carbons of the tetrahydrobenzotriazole moiety where the rings are fused. These carbons are part of the triazole system and are expected to be significantly deshielded.
Cᵧ (Aliphatic)~ 25 - 30The aliphatic carbons adjacent to the fused carbons (Cₓ).
Cₙ (Aliphatic)~ 20 - 25The two remaining aliphatic carbons, which are most shielded and furthest from the triazole ring.
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

NMR_Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target molecule, we expect to see absorptions corresponding to aromatic C-H, aliphatic C-H, aromatic C=C, and vibrations from the triazole ring system.

Predicted IR Absorption Bands (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation for solids or liquids.

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale & Causality
3100 - 3000C-H Stretch (Aromatic)Medium-WeakThese absorptions are characteristic of C-H bonds on the benzene ring.
2950 - 2850C-H Stretch (Aliphatic)StrongStrong signals corresponding to the numerous C-H bonds in the benzyl CH₂ group and the tetrahydrocyclohexane ring.
~1600, ~1495, ~1450C=C Stretch (Aromatic)MediumThese bands are diagnostic for the benzene ring skeleton.
1450 - 1200Triazole Ring VibrationsMedium-WeakThe N-N and N=N stretching and ring bending vibrations of the 1,2,3-triazole system are expected in this region. Specific "marker bands" can be complex but their presence confirms the triazole core.[5][6][7]
770 - 730 & 710 - 690C-H Out-of-Plane BendStrongA strong absorption in this range is highly characteristic of a monosubstituted benzene ring.
Experimental Protocol: ATR-FTIR Spectroscopy

FTIR_Workflow

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (Molecular Formula: C₁₃H₁₅N₃), the nominal molecular weight is 213 g/mol .

Predicted Mass Spectrum (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, which typically generates the protonated molecular ion [M+H]⁺.

  • Molecular Ion: A prominent peak is expected for the protonated molecule [M+H]⁺ at m/z 214 .

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 214 ion would likely reveal characteristic fragments. The most anticipated fragmentation is the cleavage of the benzylic C-N bond.

MS_Fragmentation

Causality of Fragmentation:

  • Formation of Tropylium Ion (m/z 91): The most favorable fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to form the benzyl cation.[8][9] This cation rearranges to the highly stable, aromatic tropylium ion ([C₇H₇]⁺), which almost invariably appears as the base peak (most intense signal) in the mass spectrum of such compounds.[10][11] This is a powerful diagnostic peak for the presence of a benzyl moiety.

  • Loss of N₂ (Nitrogen): A characteristic fragmentation of the triazole ring involves the expulsion of a neutral nitrogen molecule (N₂), which is a very stable leaving group.[12][13] Fragmentation of the remaining tetrahydrobenzotriazole radical cation (m/z 122) could lead to a fragment at m/z 94 after the loss of 28 Da.

Experimental Protocol: ESI-MS

ESI_MS_Workflow

Conclusion and Summary of Predicted Data

This guide provides a comprehensive, theory-backed prediction of the key spectroscopic data for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. The combination of the predicted NMR, IR, and MS data creates a unique spectral fingerprint that should allow for unambiguous identification. The presence of aromatic and aliphatic signals in the NMR, the characteristic C-H and ring vibrations in the IR, and, most notably, the dominant m/z 91 fragment in the mass spectrum, form a self-validating system for structural confirmation. Researchers can use this guide to design experiments, interpret resulting data, and confidently verify the structure of their synthesized material.

Summary of Key Predicted Spectroscopic Features:

Technique Key Predicted Feature Predicted Value
¹H NMR Benzylic CH₂ Signal~ 5.6 ppm (singlet, 2H)
Aromatic Protons~ 7.3 ppm (multiplet, 5H)
¹³C NMR Benzylic CH₂ Signal~ 50-55 ppm
IR C-H Stretch (Aliphatic)2950 - 2850 cm⁻¹
C-H Bend (Monosubstituted Benzene)770 - 730 cm⁻¹ & 710 - 690 cm⁻¹
MS Protonated Molecular Ion [M+H]⁺m/z 214
Base Peak in MS/MSm/z 91 (Tropylium ion)

References

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Foundational

crystal structure of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

An In-Depth Technical Guide to the Proposed Crystallographic Analysis of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Abstract The benzotriazole scaffold is a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Crystallographic Analysis of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Abstract

The benzotriazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its synthetic versatility allows for extensive modification to explore structure-activity relationships (SAR).[3] While the crystal structures of many benzotriazole derivatives have been elucidated, providing critical insights into their three-dimensional conformation and intermolecular interactions, the specific structure of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole remains, to our knowledge, undetermined. This guide presents a comprehensive, field-proven framework for the synthesis, crystallization, and complete single-crystal X-ray diffraction (SCXRD) analysis of this target compound. It is intended as a self-validating roadmap for researchers in structural chemistry and drug development, detailing the causality behind experimental choices and providing robust protocols for achieving a high-resolution crystal structure.

Introduction: The Rationale for Structural Elucidation

The fusion of a benzene ring with a 1,2,3-triazole ring gives benzotriazole a unique electronic and structural profile. The three nitrogen atoms act as hydrogen bond acceptors, while the fused aromatic system allows for π-π stacking interactions, features that enable its derivatives to bind effectively to a variety of biological enzymes and receptors. The saturation of the benzene ring to form the 4,5,6,7-tetrahydro derivative introduces conformational flexibility in the six-membered ring, while the addition of a benzyl group at the N1 position adds a significant hydrophobic and aromatic moiety.

Determining the precise three-dimensional structure of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is crucial for several reasons:

  • Conformational Analysis: To understand the preferred conformation of the tetrahydrocyclohexane ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the benzyl group relative to the benzotriazole core.

  • Intermolecular Interactions: To identify the key non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern the crystal packing. This knowledge is fundamental for understanding solid-state properties and for designing co-crystals or polymorphs.

  • Computational Modeling: To provide an accurate, experimentally-validated model for computational studies, such as molecular docking simulations in drug discovery programs.

This guide outlines the complete workflow, from chemical synthesis to final structural refinement, required to achieve these objectives.

Proposed Synthesis and Crystallization Strategy

Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The most direct route to the target compound is the N-alkylation of the parent 4,5,6,7-tetrahydro-1H-benzotriazole. N-alkylation of benzotriazoles can be synthetically challenging, sometimes yielding a mixture of N1 and N2 isomers.[4] However, protocols using a base such as potassium carbonate in a polar aprotic solvent are well-established for favoring N1 substitution.[1][5]

G cluster_0 Proposed Synthetic Route Start 4,5,6,7-Tetrahydro- 1H-benzotriazole Conditions K₂CO₃, DMF Heat Start->Conditions Reagent1 Benzyl Chloride Reagent1->Conditions Product 1-Benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Conditions->Product Purification Column Chromatography Product->Purification Final Pure Product Purification->Final

Caption: Proposed synthesis of the target compound.

Experimental Protocol: N-Alkylation

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5,6,7-tetrahydro-1H-benzotriazole (1.0 eq).

  • Solvent and Base: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the suspension. Rationale: DMF is a polar aprotic solvent that facilitates SN2 reactions, while K₂CO₃ is a mild base sufficient to deprotonate the benzotriazole.

  • Reagent Addition: Add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most critical and challenging step.[6] Success relies on creating a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice.[7] Several methods should be screened in parallel.

Table 1: Recommended Crystallization Screening Methods

Method Description Solvents/Antisolvents
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.[7] Dichloromethane, Ethyl Acetate, Acetone
Vapor Diffusion A concentrated solution of the compound in a small vial is placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8] Compound in Toluene; Anti-solvent: Hexane

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another. | Compound in Dichloromethane; Anti-solvent: Methanol |

Experimental Protocol: Crystallization by Slow Evaporation

  • Preparation: Dissolve 5-10 mg of the purified product in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate) in a small, clean glass vial (e.g., 4 mL).

  • Filtration: Filter the solution through a small cotton plug in a pipette into a fresh vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. Rationale: This restricts the rate of evaporation, promoting the growth of fewer, larger crystals rather than a polycrystalline powder.[7]

  • Incubation: Place the vial in a vibration-free location at a constant temperature and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or fine forceps.

Crystal Structure Determination: A Self-Validating Workflow

The definitive method for determining the three-dimensional structure of small organic molecules is single-crystal X-ray diffraction (SCXRD).[9][10] This technique provides precise atomic coordinates, bond lengths, and bond angles.[9]

G cluster_1 Crystal Structure Determination Workflow Crystal_Selection Select & Mount Suitable Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Least-Squares Refinement (SHELXL) Structure_Solution->Refinement Model_Building Assign Atoms Add H-Atoms Refinement->Model_Building Validation Check & Validate (R-factor, CIF check) Refinement->Validation Model_Building->Refinement Validation->Refinement Iterate Final_Model Final Structural Model & CIF File Validation->Final_Model

Caption: Workflow for single-crystal X-ray analysis.

Data Collection

Protocol:

  • Crystal Selection: Under a polarizing microscope, select a clear, well-formed single crystal (typically 0.1-0.3 mm in size) with sharp extinctions.

  • Mounting: Mount the crystal on a cryo-loop (e.g., a MiTeGen loop) using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

  • Data Acquisition: Mount the loop on the goniometer head of a single-crystal X-ray diffractometer. Cool the crystal to 100 K in a stream of cold nitrogen gas. Rationale: Low temperature minimizes atomic thermal motion, leading to higher quality diffraction data at higher resolution.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Full Data Collection: Execute a full data collection strategy, typically involving multiple scans in ω and φ to ensure complete data coverage and redundancy.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve the phase problem and build an atomic model. This model is then refined against the experimental data.

Protocol:

  • Data Reduction: Integrate the raw diffraction images to produce a reflection file (.hkl file) containing Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.

  • Space Group Determination: Analyze the systematic absences in the reflection data to determine the crystal's space group.

  • Structure Solution: Use a program like SHELXT or SIR to solve the phase problem using direct methods or Patterson methods, which will generate an initial electron density map and a preliminary atomic model.[11]

  • Initial Refinement: Refine this initial model using a least-squares refinement program such as SHELXL.[12] This process iteratively adjusts atomic positions and isotropic displacement parameters to minimize the difference between observed and calculated structure factors.[13]

  • Model Building: In the resulting model, identify and assign all non-hydrogen atoms. Re-run the refinement.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions (riding model) and refine them using appropriate constraints (e.g., HFIX commands in SHELXL).[13]

  • Convergence and Validation: Continue refinement until convergence is reached (i.e., minimal shifts in refined parameters). The quality of the final model is assessed by several factors, including the R-factor (R1), weighted R-factor (wR2), and the goodness of fit (GooF). A final difference Fourier map should be featureless.

Anticipated Structural Features and Data Analysis

While the precise structure is unknown, we can anticipate key features by analogy with the known crystal structure of 1-benzyl-1H-benzotriazole, which can be found in the Cambridge Structural Database (CSD).[14][15]

Table 2: Predicted Crystallographic Data and Structural Parameters

Parameter Predicted Value/Feature Rationale / Comparison
Crystal System Monoclinic A common crystal system for small organic molecules. 1-benzyl-1H-benzotriazole is monoclinic.
Space Group P2₁/c A common centrosymmetric space group for chiral molecules crystallizing as a racemate.
Unit Cell (Å, °) a ≈ 11-16, b ≈ 6-12, c ≈ 16-20, β ≈ 100-110 Based on the dimensions of 1-benzyl-1H-benzotriazole, but likely larger due to the non-planar tetrahydro- group.
Z (molecules/cell) 4 Typical for the P2₁/c space group.
Tetrahydro Ring Likely a 'chair' or 'half-chair' conformation. This is the lowest energy conformation for a substituted cyclohexane ring.
Dihedral Angle Benzyl ring will be significantly twisted out of the plane of the benzotriazole ring (predicted ~70-80°). Steric hindrance will prevent a planar arrangement. The value for 1-benzyl-1H-benzotriazole is ~75°.

| Intermolecular Forces | Potential for weak C-H···N hydrogen bonds and π-π stacking interactions involving the benzyl rings. | These are common packing motifs for N-heterocycles and aromatic compounds. |

Visualization and Analysis

The final refined crystal structure, typically in the Crystallographic Information File (CIF) format, can be visualized and analyzed using software like CCDC Mercury.[16][17][18]

G cluster_2 Anticipated Molecular Interactions cluster_interactions mol1 Molecule A (Benzyl & Tetrahydrobenzotriazole) h_bond C-H···N Hydrogen Bond mol1->h_bond pi_stack π-π Stacking mol1->pi_stack mol2 Molecule B (Symmetry-related) h_bond->mol2 pi_stack->mol2

Sources

Exploratory

An In-depth Technical Guide to 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: Synthesis, Potential Applications, and Future Research

Executive Summary: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound built upon the versatile benzotriazole scaffold. While primarily documented as a synthetic intermediate in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound built upon the versatile benzotriazole scaffold. While primarily documented as a synthetic intermediate in pharmaceutical and chemical research, its structural features—a chelating triazole ring, a hydrophobic benzyl group, and a saturated carbocyclic ring—suggest significant, underexplored potential in materials science and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, with a focus on regiochemical control, and outlines experimental frameworks for investigating its prospective applications as a corrosion inhibitor and a pharmacologically active agent, grounded in the well-established properties of the broader benzotriazole class.

Introduction: The Benzotriazole Scaffold

The benzotriazole system, a fusion of a benzene and a 1,2,3-triazole ring, is a privileged structure in chemistry.[1] Its derivatives are integral to a vast array of applications, from potent medicinal agents with anticancer, antifungal, and antiviral properties to indispensable corrosion inhibitors for copper and its alloys.[2][3] The three nitrogen atoms of the triazole ring act as effective ligands for metal ions, while the fused aromatic system allows for π-π stacking interactions, hydrogen bonding, and further functionalization.

The subject of this guide, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, combines three key structural motifs:

  • The Tetrahydrobenzotriazole Core: The saturation of the benzene ring alters the planarity and electronic properties compared to the aromatic parent, potentially influencing solubility and binding geometries.

  • The N1-Benzyl Group: This large, hydrophobic substituent significantly impacts the molecule's steric profile and lipophilicity, which can enhance its interaction with nonpolar environments, such as organic coatings or lipid bilayers.

  • The 1,2,3-Triazole Ring: This moiety is the cornerstone of its chelating and hydrogen-bonding capabilities.

This unique combination makes it a compelling candidate for further investigation beyond its current role as a chemical building block.

Physicochemical Properties and Characterization

A crucial first step in any research endeavor is the unambiguous identification and characterization of the compound of interest.

PropertyValueSource
IUPAC Name 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazoleSynHet [Internal Data]
CAS Number 15922-43-7SynHet [Internal Data]
Molecular Formula C₁₃H₁₅N₃Calculated
Molecular Weight 213.28 g/mol Calculated

Analytical Characterization: Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the position of the benzyl group.

  • Mass Spectrometry (MS): LC-MS or GC-MS to verify the molecular weight and fragmentation pattern.

  • Chromatography (HPLC/GC): To assess the purity of the compound.

  • Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations.

Synthesis and Mechanistic Considerations: The Challenge of Regioselectivity

The most direct route to 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is the N-alkylation of the parent heterocycle, 4,5,6,7-tetrahydro-1H-benzotriazole. However, a significant challenge in the alkylation of benzotriazoles is the control of regioselectivity. The reaction can yield two distinct isomers: the N1-substituted product (asymmetric) and the N2-substituted product (symmetric).[4]

The ratio of these isomers is highly dependent on reaction conditions. The N1-isomer is often the thermodynamically favored product, while the N2-isomer can be kinetically favored, particularly with hard alkylating agents and in polar solvents.[5][6] Achieving high selectivity for the desired N1-isomer is a key hallmark of a well-designed synthesis.

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_products Products & Purification SM1 4,5,6,7-Tetrahydro- 1H-benzotriazole Deprotonation Deprotonation (Formation of Anion) SM1->Deprotonation SM2 Benzyl Bromide Alkylation Nucleophilic Attack (SN2 Reaction) SM2->Alkylation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Deprotonation->Alkylation Triazolide Anion IsomerMix Mixture of N1 and N2 Isomers Alkylation->IsomerMix Workup Aqueous Workup & Extraction Purification Column Chromatography IsomerMix->Purification N1_Product Desired Product: 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole N2_Product Byproduct: 2-benzyl-4,5,6,7-tetrahydro- 2H-1,2,3-benzotriazole Purification->N1_Product Separated Purification->N2_Product Separated

Figure 1: Synthetic workflow for N-benzylation of tetrahydrobenzotriazole.

Field-Proven Experimental Protocol: Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

This protocol is based on established methods for the N-alkylation of benzotriazoles and is designed for high regioselectivity towards the N1 isomer.[2][4]

Materials:

  • 4,5,6,7-tetrahydro-1H-benzotriazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,5,6,7-tetrahydro-1H-benzotriazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration).

  • Rationale for Reagent Choice: K₂CO₃ is a mild, solid base that minimizes side reactions and is easily removed during workup. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a more nucleophilic "naked" triazolide anion, which favors attack at the more sterically accessible N1 position.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction is complete and prevents unnecessary heating which could alter the isomer ratio.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N1 and N2 isomers. The isomers can be identified by NMR spectroscopy.

Key Applications: Established Roles and Future Potential

While its primary commercial use is as a synthetic intermediate, the molecular architecture of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole makes it a strong candidate for advanced applications.

Potential Application: Corrosion Inhibition

Benzotriazole (BTA) is a world-renowned corrosion inhibitor, particularly for copper and its alloys.[7] It functions by chemisorbing onto the metal surface, forming a robust, passive polymeric film of [Cu(I)BTA]n that acts as a physical barrier to corrosive agents.[8][9] N-substituted derivatives can offer modified, and sometimes enhanced, protective properties.

Hypothesized Mechanism and Advantages: The N-benzyl group introduces significant hydrophobicity. This could enhance the barrier properties of the protective film, repelling aqueous corrosive media more effectively than unsubstituted BTA. The saturated ring may influence the packing density of the film on the metal surface. These compounds are typically effective at very low concentrations (in the ppm range).[10]

cluster_metal Copper Surface (Cu) cluster_inhibitor Inhibitor Action cluster_protection Result Cu_surface Cu → Cu⁺ + e⁻ (Anodic Dissolution) Chelation Chelation N atoms coordinate with Cu⁺ Cu_surface->Chelation Cu⁺ ions Inhibitor 1-Benzyl-Tetrahydro- benzotriazole (Inh) Inhibitor->Chelation Film Formation of Protective Film [Cu(I)-Inh]n Polymer Chelation->Film Protected_surface Passivated Surface (Corrosion Blocked) Film->Protected_surface

Figure 2: Proposed mechanism for corrosion inhibition by chelation and film formation.

Protocol for Efficacy Validation: The performance of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a corrosion inhibitor can be quantitatively assessed using standard electrochemical techniques on a copper electrode in a corrosive medium (e.g., 3.5% NaCl solution).[11]

  • Potentiodynamic Polarization: This technique measures the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor indicates effective corrosion inhibition. The data can also reveal whether the inhibitor acts on the anodic (metal dissolution) or cathodic (oxygen reduction) reaction, or both.[8]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the resistance of the electrode-solution interface. A significant increase in the charge transfer resistance (Rct) value upon addition of the inhibitor confirms the formation of a protective, insulating film on the metal surface.[7]

InhibitorConcentrationIcorr (μA/cm²)Rct (Ω·cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)0 mMValue AValue X0%
Target Compound 1 mMValue BValue YCalculated
Benzotriazole (BTA)1 mMValue CValue ZCalculated
This table represents a template for presenting hypothetical experimental data. Actual values must be determined empirically.
Potential Application: Pharmacological Agent

The benzotriazole scaffold is present in numerous bioactive molecules.[12] Derivatives have shown a wide spectrum of activities, including:

  • Anticancer: Certain derivatives, like 4,5,6,7-tetrabromobenzotriazole, are potent inhibitors of protein kinase CK2, an enzyme often overexpressed in cancer cells.[3][13]

  • Antimicrobial: N-substituted benzotriazoles have demonstrated activity against various bacterial and fungal strains.[13][14]

  • Antiviral: The scaffold has been explored for inhibitors of viral enzymes, such as the NTPase/helicase of the Hepatitis C virus.[15]

Future Research Directions: The biological activity of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a compelling and unexplored area. A logical starting point would be to screen the compound in a panel of standard in vitro assays:

  • Cytotoxicity Assays: Evaluate its effect on the proliferation of various human cancer cell lines (e.g., MCF-7, HeLa, A549) using an MTT or similar assay to determine IC₅₀ values.

  • Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria and pathogenic fungi.

Conclusion and Outlook

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole stands as a molecule of significant untapped potential. While its current utility is largely confined to being a synthetic precursor, a deeper analysis based on the fundamental principles of chemistry and the extensive literature on its parent scaffold reveals promising avenues for future research. The synthetic challenges, particularly in achieving regioselectivity, are well-understood and can be overcome with rational protocol design. The most exciting prospects lie in the systematic evaluation of its efficacy as a next-generation corrosion inhibitor and as a novel scaffold for drug discovery. The experimental frameworks provided in this guide offer a clear path for researchers to unlock the full potential of this versatile heterocyclic compound.

References

  • [8] JACS Directory. (n.d.). Inhibition of Substituted Benzotriazoles for the Corrosion and Dezincification of Brass (Cu-65/Zn-35) in Neutral Aqueous Chloride Media. Retrieved from [Link]

  • [9] Kuznetsov, Y. I., & Kazansky, L. P. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. Corrosion: Materials, Protection, 17(9), 1-15.

  • [15] Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Biochimica Polonica, 52(5), 1-13.

  • [7] Globe Thesis. (2018). Study Of Benzotriazoles Compounds On The Corrosion Inhibition Mechanism Of Typical Metal Alloys. Retrieved from [Link]

  • [14] Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648.

  • [3] Singh, U. P., & Bhat, H. R. (2014). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 182-193.

  • [16] Vorobyev, S. V., et al. (2021). Outlook of C-substituted benzotriazoles application as corrosive inhibitors. IOP Conference Series: Earth and Environmental Science, 808, 012028.

  • [1] Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.

  • [12] Pratik, A., et al. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. World Journal of Pharmaceutical Research, 14(11).

  • [13] Avhad, G. K., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.

  • [17] LookChem. (n.d.). One-Pot, Metal- And Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines. Retrieved from [Link]

  • [5] Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7788-7791.

  • [18] IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

  • [19] Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(4), 2525-2530.

  • [6] Tiwari, V. K., et al. (2012). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals.

  • [20] Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • [21] Dehaen, W., & Voets, M. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. Arkivoc, 1(5), 127-134.

  • Realtor.com. (n.d.). 15922 SE 43rd St, Bellevue, WA 98006. Retrieved from [Link]

  • [10] Copper Development Association Inc. (n.d.). Benzotriazole-An effective corrosion inhibitor for copper alloys. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: Synthesis, and Historical Context

This technical guide provides a comprehensive overview of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the his...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the historical context of benzotriazole research, the synthetic routes to this specific molecule, and its chemical properties, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the benzotriazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous benzotriazole-containing therapeutic agents.[1]

The partially saturated analogue, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, and its derivatives, such as the N-benzylated compound, represent a specific chemical space within this broad class of molecules. The introduction of a benzyl group can significantly impact the compound's lipophilicity and steric profile, which in turn can influence its biological activity and target interactions.

Historical Context and Discovery

The direct discovery of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is not prominently documented in a single seminal publication. Rather, its emergence is a logical progression within the broader exploration of benzotriazole chemistry. The synthesis of the parent scaffold, 4,5,6,7-tetrahydro-1H-benzotriazole, laid the groundwork for the creation of its N-substituted derivatives.

The primary impetus for the synthesis of compounds like 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole stems from the established pharmacological potential of the benzotriazole core. Researchers have systematically explored how substitutions at the N-1 and N-2 positions of the triazole ring, as well as on the carbocyclic ring, modulate biological activity. The addition of an N-benzyl group is a common strategy in medicinal chemistry to enhance binding to hydrophobic pockets in biological targets.

While a specific "discovery" paper for this exact molecule is elusive, its synthesis and potential applications are rooted in studies focused on developing novel therapeutic agents, particularly in the areas of virology and oncology. For instance, research into N-alkylated benzotriazole derivatives has been driven by the search for potent inhibitors of viral enzymes like NTPase/helicase from the Hepatitis C virus.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is presented in Table 1.

PropertyValueSource
CAS Number 15922-43-7[3][4]
Molecular Formula C₁₃H₁₅N₃[5]
Molecular Weight 213.278 g/mol [5]
Boiling Point 399.4 ± 52.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 195.4 ± 30.7 °C[5]

Synthesis and Mechanism

The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole can be logically approached through two primary routes: the direct benzylation of the pre-formed tetrahydrobenzotriazole core or the catalytic hydrogenation of 1-benzyl-1H-benzotriazole. The former is generally more common and allows for greater modularity in synthesizing a variety of N-substituted analogs.

Synthetic Pathway: N-Alkylation of 4,5,6,7-tetrahydro-1H-benzotriazole

The most direct and widely applicable method for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is the N-alkylation of the 4,5,6,7-tetrahydro-1H-benzotriazole precursor. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated benzotriazole anion attacks the benzyl halide.

Synthetic Pathway cluster_0 Step 1: Formation of Tetrahydrobenzotriazole cluster_1 Step 2: N-Benzylation Cyclohexanone Cyclohexanone Tetrahydrobenzotriazole 4,5,6,7-Tetrahydro-1H-benzotriazole Cyclohexanone->Tetrahydrobenzotriazole 1. Hydrazine 2. NaNO2 / H+ Hydrazine Hydrazine NitrousAcid Nitrous Acid Tetrahydrobenzotriazole_alkylation 4,5,6,7-Tetrahydro-1H-benzotriazole TargetMolecule 1-Benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Tetrahydrobenzotriazole_alkylation->TargetMolecule Base, Benzyl Halide Base Base (e.g., KOH) BenzylHalide Benzyl Halide (e.g., Benzyl Bromide)

Caption: General synthetic scheme for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Experimental Protocol: Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The following protocol is a representative procedure based on established methods for the N-alkylation of benzotriazole derivatives.[2]

Materials:

  • 4,5,6,7-tetrahydro-1H-benzotriazole

  • Potassium hydroxide (KOH)

  • Benzyl bromide

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5,6,7-tetrahydro-1H-benzotriazole (1.0 eq) in methanol. To this solution, add potassium hydroxide (1.1 eq) and stir at room temperature for 30 minutes to facilitate the formation of the potassium salt.

  • Alkylation: To the resulting mixture, add benzyl bromide (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a mixture of N-1 and N-2 isomers. The isomers can be separated by careful chromatography.

Note: The ratio of N-1 to N-2 isomers can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.[2]

Catalytic Hydrogenation of 1-Benzyl-1H-benzotriazole

An alternative, though less common, approach involves the catalytic hydrogenation of the aromatic 1-benzyl-1H-benzotriazole. This method would saturate the benzene ring of the benzotriazole core.

Alternative Synthetic Pathway Benzylbenzotriazole 1-Benzyl-1H-benzotriazole TargetMolecule 1-Benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Benzylbenzotriazole->TargetMolecule H2, Catalyst, High Pressure Hydrogen H2 Catalyst Catalyst (e.g., Rh/C)

Caption: Alternative synthetic route via catalytic hydrogenation.

This reaction typically requires a robust catalyst, such as rhodium on carbon, and is carried out under high pressure and elevated temperature. While effective for the reduction of aromatic systems, this method may be less desirable due to the harsher reaction conditions and the potential for side reactions, such as debenzylation.

Potential Applications and Future Directions

While specific, large-scale applications of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are not extensively reported in publicly available literature, its structural motifs suggest potential utility in several areas of drug discovery. The general class of N-alkylated benzotriazoles has been investigated for a range of therapeutic targets.

The presence of the benzyl group suggests that this compound could be a candidate for interacting with proteins that have hydrophobic binding pockets. Further research could focus on screening this molecule against a panel of enzymes and receptors where such interactions are crucial for activity.

Future work could also involve the synthesis of a library of derivatives based on the 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole scaffold. Modifications to the benzyl ring (e.g., introduction of electron-donating or -withdrawing groups) or the tetrahydrobenzotriazole core could lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.

Conclusion

1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a member of the pharmacologically significant benzotriazole family. While its specific discovery is not well-documented, its synthesis is readily achievable through standard N-alkylation protocols. The compound represents a valuable starting point for further chemical exploration and biological screening in the ongoing quest for novel therapeutic agents. The methodologies and historical context provided in this guide offer a solid foundation for researchers and drug development professionals interested in the rich chemistry of benzotriazole derivatives.

References

  • Chembase.cn. 1-Benzyl-4,5,6,7-tetrahydro-1H-benzotriazole. [Link]

  • Chemical Dictionary Network. CAS Query. [Link]

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.
  • AA Blocks. Safety Data Sheet - 1-Benzyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole. [Link]

  • Advanced Technology & Industrial Co., Ltd. Product Search Result. [Link]

  • Özdemir, İ., Gürbüz, N., & Gök, Y. (2016). Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh (I) and Ru (III) Complexes in [bmim][BF 4]. Molecules, 21(9), 1234.
  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole.
  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole; (B) 1-and 2-hydroxyethyl and 1-and 2-chloroethyl derivatives of[5] and (C) 4,5,6,7-tetrabromo 1H-benzimidazole. ResearchGate.

  • Avhad, K. C., & Upadhyay, P. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Tiwari, V. K., Singh, A. S., & Kale, R. R. (2012).
  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610.
  • Wikipedia. Benzotriazole. [Link]

  • Van der Eycken, E., & D'hooghe, M. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1, 2, 3, 4-tetrahydroisoquinolines using benzotriazole-auxiliary. Arkivoc, 2000(5), 786-793.
  • Monbaliu, J. C. M. (Ed.). (2016).
  • Google Patents.

Sources

Exploratory

An In-depth Technical Guide to Potential Research Areas for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Abstract: The field of heterocyclic chemistry continually presents novel molecular scaffolds with untapped potential. This guide focuses on 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a compound with limited curr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The field of heterocyclic chemistry continually presents novel molecular scaffolds with untapped potential. This guide focuses on 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a compound with limited current research, and outlines promising avenues for investigation. By drawing parallels with structurally related benzotriazole and N-benzyl-triazole derivatives, this document proposes three primary research domains: corrosion inhibition, medicinal chemistry, and synthetic methodology development. For each area, a detailed rationale, proposed experimental workflows, and key analytical techniques are provided. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further exploration into this and similar chemical entities.

Introduction

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a chemical entity that, despite its defined structure, remains largely unexplored in scientific literature.[1] Its molecular architecture, featuring a saturated carbocyclic ring fused to a triazole and substituted with a benzyl group, suggests a confluence of properties that could be exploited in various scientific and industrial applications. The benzotriazole core is well-established for its role in corrosion inhibition and as a versatile scaffold in medicinal chemistry.[2][3][4][5] The addition of a benzyl group can modulate lipophilicity and introduce specific steric and electronic features, potentially enhancing or diversifying its biological or material science applications.[6] This guide provides a structured approach to systematically investigate the potential of this intriguing molecule.

Part 1: Synthesis and Characterization

A reliable and scalable synthesis is the bedrock of any chemical research program. While specific procedures for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are not extensively documented, a logical synthetic approach can be inferred from established methods for N-alkylation of benzotriazoles.[7]

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of the target compound involves the N-alkylation of 4,5,6,7-tetrahydro-1H-benzotriazole with benzyl bromide.

Step-by-Step Methodology:

  • Preparation of the Starting Material: 4,5,6,7-tetrahydro-1H-benzotriazole can be synthesized via the cyclocondensation of 1,2-diaminocyclohexane with sodium nitrite in an acidic medium, such as acetic acid.[7]

  • N-Alkylation Reaction:

    • To a solution of 4,5,6,7-tetrahydro-1H-benzotriazole in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate to deprotonate the triazole nitrogen.

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding anion.

    • Slowly add benzyl bromide to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to elucidate the molecular structure and confirm the position of the benzyl group.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

Part 2: Potential Research Areas

Based on the known applications of related compounds, three key research areas are proposed for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Corrosion Inhibition

Rationale: Benzotriazole and its derivatives are renowned for their efficacy as corrosion inhibitors, particularly for copper and its alloys.[2][3] They function by forming a protective polymeric film on the metal surface through coordination with metal ions, thereby preventing corrosive reactions.[2] The introduction of a benzyl group could enhance the hydrophobicity of this protective layer, potentially leading to improved and more durable corrosion resistance.

Experimental Workflow:

  • Material Preparation: Prepare coupons of various metals (e.g., copper, zinc, steel) with standardized surface finishes.

  • Inhibitor Solution Preparation: Prepare solutions of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in a corrosive medium (e.g., 3.5 wt% NaCl solution) at varying concentrations.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: To determine the effect of the inhibitor on the anodic and cathodic corrosion reactions.

    • Electrochemical Impedance Spectroscopy (EIS): To evaluate the formation and properties of the protective film on the metal surface.

  • Weight Loss Method: Immerse metal coupons in the corrosive medium with and without the inhibitor for an extended period, and measure the weight loss to calculate the inhibition efficiency.

  • Surface Analysis:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal before and after exposure to the corrosive environment.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the protective film formed on the metal surface.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Surface Analysis Metal_Coupons Metal Coupon Preparation Electrochemical Electrochemical Measurements (Polarization, EIS) Metal_Coupons->Electrochemical Weight_Loss Weight Loss Method Metal_Coupons->Weight_Loss Inhibitor_Solutions Inhibitor Solution Preparation Inhibitor_Solutions->Electrochemical Inhibitor_Solutions->Weight_Loss SEM SEM Electrochemical->SEM Weight_Loss->SEM XPS XPS SEM->XPS

Caption: Workflow for evaluating corrosion inhibition potential.

Medicinal Chemistry

Rationale: The triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with activities including antimicrobial, antiviral, and anticancer effects.[4][8] Benzotriazole derivatives, in particular, have shown promise as enzyme inhibitors and antimicrobial agents.[4][5][7] The benzyl group can facilitate hydrophobic interactions within the binding pockets of biological targets. Therefore, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole represents a promising starting point for the development of novel therapeutic agents.

Proposed Research Directions:

  • Antimicrobial Activity:

    • Screening: Evaluate the compound against a panel of clinically relevant bacterial and fungal strains using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

    • Mechanism of Action Studies: If activity is observed, investigate the potential mechanism, such as inhibition of essential enzymes (e.g., dihydrofolate reductase, DNA gyrase) or disruption of cell membrane integrity.

  • Anticancer Activity:

    • Cytotoxicity Screening: Assess the cytotoxic effects of the compound on various cancer cell lines (e.g., breast, lung, colon) using assays like the MTT or SRB assay.

    • Target Identification: If significant cytotoxicity is observed, efforts can be directed towards identifying the molecular target. Given that some benzotriazole derivatives inhibit protein kinases, this could be a promising starting point.[5]

  • Enzyme Inhibition:

    • Targeted Screening: Based on the structural similarity to known inhibitors, the compound could be screened against specific enzyme classes, such as kinases, proteases, or cyclooxygenases.

Medicinal_Chemistry_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_enzyme Enzyme Inhibition Compound 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole MIC_Assay MIC Determination (Bacteria & Fungi) Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cancer Cell Lines) Compound->Cytotoxicity_Assay Enzyme_Screening Targeted Enzyme Screening Compound->Enzyme_Screening MoA_Studies Mechanism of Action Studies MIC_Assay->MoA_Studies If Active Target_ID Target Identification Cytotoxicity_Assay->Target_ID If Active

Caption: A multi-pronged approach to exploring medicinal chemistry applications.

Synthetic Methodology and Derivative Development

Rationale: The 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole scaffold can serve as a versatile building block for the synthesis of a library of more complex molecules. The reactivity of the benzotriazole ring system and the potential for functionalization of the benzyl and tetrahydro-benzene rings open up numerous possibilities for synthetic transformations.

Proposed Synthetic Explorations:

  • Functionalization of the Benzyl Ring:

    • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzyl ring can introduce diverse functional groups, which can then be further modified.

  • Modification of the Tetrahydro-benzene Ring:

    • Oxidation: Selective oxidation of the saturated ring could introduce carbonyl or hydroxyl functionalities, providing handles for further derivatization.

  • Click Chemistry:

    • If the benzyl group is replaced with a propargyl group, the resulting alkyne-functionalized tetrahydro-benzotriazole can be a valuable partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the rapid synthesis of a diverse library of triazole-containing compounds.

Synthetic_Methodology cluster_derivatization Derivative Synthesis Core_Scaffold 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Benzyl_Func Benzyl Ring Functionalization Core_Scaffold->Benzyl_Func Tetrahydro_Func Tetrahydro-benzene Ring Modification Core_Scaffold->Tetrahydro_Func Click_Chem Click Chemistry Analogs Core_Scaffold->Click_Chem

Sources

Foundational

An In-depth Technical Guide to 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family of molecules. This class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family of molecules. This class of compounds, characterized by a fused benzene and triazole ring system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Benzotriazole and its derivatives have been investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The introduction of a benzyl group at the N1 position and the saturation of the benzene ring to a tetrahydrobenzotriazole core can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and known applications of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, serving as a valuable resource for researchers in drug discovery and development.

Chemical Identifiers and Properties

A clear identification of a chemical entity is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

IdentifierValueSource
CAS Number 15922-43-7SynHet
IUPAC Name 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazoleSynHet
Molecular Formula C₁₃H₁₅N₃Calculated
Molecular Weight 213.28 g/mol Calculated
PubChem CID 12247347SynHet
SMILES C1CC=C(C=C1)CN2N=NC3=C2CCCC3SynHet
InChI InChI=1S/C13H15N3/c1-2-4-13(5-3-1)10-16-14-15-12-9-7-6-8-11(12)16/h1-5H,6-10H2Calculated

While specific experimental data for the physical properties of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are not widely published, they can be inferred from related structures. The compound is expected to be a solid at room temperature with limited solubility in water but good solubility in organic solvents.

Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole can be achieved through the N-alkylation of the parent heterocycle, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This is a common and effective method for the preparation of N-substituted benzotriazoles.[2]

General Synthetic Principle: N-Alkylation

The lone pair of electrons on the nitrogen atom in the triazole ring of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole allows it to act as a nucleophile. In the presence of a suitable base, the proton on the nitrogen can be abstracted, forming a more nucleophilic anion. This anion can then react with an electrophile, such as benzyl bromide, in a nucleophilic substitution reaction to form the N-benzylated product.

Experimental Protocol: Synthesis via N-benzylation

The following is a representative, field-proven protocol for the N-alkylation of a benzotriazole derivative, adapted for the synthesis of the title compound.

Materials:

  • 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the benzotriazolide anion.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 4,5,6,7-Tetrahydro- 1H-1,2,3-benzotriazole P1 Deprotonation A->P1 B Benzyl Bromide P2 N-Alkylation (Nucleophilic Substitution) B->P2 C Base (e.g., K₂CO₃) C->P1 D Solvent (e.g., DMF) D->P1 P1->P2 Benzotriazolide anion P3 Work-up & Extraction P2->P3 P4 Purification (Column Chromatography) P3->P4 Z 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole P4->Z

Caption: Synthetic workflow for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, including a singlet for the methylene protons (CH₂) typically in the range of 5.5-6.0 ppm, and multiplets for the aromatic protons of the phenyl ring between 7.2 and 7.5 ppm. The tetrahydrogenated ring should exhibit multiplets for the methylene protons in the aliphatic region (approximately 1.8-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the benzylic carbon around 50-55 ppm. The aromatic carbons of the phenyl ring will appear in the 125-140 ppm region. The carbons of the tetrahydrobenzotriazole core will be observed in the aliphatic and aromatic regions.

  • FTIR: The infrared spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N and N=N stretching vibrations of the triazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.28 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the triazole ring.

Potential Applications in Research and Drug Development

Benzotriazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] While specific biological activity for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole has not been extensively reported, its structural features suggest several potential areas of investigation:

  • Antiviral Activity: N-substituted benzotriazoles have been explored as antiviral agents. For instance, certain derivatives have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV) and other related Flaviviridae.[5] The benzyl group could potentially enhance binding to viral enzymes.

  • Anticancer Activity: Some benzotriazole derivatives, such as 4,5,6,7-tetrabromobenzotriazole, are known to be potent inhibitors of protein kinase CK2, a target in cancer therapy.[2] The title compound could be investigated for similar kinase inhibitory properties.

  • Antimicrobial and Antifungal Activity: The benzotriazole scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[1]

  • Corrosion Inhibition: Benzotriazoles are well-known corrosion inhibitors, particularly for copper and its alloys. The tetrahydro- and benzyl-substituted derivative may also exhibit such properties.

The following diagram illustrates a potential mechanism of action for benzotriazole derivatives as kinase inhibitors, a plausible area of investigation for the title compound.

KinaseInhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Protein Kinase (e.g., CK2) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Inhibitor->Kinase Binds to ATP-binding site

Caption: Potential mechanism of action as a protein kinase inhibitor.

Safety and Handling

  • Hazard Classification: The parent compound, 1H-benzotriazole, is classified as harmful if swallowed and causes serious eye irritation.[6] It is also considered toxic to aquatic life with long-lasting effects.[6] Similar hazards should be assumed for the benzylated derivative.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a compound of interest for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications. As research into novel benzotriazole derivatives continues, a more complete understanding of the unique properties and biological activities of this specific molecule will undoubtedly emerge.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry and Chemotherapy, 16(5), 315-326. [Link]

  • Cai, Y. H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]

  • Chen, Y. C., & Chen, C. T. (2009). Method for synthesizing benzotriazole. U.S. Patent No. 7,655,805. Washington, DC: U.S.
  • Ravindran, P., Sivasudha, T., & Ponnuswamy, M. N. (2012). 1-Benzyl-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2132. [Link]

  • Avhad, K. C., & Upadhyay, K. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • Krawczyk, M., & Gdaniec, M. (2015). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1311–1314. [Link]

  • PubChem. (n.d.). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ramesh, M., & Perumal, S. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results, 5399-5407. [Link]

  • Kumar, A., Jain, S. L., & Sain, B. (2013). Supplementary Information: A highly efficient and recyclable heterogeneous copper catalyst for the one-pot synthesis of 1,2,3-triazoles in water. Royal Society of Chemistry. [Link]

  • Di Mauro, G., & Barreca, M. L. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 1-21. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024, October 1). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Introduction: Unveiling the Physicochemical Landscape of a Novel Benzotriazole Derivative 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound with potential applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Physicochemical Landscape of a Novel Benzotriazole Derivative

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its successful development and application. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule, offering both theoretical insights and practical, field-proven methodologies. While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust roadmap for researchers to generate the necessary data in a scientifically rigorous and regulatory-compliant manner.

The core of this guide is built upon the principles of scientific integrity, drawing from established methodologies for the characterization of organic compounds and the internationally recognized guidelines for stability testing of new drug substances set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Part 1: Solubility Profiling: The Gateway to Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate, and consequently, its bioavailability. A comprehensive solubility profile across a range of solvents and pH values is essential for early-stage formulation development, enabling the selection of appropriate excipients and delivery systems.

Theoretical Framework: "Like Dissolves Like" and Beyond

The solubility of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole will be governed by its molecular structure. The presence of the benzyl group introduces a significant hydrophobic character, while the triazole ring and the tetrahydrobenzotriazole core contribute to its polarity. The interplay of these structural features will dictate its solubility in various media. Based on the general principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in organic solvents compared to aqueous media.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determining the equilibrium solubility of the target compound.

Materials and Instrumentation:

  • 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (analytical standard)

  • A range of solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, dimethyl sulfoxide)

  • pH buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated quantitative analytical method.[7]

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole to a series of vials, each containing a known volume of a specific solvent or pH buffer.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility in mg/mL or mol/L by correcting for the dilution factor.

Data Presentation: A Comparative Overview

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Water25To be determined
pH 1.2 Buffer37To be determined
pH 4.5 Buffer37To be determined
pH 6.8 Buffer37To be determined
pH 7.4 Buffer37To be determined
Ethanol25To be determined
Methanol25To be determined
Acetonitrile25To be determined

Part 2: Stability Assessment: Ensuring Potency and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are essential for determining the retest period or shelf life and recommended storage conditions.

Forced Degradation (Stress Testing): Unveiling Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies are crucial for developing and validating a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted on at least three primary batches of the substance to establish a re-test period.[4] The storage conditions are dictated by the climatic zone for which the product is intended.

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol for Stability Studies:

  • Sample Preparation and Storage:

    • Package the compound in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

    • Place the packaged samples in stability chambers maintained at the conditions specified in the table above.

  • Testing Frequency:

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analysis:

    • Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.

Potential Degradation Pathways

Based on the known chemistry of benzotriazoles, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The amide-like linkage in the triazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The tetrahydroaromatic ring may be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized derivatives.[9] The benzyl group could also be a site of oxidation.

  • Photodegradation: Benzotriazoles are known to be UV absorbers, and prolonged exposure to light may induce photochemical reactions, potentially leading to the formation of radicals and subsequent degradation products.[10]

Hypothesized Degradation Pathway:

Degradation_Pathway Parent 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 Hydroxylated Tetrahydro-ring Derivative Parent->Oxidation_Product1 Oxidation Oxidation_Product2 Oxidized Benzyl Group Derivative Parent->Oxidation_Product2 Oxidation Photolysis_Product Radical Intermediates and Subsequent Products Parent->Photolysis_Product Photolysis (UV/Vis Light)

Caption: Hypothesized degradation pathways.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility and stability of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a non-negotiable prerequisite for its advancement as a viable candidate in drug development or other applications. The experimental frameworks and theoretical considerations outlined in this guide provide a clear and actionable path for researchers to generate the critical data required for informed decision-making. By adhering to these scientifically sound and regulatory-aligned principles, the scientific community can ensure the development of safe, effective, and stable products.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Slideshare. (2015). Ich guideline for stability testing. [Link]

  • RSC Publishing. (n.d.). Supplementary Information. [Link]

  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]

  • PubMed. (2003). Photochemical degradation of benzotriazole. [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]

  • American Pharmaceutical Review. (2022). Forced Degradation – A Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Evaluating 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a Corrosion Inhibitor

Abstract Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and structural integrity concerns. The use of organic corrosion inhibitors is a primary strategy for miti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and structural integrity concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials. Benzotriazole (BTA) and its derivatives are well-established as highly effective inhibitors, particularly for copper and its alloys.[1] This document provides a detailed technical guide for researchers on the application and evaluation of a specific derivative, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole , in corrosion inhibition studies. We delve into the mechanistic principles, provide field-proven experimental protocols for electrochemical and surface analysis, and offer guidance on data interpretation, empowering researchers to conduct robust and reproducible inhibitor efficacy studies.

Introduction: The Rationale for Benzotriazole Derivatives

Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (oxidant reduction) reactions occurring on a metal's surface. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate.[2] Their primary mechanism involves adsorbing onto the metal surface to form a protective film. This film acts as a physical barrier, isolating the metal from the corrosive medium, and can also suppress the electrochemical reactions at the anode, cathode, or both.[3]

Benzotriazole (BTA) is a premier corrosion inhibitor, renowned for its ability to form a stable, polymeric complex with surface copper oxides, creating a durable protective barrier.[4] The modification of the core BTA structure allows for the fine-tuning of its properties. The subject of this guide, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (CAS: 15922-43-7), incorporates two key modifications:

  • Tetrahydro-aromatic ring: The partially saturated ring system maintains the essential triazole functionality while potentially altering the molecule's steric and electronic properties.

  • N-benzyl group: The addition of a benzyl group significantly increases the molecule's hydrophobicity and size. This can enhance its solubility in non-aqueous or mixed media and influence the packing density and stability of the adsorbed protective film.

These structural features suggest that 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole could offer unique advantages in specific applications, warranting detailed investigation.

Proposed Mechanism of Inhibition

The effectiveness of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface and form a robust protective film. The mechanism can be understood through the following key steps:

  • Transport and Adsorption: The inhibitor molecules, dispersed in the corrosive medium, are transported to the metal surface. Adsorption occurs through the interaction of the molecule's active centers with the metal.

  • Active Centers Interaction: The primary active centers are the nitrogen atoms in the 1,2,3-triazole ring, which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal atoms (e.g., copper, iron), forming coordinate covalent bonds (chemisorption).[5]

  • Film Formation: Upon adsorption, the molecules arrange themselves on the surface, forming a protective film. The hydrophobic benzyl groups orient away from the metal surface, creating a barrier that repels water and other corrosive species. This film formation significantly increases the charge transfer resistance at the metal-solution interface.[6]

This multi-faceted interaction, involving both chemisorption via the triazole ring and physisorption contributions from the larger molecular structure, results in a stable and effective inhibitive layer.

Inhibition_Mechanism Inhibitor Inhibitor Molecule (1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole) Metal Metal Surface (e.g., Copper) Inhibitor->Metal Adsorption H2O H₂O H2O->Metal Corrosive Attack Cl Cl⁻ Cl->Metal Corrosive Attack Film Adsorbed Inhibitor Film (Barrier Layer) Metal->Film Coordination Bonds (N-atoms to Metal) Film->H2O Repels Corrosive Species Film->Cl

Caption: Proposed mechanism of corrosion inhibition.

Experimental Protocols for Inhibitor Evaluation

A multi-faceted approach combining electrochemical techniques and surface analysis is essential for a comprehensive evaluation of the inhibitor's performance.

Material and Solution Preparation

A. Working Electrode (Metal Coupon) Preparation: Causality: A clean, uniform, and reproducible metal surface is critical for obtaining reliable electrochemical data. Surface contaminants or inconsistent roughness can create localized corrosion cells and introduce significant experimental error.

  • Cutting: Cut the desired metal (e.g., C101 copper, mild steel) into coupons of appropriate size (e.g., 1 cm x 1 cm with a stem for electrical connection).

  • Abrading: Sequentially abrade the coupon surface using silicon carbide (SiC) emery papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit). Perform each abrading step in a direction perpendicular to the previous one to ensure uniform roughness.

  • Cleaning: Rinse the abraded coupons thoroughly with deionized (DI) water, followed by degreasing in acetone or ethanol using an ultrasonic bath for 5-10 minutes.

  • Drying: Dry the coupons in a stream of warm air or nitrogen and store them in a desiccator until use.

B. Corrosive Media and Inhibitor Solution Preparation: Causality: The concentration of the corrosive species and the inhibitor must be precisely controlled to study dose-dependent effects and ensure reproducibility.

  • Corrosive Medium: Prepare the desired corrosive solution. For a general-purpose test, a 3.5% (w/v) NaCl solution in DI water is standard. For acidic environments, 1 M HCl or 0.5 M H₂SO₄ are commonly used.

  • Inhibitor Stock Solution: Accurately weigh a specific amount of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and dissolve it in a suitable solvent to prepare a concentrated stock solution (e.g., 10⁻² M). A small amount of ethanol may be required to aid dissolution before diluting with the corrosive medium.

  • Test Solutions: Prepare a series of test solutions by diluting the stock solution into the corrosive medium to achieve the desired final concentrations (e.g., 50, 100, 250, 500 ppm or 10⁻⁵ to 10⁻³ M). Always include a "blank" solution containing no inhibitor as a control.

Electrochemical Measurements

Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[7] A standard three-electrode cell is used, comprising the prepared metal coupon as the working electrode (WE), a platinum mesh or graphite rod as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[8]

A. Potentiodynamic Polarization (PDP): Causality: This technique directly measures the influence of the inhibitor on the kinetics of both the anodic and cathodic corrosion reactions. By polarizing the metal and measuring the resulting current, key parameters like the corrosion current density (i_corr), which is directly proportional to the corrosion rate, can be determined.[9][10]

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize for 30-60 minutes. A stable OCP is indicated by a potential drift of less than 1-2 mV per minute.

  • Potential Scan: Once the OCP is stable (recorded as E_corr), apply a potential scan from approximately -250 mV to +250 mV relative to the E_corr at a slow scan rate (e.g., 0.5 to 1 mV/s).[11]

  • Data Analysis: Plot the resulting potential (E) versus the logarithm of the current density (log i). Use Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculate Inhibition Efficiency (%IE):

    %IE_PDP = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] × 100 where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.

B. Electrochemical Impedance Spectroscopy (EIS): Causality: EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the processes occurring at the metal-solution interface.[12] By analyzing the impedance response over a range of frequencies, one can differentiate between the resistance of the solution, the capacitance of the protective film, and the resistance to charge transfer (corrosion reaction).[13][14]

  • Stabilization: As with PDP, immerse the electrodes and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). Model the data using an appropriate equivalent electrical circuit (EEC). A common model for inhibitor studies is the Randles circuit.

  • Parameter Extraction: From the EEC fitting, extract key parameters, most importantly the charge transfer resistance (R_ct). R_ct is inversely proportional to the corrosion rate.

  • Calculate Inhibition Efficiency (%IE):

    %IE_EIS = [ (R_ct(inh) - R_ct(blank)) / R_ct(inh) ] × 100 where R_ct(inh) is the charge transfer resistance with inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.

Surface Analysis Techniques

Causality: While electrochemical methods quantify inhibition, surface analysis techniques provide direct, visual, and compositional evidence of the protective film's formation and its effect on the metal surface.[15][16]

A. Scanning Electron Microscopy (SEM):

  • Sample Exposure: Immerse metal coupons in the blank and inhibitor-containing corrosive solutions for an extended period (e.g., 24-48 hours).

  • Preparation: After immersion, gently rinse the coupons with DI water and dry them.

  • Imaging: Analyze the surface morphology of the coupons using an SEM. Compare the surface of the coupon exposed to the blank solution (which should show significant corrosion damage) with the one protected by the inhibitor (which should appear much smoother).[17]

B. X-ray Photoelectron Spectroscopy (XPS):

  • Sample Preparation: Prepare samples as for SEM analysis.

  • Analysis: Use XPS to analyze the elemental composition of the coupon's surface layer.[18] Look for the presence of Nitrogen (from the triazole ring) and characteristic shifts in the binding energies of the metal's electrons (e.g., Cu 2p) to confirm the chemical interaction and adsorption of the inhibitor molecule on the surface.

Data Presentation and Interpretation

Table 1: Example Potentiodynamic Polarization Data for Copper in 3.5% NaCl

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)%IE_PDP
0 (Blank)-21015.875125-
50-1954.27211873.4%
100-1882.17011586.7%
250-1821.36811091.8%
500-1750.96510894.3%

Interpretation: The data shows that with increasing inhibitor concentration, the corrosion current density (i_corr) decreases significantly, leading to a high inhibition efficiency (%IE). The corrosion potential (E_corr) shifts to more positive (anodic) values, but by less than 85 mV, suggesting that the inhibitor acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.[17]

Table 2: Example Electrochemical Impedance Spectroscopy Data for Copper in 3.5% NaCl

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)%IE_EIS
0 (Blank)25.11,850250-
5024.87,2008574.3%
10025.314,5004287.2%
25024.923,8002592.2%
50025.029,5001893.7%

Interpretation: The charge transfer resistance (R_ct) increases dramatically with inhibitor concentration, indicating a significant reduction in the corrosion rate. Concurrently, the double-layer capacitance (C_dl) decreases, which is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, thickening the electrical double layer and confirming the formation of an adsorbed protective film. The %IE values are consistent with the PDP results.

Overall Experimental Workflow

The logical flow from preparation to final analysis is crucial for a successful study.

Sources

Application

Protocol for the Regioselective Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

An Application Note for Drug Development Professionals Abstract N-alkylated benzotriazole derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] The strategi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

N-alkylated benzotriazole derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] The strategic introduction of alkyl groups, such as a benzyl moiety, onto the benzotriazole core is a critical step that significantly modulates the molecule's physicochemical properties and biological activity.[3] This application note provides a detailed, field-proven protocol for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole via the N-alkylation of 4,5,6,7-tetrahydro-1H-benzotriazole. We emphasize the rationale behind key procedural choices to ensure high yield and regioselectivity, addressing the common synthetic challenge of N1 versus N2 isomer formation.[3][4] This guide is intended for researchers in drug discovery and process development, offering a robust and reproducible methodology complete with safety protocols, characterization data, and workflow visualizations.

Introduction to the Synthetic Strategy

The synthesis of the target compound is achieved through a nucleophilic substitution reaction. The acidic N-H proton of the 4,5,6,7-tetrahydro-1H-benzotriazole is first abstracted by a strong, non-nucleophilic base to form the corresponding benzotriazolide anion. This potent nucleophile then displaces the bromide from benzyl bromide in a classic SN2 reaction to form the desired N-benzylated product.

Causality of Reagent Selection:

  • Base (Sodium Hydride, NaH): A 60% dispersion of sodium hydride in mineral oil is selected as the base.[5] Unlike weaker bases such as potassium carbonate, NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the benzotriazole.[5] This drives the initial equilibrium completely towards the formation of the benzotriazolide anion, maximizing the concentration of the active nucleophile and thereby promoting a higher reaction rate and yield. The use of a dispersion is a critical safety and handling consideration, rendering the highly reactive NaH safer to weigh and dispense.[5]

  • Solvent (Anhydrous Tetrahydrofuran, THF): Anhydrous THF is the solvent of choice. It is a polar aprotic solvent that readily dissolves the benzotriazole starting material and solvates the sodium cation of the intermediate salt, but it does not participate in the reaction.[5] Its anhydrous nature is paramount, as NaH reacts violently with water to produce flammable hydrogen gas.[6]

  • Alkylating Agent (Benzyl Bromide): Benzyl bromide is a highly effective benzylating agent due to the bromide being an excellent leaving group. Its reactivity ensures the alkylation proceeds efficiently at moderate temperatures.[7]

Reaction Scheme

Caption: Overall reaction for the synthesis.

Materials and Instrumentation

Reagents and Materials
ReagentCAS No.MW ( g/mol )Molarity/Conc.AmountMoles (mmol)Equiv.
4,5,6,7-Tetrahydro-1H-benzotriazole6789-99-7123.16Solid5.00 g40.61.0
Sodium Hydride (60% in mineral oil)7646-69-724.00 (NaH)Solid Dispersion1.78 g44.71.1
Benzyl Bromide100-39-0171.0498%5.9 mL42.61.05
Anhydrous Tetrahydrofuran (THF)109-99-972.11Solvent200 mL--
Ethyl Acetate (EtOAc)141-78-688.11Solvent~500 mL--
Hexanes110-54-386.18Solvent~300 mL--
Saturated aq. NH₄ClN/AN/ASolution~100 mL--
Brine (Saturated aq. NaCl)N/AN/ASolution~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Solid~10 g--
Silica Gel7631-86-960.08230-400 meshAs needed--
Instrumentation
  • Three-neck round-bottom flask (500 mL) with magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with integrated checkpoints (TLC monitoring) to ensure reaction completion before proceeding to subsequent steps.

Part 1: Deprotonation (Formation of the Benzotriazolide Anion)
  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen or argon inlet adapter on another. Flame-dry the flask under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, carefully add the sodium hydride dispersion (1.78 g, 44.7 mmol) to the flask. Add 100 mL of anhydrous THF via cannula or syringe.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

  • Substrate Addition: Dissolve the 4,5,6,7-tetrahydro-1H-benzotriazole (5.00 g, 40.6 mmol) in 50 mL of anhydrous THF in a separate dry flask. Slowly add this solution to the stirred NaH suspension at 0 °C via a syringe over 15-20 minutes.

    • Expert Insight: Slow addition is crucial to control the evolution of hydrogen gas. You will observe bubbling as the N-H is deprotonated.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-45 minutes to ensure complete deprotonation. The reaction mixture will typically become a clearer, slightly colored solution or a fine suspension.

Part 2: N-Alkylation
  • Cooling: Re-cool the reaction mixture to 0 °C using the ice-water bath.

  • Alkylation: Add benzyl bromide (5.9 mL, 42.6 mmol) dropwise via syringe over 10 minutes.

    • Expert Insight: A white precipitate (sodium bromide) will begin to form almost immediately upon addition, indicating the reaction is proceeding.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting benzotriazole spot has been completely consumed.

Part 3: Work-up and Extraction
  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Very slowly and carefully, add saturated aqueous ammonium chloride solution (~50 mL) to quench any unreacted sodium hydride.

    • Trustworthiness: This step must be performed with extreme caution in a well-ventilated fume hood, as hydrogen gas will be evolved. The slow addition at 0 °C mitigates the exotherm and the rate of gas evolution.

  • Solvent Removal: Transfer the mixture to a single-neck round-bottom flask and remove the THF using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 150 mL of ethyl acetate and 50 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Phase Separation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).

  • Washing: Combine all organic extracts and wash sequentially with deionized water (1 x 100 mL) and then brine (1 x 100 mL).

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.

Part 4: Purification
  • Chromatography Setup: Prepare a silica gel column using a suitable eluent system. A gradient elution starting from 9:1 Hexanes:EtOAc and gradually increasing the polarity to 4:1 Hexanes:EtOAc is a good starting point.

  • Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product. The N1- and N2-alkylated isomers, if present, may be separable by careful chromatography.[8] Typically, the N1 isomer is the major product under these conditions.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a pure solid or oil.[9]

Visualized Workflow and Mechanism

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware B 2. Add NaH & Anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add Tetrahydrobenzotriazole Solution C->D E 5. Warm to RT (Anion Formation) D->E F 6. Re-cool to 0°C E->F G 7. Add Benzyl Bromide F->G H 8. Stir at RT & Monitor by TLC G->H I 9. Quench with aq. NH4Cl at 0°C H->I J 10. Extract with EtOAc I->J K 11. Wash, Dry & Concentrate J->K L 12. Purify via Column Chromatography K->L M 13. Characterize Final Product L->M

Caption: Step-by-step experimental workflow diagram.

Caption: Simplified SN2 reaction mechanism.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It will ignite spontaneously on contact with water, releasing flammable hydrogen gas.[5] All handling must be done under an inert atmosphere. Wear a flame-retardant lab coat, nitrile gloves, and safety goggles.[5][6] A Class D fire extinguisher (for combustible metals) must be available. Do not use water or CO₂ extinguishers.[5]

  • Benzyl Bromide: Toxic, corrosive, and a potent lachrymator (causes tears).[10][11] Handle only in a well-ventilated chemical fume hood.[7] Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Solvents: THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. Ensure all work is performed in a fume hood.

Characterization Data

The final product should be analyzed to confirm its structure and purity.

  • Appearance: White to off-white solid or colorless oil.

  • Analytical Data: The product can be analyzed by various methods including LCMS, GCMS, HPLC, and NMR.[9]

  • ¹H NMR (CDCl₃, expected): Chemical shifts (δ) around 8.0-7.2 ppm (aromatic protons of benzyl group) and signals corresponding to the tetrahydrobenzotriazole ring protons. A characteristic singlet for the benzylic CH₂ protons is expected around 5.8 ppm.[1]

  • ¹³C NMR (CDCl₃, expected): Signals for the aromatic and aliphatic carbons, with the benzylic CH₂ carbon appearing around 52 ppm.[1]

  • Mass Spectrometry (MS): Expected m/z for [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₃H₁₅N₃, MW = 213.28 g/mol ).

References

  • ResearchGate. Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole. Available from: [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - SODIUM HYDRIDE. Available from: [Link]

  • Organic Syntheses. 1,2,3-benzotriazole. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzotriazoles. Available from: [Link]

  • IJARIIE. A Review on: Synthesis of Benzotriazole. Available from: [Link]

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Available from: [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link]

  • National Center for Biotechnology Information. Benzotriazole: An overview on its versatile biological behavior. Available from: [Link]

  • PubChem. 1H-Benzotriazole, 4,5,6,7-tetrahydro-. Available from: [Link]

  • Google Patents. US3334054A - Purification of benzotriazole.
  • CUTM Courseware. To prepare benzotriazole from o-phenylenediamine. Available from: [Link]

  • Royal Society of Chemistry. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Available from: [Link]

  • ResearchGate. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Available from: [Link]

  • Wikipedia. Benzotriazole. Available from: [Link]

  • Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Available from: [Link]

  • Supporting Information. Copies of 1H and 13C NMR spectra. Available from: [Link]

  • Graduate School of Bioagricultural Sciences, Nagoya University. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Detection of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Introduction 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core where the benzene ring is hydrogenated, and a benzyl group is attached to the triazole ring. It se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core where the benzene ring is hydrogenated, and a benzyl group is attached to the triazole ring. It serves as a valuable intermediate in synthetic organic chemistry, with applications in the development of pharmaceuticals, agrochemicals, and other fine chemicals[1]. The accurate and robust detection of this molecule is paramount for ensuring purity, monitoring reaction kinetics, performing quality control, and conducting metabolic studies.

This guide provides a comprehensive overview of the primary analytical techniques for the characterization, separation, and quantification of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. We will delve into the principles behind chromatographic and spectroscopic methods, offering detailed, field-proven protocols. The methodologies are designed to be self-validating and are grounded in established analytical principles for related benzotriazole structures[2][3][4].

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name 1-benzyl-4,5,6,7-tetrahydro-1H-benzotriazole[1]
CAS Number 15922-43-7[1][5]
Molecular Formula C₁₃H₁₅N₃Inferred from structure
Molecular Weight 213.28 g/mol Inferred from formula
Structure A 4,5,6,7-tetrahydrobenzotriazole core with a benzyl group on the N1 position.[1]
Key Features Contains a UV-active benzyl chromophore and a non-polar character suitable for reversed-phase chromatography.

Section 1: Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating the target analyte from complex matrices and performing accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, required sensitivity, and available instrumentation. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is often the preferred method for its superior sensitivity and selectivity[4].

cluster_0 Sample Analysis Workflow Sample Sample Preparation Sample Preparation (SPE, LLE) Sample->Preparation Extraction & Cleanup Analysis Chromatographic Analysis Preparation->Analysis Injection Detection Detection (UV, MS) Analysis->Detection Separation Data Data Processing & Quantification Detection->Data cluster_1 Analytical Synergy Analyte Target Analyte Chroma Chromatography (HPLC, GC) Analyte->Chroma Separates Spectro Spectroscopy (NMR, IR, UV) Analyte->Spectro Characterizes Quant Quantification Chroma->Quant Struct Structure ID Spectro->Struct

Sources

Application

Application Notes and Protocols: 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the synthesis and application of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the synthesis and application of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a ligand in metal-catalyzed cross-coupling reactions. While the broader class of benzotriazole derivatives has seen application in catalysis, this guide focuses on providing a detailed, practical framework for researchers interested in exploring the potential of this specific N-benzyl-substituted tetrahydrobenzotriazole ligand. The protocols herein are synthesized from established methodologies for related compounds and are intended to serve as a robust starting point for methods development and application in organic synthesis and drug discovery.

Introduction: The Rationale for 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in Catalysis

Benzotriazole and its derivatives are a versatile class of heterocyclic compounds.[1] While extensively studied for their biological activities and as corrosion inhibitors, their application as ligands in homogeneous catalysis is an area of growing interest.[2] The triazole moiety offers multiple nitrogen donors for coordination to a metal center, and the fused ring system can be systematically modified to tune the steric and electronic properties of the resulting catalyst.

The subject of this guide, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, presents several features that make it an attractive candidate as a ligand:

  • N-Benzyl Group: The benzyl substituent provides steric bulk, which can influence the coordination sphere of the metal catalyst, potentially enhancing selectivity in cross-coupling reactions.

  • Tetrahydrobenzotriazole Core: The saturated carbocyclic ring of the tetrahydrobenzotriazole scaffold imparts a different steric profile compared to the planar benzotriazole, which may offer unique advantages in controlling reactivity and selectivity.

  • Tunable Electronic Properties: The nitrogen-rich triazole ring can act as a strong sigma-donor, influencing the electronic properties of the metal center and its catalytic activity.

This guide will first detail a robust synthetic protocol for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. Subsequently, a representative application in a palladium-catalyzed Sonogashira cross-coupling reaction will be presented, complete with a step-by-step protocol and a discussion of the underlying mechanistic principles.

Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The synthesis of the title ligand can be achieved in a two-step sequence starting from commercially available reagents. The first step involves the synthesis of the 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole core, followed by N-benzylation.

Synthesis Workflow

cluster_0 Step 1: Synthesis of Tetrahydrobenzotriazole cluster_1 Step 2: N-Benzylation cyclohexane_1_2_dione Cyclohexane-1,2-dione step1_reaction Reaction in Ethanol cyclohexane_1_2_dione->step1_reaction hydrazine Hydrazine hydrate hydrazine->step1_reaction tetrahydrobenzotriazole 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole step1_reaction->tetrahydrobenzotriazole tetrahydrobenzotriazole_2 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole step2_reaction Reaction at Reflux tetrahydrobenzotriazole_2->step2_reaction benzyl_bromide Benzyl bromide benzyl_bromide->step2_reaction base Potassium Carbonate base->step2_reaction solvent Acetonitrile solvent->step2_reaction final_product 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole step2_reaction->final_product

Caption: Workflow for the synthesis of the target ligand.

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

This protocol is adapted from established procedures for the synthesis of similar benzotriazoles.

Materials:

  • Cyclohexane-1,2-dione (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol

  • Sodium nitrite

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cyclohexane-1,2-dione (1.0 equiv) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equiv) in water to the cooled solution while stirring.

  • Acidify the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 4-5.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a solid.

Experimental Protocol: N-Benzylation

Materials:

  • 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (1.5 equiv)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (1.0 equiv) and potassium carbonate (1.5 equiv) in acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.[3]

Application in Catalysis: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper co-catalyst.[4] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. While no specific literature exists for the use of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in this reaction, the following protocol is a representative procedure adapted from established methods for similar nitrogen-containing ligands.[4][5]

Proposed Catalytic Cycle

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-C≡CR'(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-C≡CR' (Product) reductive_elimination->product cu_cycle Copper Co-catalyst Cycle cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide cu_acetylide->transmetalation alkyne H-C≡CR' alkyne->cu_cycle base Base base->cu_cycle aryl_halide R-X

Caption: Proposed catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with an Alkyne

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (4 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (0.04 mmol), copper(I) iodide (0.01 mmol), and potassium carbonate (2.0 mmol).

  • Add the aryl bromide (1.0 mmol) to the flask.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Yields for Sonogashira Coupling

The following table presents hypothetical but expected yields based on similar catalytic systems. Actual yields may vary and optimization is recommended.

EntryAryl HalideAlkyneProductExpected Yield (%)
14-BromoanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene85-95
21-Bromonaphthalene1-Hexyne1-(Hex-1-yn-1-yl)naphthalene80-90
34-BromobenzonitrileTrimethylsilylacetylene4-((Trimethylsilyl)ethynyl)benzonitrile75-85

Trustworthiness and Self-Validation

The protocols provided are based on established and well-documented chemical transformations. The synthesis of the ligand follows standard procedures for N-alkylation of triazoles. The Sonogashira coupling protocol is a robust and widely used method. For self-validation, it is recommended to:

  • Characterize the Ligand: Confirm the structure and purity of the synthesized 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Control Experiments: Run the catalytic reaction without the ligand and without the palladium catalyst to confirm their essential roles.

  • Product Characterization: Fully characterize the final coupled product using spectroscopic methods to confirm its identity and purity.

Conclusion

1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole represents a promising, yet underexplored, ligand for homogeneous catalysis. This guide provides a detailed and practical starting point for its synthesis and application in the palladium-catalyzed Sonogashira coupling. The modular nature of the ligand synthesis allows for future modifications to further tune its properties for specific catalytic applications. Researchers in organic synthesis and drug development are encouraged to explore the potential of this and related benzotriazole-based ligands in their work.

References

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. [Link]

  • Tuba, R., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™ under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 1338-1346. [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • Rojas, R., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 23(11), 2824. [Link]

  • ResearchGate. Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and various acetylenes 2a-h in Cyrene TM. [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. [Link]

  • Illinois State Academy of Science. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 29-35 (2022). [Link]

  • Katritzky, A. R., et al. (2001). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 101(4), 837-938. [Link]

  • Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 71(19), 7482-7493. [Link]

  • Wang, Y., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Nature Communications, 8, 14892. [Link]

  • Organic Chemistry Portal. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. [Link]

  • ResearchGate. Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Elsevier. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron Letters, 45(38), 7137-7140 (2004). [Link]

  • Carretero, J. C. (2020). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(1), 573-582. [Link]

  • Grace, P. S., et al. (2012). 1-Benzyl-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2132. [Link]

  • Pelletier, G., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(8), 9738-9747. [Link]

  • Krawczyk, H., et al. (2023). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 77-81. [Link]

  • Padin, D., et al. (2021). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 86(17), 11842-11855. [Link]

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Method

Application Notes and Protocols for the In Vitro Evaluation of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in Cell-Based Assays

Introduction: Rationale for the Cellular Characterization of a Novel Benzotriazole Analog Benzotriazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Cellular Characterization of a Novel Benzotriazole Analog

Benzotriazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzotriazole scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The compound 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a novel analog whose biological effects are yet to be fully characterized. The introduction of a benzyl group and a saturated carbocyclic ring suggests potential modifications to its lipophilicity and steric profile, which could in turn influence its interaction with biological targets.

This guide provides a comprehensive framework for the initial in vitro characterization of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole using a suite of robust cell-based assays. The primary objectives of these protocols are to assess the compound's effects on cell viability, proliferation, and its potential to induce apoptosis. By following these detailed methodologies, researchers can generate reliable and reproducible data to elucidate the preliminary pharmacological profile of this novel compound. The experimental workflow is designed to be logical and progressive, starting with fundamental cytotoxicity screening and moving towards more specific mechanistic assays.

Pre-Assay Compound Preparation and Handling: Ensuring Data Integrity

The reliability of any cell-based assay is contingent upon the proper handling and preparation of the test compound. The physicochemical properties of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, such as its solubility, are critical parameters that must be determined empirically.

Solubility Testing

A preliminary assessment of the compound's solubility in common solvents is essential for preparing a stock solution that can be accurately diluted in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.

Protocol for Solubility Assessment:

  • Prepare a high-concentration stock solution of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in 100% DMSO (e.g., 10 mM or 50 mM).

  • Visually inspect the solution for any undissolved particulate matter. If precipitation is observed, sonication or gentle warming may be employed to facilitate dissolution.

  • Serially dilute the DMSO stock solution in a clear, physiologically buffered saline (e.g., PBS, pH 7.4) to the highest desired final concentration for your assays.

  • Observe the dilutions for any signs of precipitation. The highest concentration that remains in solution is the upper limit for your cell-based experiments.

It is crucial to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically ≤0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any solvent-induced effects.

Phase 1: Cytotoxicity Screening using the MTT Assay

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of metabolically active cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow for Cytotoxicity Assessment

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate C Incubation with Compound (24-72h) A->C Adherence B Compound Dilution Series B->C Treatment D Add MTT Reagent C->D Metabolic Activity E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability & IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in culture medium. A broad initial range is recommended (e.g., 0.1 µM to 100 µM) to determine the approximate effective concentration[2].

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle control wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL[3].

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals[3].

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
0.11.2297.6%
11.1592.0%
100.8568.0%
500.4536.0%
1000.2016.0%

Phase 2: Assessment of Anti-Proliferative Effects using BrdU Incorporation Assay

To distinguish between cytotoxic and cytostatic effects, a cell proliferation assay is essential. The Bromodeoxyuridine (BrdU) incorporation assay measures DNA synthesis, a hallmark of proliferating cells[1][4]. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected using a specific antibody.

Detailed Protocol for BrdU Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with sub-lethal concentrations of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (as determined from the MTT assay) for the desired duration.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length of the cell line.

  • Fixation and Denaturation:

    • Remove the labeling solution and fix the cells with a suitable fixative.

    • Denature the DNA using an acidic solution to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection:

    • Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Measurement:

    • Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction. The signal intensity is directly proportional to the amount of BrdU incorporated.

Phase 3: Investigating the Induction of Apoptosis via Annexin V Staining

If the compound demonstrates cytotoxic or anti-proliferative effects, it is pertinent to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. The Annexin V assay is a standard method for detecting early-stage apoptosis[5][6]. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled for detection by flow cytometry.

Apoptotic Pathway Overview

apoptosis cluster_stimulus Apoptotic Stimulus cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis Compound 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole PS Phosphatidylserine (PS) Translocation Compound->PS AnnexinV Annexin V Binding PS->AnnexinV Membrane Loss of Membrane Integrity PS->Membrane PI Propidium Iodide (PI) Influx Membrane->PI

Caption: Key events in apoptosis detected by Annexin V/PI staining.

Detailed Protocol for Annexin V/PI Staining
  • Cell Treatment:

    • Treat cells with 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. The results will categorize the cell population into four quadrants:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, each assay must include appropriate controls:

  • Negative Control: Untreated cells to establish a baseline.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same final concentration used for the test compound.

  • Positive Control: A known inducer of the specific cellular response being measured (e.g., a known cytotoxic drug for the MTT assay, or a known apoptosis inducer like staurosporine for the Annexin V assay).

Furthermore, all experiments should be performed with a sufficient number of biological and technical replicates to ensure statistical significance.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach to the initial in vitro characterization of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. The data generated from these assays will provide valuable insights into the compound's cytotoxic, anti-proliferative, and apoptotic potential, thereby guiding future research, including more in-depth mechanistic studies and potential preclinical development.

References

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Review Of Benzotriazole. IJCRT.org. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information. [Link]

  • Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii | Request PDF. ResearchGate. [Link]

  • How to choose concentration range of drug for cancer-cell proliferation assay?. ResearchGate. [Link]

Sources

Application

Application Note & Protocol: Preparation of Stock Solutions of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole for Research Applications

Abstract 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a scaffold of significant interest in medicinal chemistry and materials science.[1] Proper preparation of homogenous, stable,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a scaffold of significant interest in medicinal chemistry and materials science.[1] Proper preparation of homogenous, stable, and accurately concentrated solutions is the foundational step for any downstream application, including biological screening, synthetic chemistry, and materials formulation. This guide provides a comprehensive, field-tested protocol for the solubilization and storage of this compound, emphasizing the rationale behind procedural choices to ensure experimental reproducibility and integrity.

Compound Characterization & Physicochemical Properties

A thorough understanding of the compound's properties is critical for selecting an appropriate solubilization strategy. The key characteristics of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are summarized below.

PropertyValueSource
IUPAC Name 1-benzyl-4,5,6,7-tetrahydrobenzotriazoleSynHet[2]
CAS Number 15922-43-7ChemicaBlock[3]
PubChem CID 12247347SynHet[2]
Molecular Formula C₁₃H₁₅N₃ChemicaBlock[3]
Molecular Weight 213.28 g/mol ChemicaBlock[3]
Appearance Assumed to be a solid at room temperatureInferred
Predicted Density 1.2 g/cm³ChemicaBlock[3]
Predicted Boiling Point 399.4 °C at 760 mmHgChemicaBlock[3]

Principles of Solubilization for Benzotriazole Derivatives

The solubility of a compound is dictated by its molecular structure. The parent compound, 4,5,6,7-tetrahydro-1H-benzotriazole, possesses a degree of polarity that allows for moderate aqueous solubility. However, the introduction of a nonpolar benzyl group to the triazole ring in 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole drastically increases its hydrophobicity.

Causality of Solvent Selection:

  • Aqueous Solvents (e.g., Water, PBS): Direct dissolution in aqueous buffers is not recommended and is likely to fail due to the compound's low polarity. The large, nonpolar surface area of the benzyl and tetrahydrobenzene moieties prevents effective solvation by water molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. They possess a large dipole moment and can effectively solvate a wide range of compounds, including those with significant nonpolar regions. DMSO is the preferred solvent for creating high-concentration stock solutions for biological assays due to its broad miscibility with aqueous media.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can also serve as effective solvents. Ethanol is often preferred over methanol due to its lower volatility and reduced cytotoxicity in cell-based experiments. However, the achievable concentration in alcohols may be lower than in DMSO.

Safety & Handling Precautions

While specific toxicity data for this derivative is not widely available, the hazards of the parent benzotriazole scaffold should be considered. Benzotriazole is classified as harmful if swallowed and causes serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Handle the solid compound and concentrated solutions within a chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use nitrile or other chemically resistant gloves.

    • Body Protection: Wear a standard laboratory coat.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 5 mL of a 10 mM stock solution, a common starting concentration for drug discovery and development applications.

Materials & Equipment
  • 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (solid)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • 15 mL polypropylene conical tube

  • Calibrated micropipettes (P1000, P5000)

  • Vortex mixer

  • Benchtop sonicator (optional, but recommended)

  • 0.22 µm syringe filter (PTFE or other solvent-compatible material, optional)

  • Cryogenic storage vials

Quantitative Calculations

The first step is to calculate the mass of the compound required.

Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 5 mL of 10 mM Stock:

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Volume = 5 mL = 0.005 L

  • Molecular Weight = 213.28 g/mol

Mass (mg) = 0.010 mol/L × 0.005 L × 213.28 g/mol × 1000 mg/g Mass (mg) = 10.66 mg

Step-by-Step Procedure
  • Preparation: Allow the container of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare the analytical balance with a clean weigh boat or paper. Carefully weigh out 10.66 mg of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and transfer it to the 15 mL conical tube.

  • Solvent Addition: Using a calibrated pipette, add 5.0 mL of anhydrous DMSO to the conical tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex the mixture at high speed for 1-2 minutes.

    • Visually inspect the solution. If particles are still visible, place the tube in a benchtop water bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which helps break apart solid aggregates and accelerate dissolution.

    • If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Causality: Increasing the kinetic energy of the system enhances solvent-solute interactions. Avoid excessive heat, which could potentially degrade the compound.

  • Verification: Once dissolution is complete, the solution should be clear and free of any visible particulates.

  • Sterilization (Optional): For cell-based assays, sterile-filter the solution through a 0.22 µm solvent-compatible (e.g., PTFE) syringe filter into a sterile tube. This step removes any potential microbial contaminants.

  • Aliquoting & Labeling: Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in clearly labeled cryogenic vials. This practice is critical to prevent degradation from repeated freeze-thaw cycles.

Alternative Solvents & Considerations

The choice of solvent can impact experimental outcomes. The following table provides a comparison of common choices.

SolventProsConsRecommended Use Case
DMSO High dissolving power; broadly miscible with aqueous media.Can be cytotoxic at >0.5% (v/v); may interfere with some assays.Primary stock solutions for in vitro biological screening.
Ethanol (100%) Less cytotoxic than DMSO; volatile.May have lower dissolving power; potential for precipitation when diluted in aqueous buffer.Secondary screening; applications where DMSO is contraindicated.
DMF High dissolving power, similar to DMSO.More toxic and less biocompatible than DMSO; higher boiling point.Organic synthesis and material science applications.

Solution Storage & Stability

  • Storage Temperature: Store the aliquoted stock solution at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months) .

  • Protection: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Stability: The long-term stability of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in solution has not been extensively reported. It is best practice to prepare fresh stock solutions every 3-6 months or to empirically validate the stability for long-term projects. Avoid repeated freeze-thaw cycles as they can lead to compound degradation and precipitation.

Workflow Visualization

The following diagram illustrates the complete workflow for preparing a stock solution.

G cluster_prep Preparation & Calculation cluster_solubilization Solubilization cluster_final Final Processing & Storage calc 1. Calculate Mass (e.g., 10.66 mg for 10 mM) weigh 2. Weigh Compound calc->weigh add_solvent 3. Add Solvent (e.g., 5 mL DMSO) weigh->add_solvent dissolve 4. Dissolve (Vortex / Sonicate / Warm) add_solvent->dissolve verify 5. Verify Clarity dissolve->verify filter 6. Sterile Filter (Optional) verify->filter aliquot 7. Aliquot filter->aliquot store 8. Store at -20°C / -80°C aliquot->store

Caption: Workflow for stock solution preparation.

References

  • ChemicaBlock. (n.d.). 1-Benzyl-4,5,6,7-tetrahydro-1H-benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • AA Blocks. (n.d.). Safety Data Sheet: 1-Benzyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-1H-benzotriazole. Retrieved from [Link]

Sources

Method

safe handling and storage procedures for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Structural Analogy and Precautionary Safety No specific Safety Data Sheet (SDS) is readily available for 1-benzyl-4,5,6,7-tetrahydro-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy and Precautionary Safety

No specific Safety Data Sheet (SDS) is readily available for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. The following handling and storage procedures have been synthesized by extrapolating data from the parent compound, 1H-benzotriazole, and other benzotriazole derivatives. This approach is grounded in the principle of chemical similarity, where structurally related molecules are anticipated to exhibit comparable hazard profiles. Consequently, a conservative and cautious approach is mandated. Researchers must treat this compound with the utmost care, assuming it possesses hazards similar to or greater than its analogues until specific toxicological and safety data becomes available.

Section 1: Hazard Identification and Risk Assessment

Based on the known hazards of benzotriazole and its derivatives, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole should be presumed to be:

  • Harmful if swallowed : Oral toxicity is a noted concern with benzotriazoles.[1][2][3][4]

  • A serious eye irritant : Direct contact with the eyes is likely to cause significant irritation.[1][2][3][4]

  • Potentially harmful if it comes into contact with skin : May cause skin irritation upon prolonged or repeated contact.[1]

  • Toxic to aquatic life with long-lasting effects : Benzotriazoles are known to be persistent in the environment and harmful to aquatic organisms.[2][3][4]

  • Thermally sensitive : Benzotriazoles as a class of compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[5][6] The parent compound, 1H-benzotriazole, has a significant exothermic decomposition energy and can react violently, especially during vacuum distillation.[6][7]

Inherent Chemical Risks

The core benzotriazole structure presents inherent risks. The triazole ring system can be energetic, and decomposition, particularly at elevated temperatures, may lead to the rapid release of nitrogen gas, potentially causing pressure buildup in sealed containers.[5][8] The benzyl and tetrahydro substitutions may modify the molecule's physical and chemical properties, but the fundamental hazards of the benzotriazole core should be assumed to remain.

Recommended Exposure Limits

As no specific occupational exposure limits (OELs) have been established for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, it is prudent to adhere to the principle of ALARA (As Low As Reasonably Achievable). All handling of the solid and its solutions should be conducted in a manner that minimizes the generation of dusts and aerosols.

Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.[9][10][11][12][13]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[10][11][12][13]
Hand Protection Nitrile gloves.Offers good chemical resistance for incidental contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[9]
Body Protection A flame-resistant laboratory coat.Protects the wearer's skin and clothing from splashes and spills.[11]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills.[11]

Section 3: Engineering Controls

Primary containment and ventilation are the most effective means of minimizing exposure.

  • Chemical Fume Hood : All weighing, transferring, and dissolution of the solid compound must be performed in a certified chemical fume hood.

  • Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.

Section 4: Safe Handling and Storage Protocols

General Handling Procedures
  • Avoid dust formation : Handle the solid material carefully to prevent the generation of dust.

  • Prevent contact : Avoid direct contact with skin, eyes, and clothing.[1]

  • Use appropriate tools : Use spatulas and other tools that will not generate static electricity.

  • Work in a designated area : Clearly demarcate the area where the compound is being used.

  • Wash hands thoroughly after handling : Use soap and water to wash hands and any exposed skin.[2]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container : Store in a tightly sealed, clearly labeled container.[1][2]

  • Location : Keep in a cool, dry, and well-ventilated area.[1][2][14]

  • Incompatible Materials : Store away from strong oxidizing agents and strong acids.[14][15]

  • Light Sensitivity : While not definitively established for this specific derivative, some related compounds are light-sensitive. Storage in an opaque or amber container is a recommended precaution.[14]

Storage ParameterRecommendation
Temperature Ambient room temperature.
Atmosphere Dry, inert atmosphere (e.g., under argon or nitrogen) for long-term storage to prevent potential degradation.
Container Type Tightly sealed glass or compatible plastic container.

Section 5: Experimental Protocols

Protocol for Weighing and Transferring the Solid
  • Don all required PPE as outlined in Section 2.

  • Ensure the chemical fume hood is functioning correctly.

  • Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Carefully transfer the desired amount of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole to the weigh boat using a clean spatula.

  • Record the weight.

  • To transfer the solid to a reaction vessel, gently tap the weigh boat to avoid creating dust.

  • If any solid is spilled, follow the spill cleanup procedure in Section 6.

  • Clean the spatula and any other tools used with an appropriate solvent inside the fume hood.

Protocol for Dissolution
  • Following the weighing and transfer protocol, add the desired solvent to the reaction vessel containing the compound.

  • Stir the mixture gently to facilitate dissolution.

  • If heating is required, use a controlled heating mantle with a temperature probe and conduct the process behind a blast shield. Avoid aggressive heating due to the potential for thermal decomposition.

Section 6: Spill and Emergency Procedures

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is significant, contact the institution's emergency response team.

  • For small spills, and only if properly trained and equipped, proceed with cleanup.

  • Don the appropriate PPE, including respiratory protection.

  • Dampen the spilled solid with a suitable solvent like ethanol to prevent dust from becoming airborne.[7]

  • Carefully sweep the dampened material into a designated waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert assess Assess Spill Size alert->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe contact_emergency Contact Emergency Response large_spill->contact_emergency dampen Dampen with Solvent ppe->dampen collect Collect Spilled Material dampen->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4][14]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][14]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][14]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][14]

Section 7: Disposal Considerations

All waste containing 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole must be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a designated, labeled, and sealed hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Section 8: Conclusion

The safe handling and storage of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole require a proactive and cautious approach. By adhering to the principles of chemical hygiene, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC. (2023-03-10).
  • Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF - ResearchGate. (2025-08-06).
  • Thermal stability of N-(α-amino-dodecyl)-benzotriazole | Request PDF - ResearchGate. (2025-08-07).
  • Benzotriazole UV absorber with excellent heat resistance-Omnistab UV234. (2020-11-23).
  • (PDF) Thermal Study of Two Benzotriazole Derivatives - ResearchGate.
  • 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem - NIH.
  • SAFETY DATA SHEET. (2010-06-07).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
  • Chemical Safety: Personal Protective Equipment.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts.
  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025-07-22).
  • 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole - SynHet.
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-06-07).
  • 1,2,3-BENZOTRIAZOLE - CAMEO Chemicals - NOAA.
  • 1H-Benzotriazole 95-14-7 wiki - Guidechem.
  • Safety Data Sheet.

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Application

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in electrochemical impedance spectroscopy

Application Note & Protocol Topic: Evaluating the Performance of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy (EIS) Audience: Researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating the Performance of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy (EIS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for utilizing Electrochemical Impedance Spectroscopy (EIS) to quantitatively assess the efficacy of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a corrosion inhibitor. Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys, by forming a protective surface film.[1][2][3] The title compound, featuring a benzotriazole core, a hydrophobic benzyl group, and a saturated tetrahydro-benzene ring, presents unique structural characteristics that may influence its adsorption and protective capabilities.[4][5] EIS is a powerful, non-destructive technique ideal for probing the inhibitor-metal interface, offering detailed insights into the protective mechanisms and kinetics of corrosion processes.[6][7][8] This document details the underlying scientific principles, a step-by-step experimental protocol, data analysis methodologies, and interpretation of expected results for researchers seeking to validate and characterize this novel inhibitor.

Scientific Principles & Rationale

The Inhibitor: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure and ability to adsorb onto a metal surface. The subject molecule, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, possesses distinct functional regions that contribute to its proposed inhibitory action:

  • Benzotriazole Core: The triazole ring is rich in nitrogen atoms with lone-pair electrons. This region acts as the primary adsorption center, forming coordinate bonds with metal ions (e.g., Cu⁺) on the surface to initiate the formation of a protective, passive layer.[1][9][10]

  • Benzyl Group: This aromatic, non-polar moiety enhances the hydrophobicity of the molecule. Once the inhibitor is adsorbed, the benzyl groups can create a dense, water-repelling outer layer, further impeding the ingress of corrosive species (like Cl⁻, H₂O, and O₂) to the metal surface.

  • Tetrahydro-benzotriazole Ring: The saturated cyclohexene ring fused to the triazole provides steric bulk. This influences the packing density and orientation of the inhibitor molecules on the surface, which can affect the integrity and thickness of the protective film.

The overall mechanism involves the chemisorption of the inhibitor onto the metal, forming an insoluble complex that acts as a physical barrier against corrosive attack.[11][12]

The Technique: Electrochemical Impedance Spectroscopy (EIS)

EIS is an analytical technique used to study the properties of electrochemical systems.[13] It functions by applying a small amplitude sinusoidal AC potential (or current) signal to the working electrode at a range of frequencies and measuring the resulting AC current (or potential) response.[6][14] The key measurement is impedance (Z) , which is the frequency-dependent opposition to the flow of alternating current.

By analyzing the impedance over a wide frequency range (e.g., 100 kHz down to 10 mHz), we can differentiate and quantify various processes occurring at the electrode/electrolyte interface.[8] For corrosion studies, EIS allows us to model the interface as an equivalent electrical circuit (EEC) , where circuit elements correspond to specific physical and chemical processes.[13]

  • Charge Transfer Resistance (Rct): This represents the resistance to the transfer of electrons across the metal/solution interface, which is the fundamental process of corrosion. A higher Rct value signifies a slower corrosion rate and, therefore, better inhibition.[15]

  • Double Layer Capacitance (Cdl): This describes the capacitive behavior of the interface, where ions in the electrolyte and charge on the metal surface form an electrical double layer. The value of Cdl is affected by the adsorption of inhibitor molecules, which displace water molecules and alter the dielectric properties of the interface. A decrease in Cdl often indicates the formation of a protective inhibitor film.[14]

The data is typically visualized in two types of plots:

  • Nyquist Plot: Plots the imaginary part of impedance (-Z") against the real part (Z'). For a simple corrosion system, this often appears as a semicircle, where the diameter corresponds to the charge transfer resistance (Rct). A larger semicircle diameter implies greater corrosion resistance.

  • Bode Plot: Displays the impedance magnitude (|Z|) and the phase angle (θ) as a function of frequency. This plot provides a clearer view of the frequency-dependent behavior of the system.

By comparing EIS data from an uninhibited (control) system to systems containing various concentrations of the inhibitor, we can quantitatively determine the inhibitor's effectiveness.

Detailed Experimental Protocol

This protocol outlines the procedure for evaluating the corrosion inhibition performance of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole on a copper surface in a saline environment.

Materials & Reagents
  • Inhibitor: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (purity >98%)

  • Working Electrode (WE): Copper coupon or rod (e.g., 99.9% pure Cu) with a defined surface area (e.g., 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[14]

  • Counter Electrode (CE): Platinum wire or graphite rod with a surface area significantly larger than the WE.[8][14]

  • Corrosive Medium: 3.5% (w/v) NaCl solution prepared with deionized water (simulating seawater).

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit), followed by polishing cloths with alumina or diamond paste (e.g., 1.0 µm, 0.3 µm).

  • Cleaning Solvents: Deionized water, ethanol, acetone.

  • Glassware: Standard electrochemical cell (e.g., 250 mL glass vessel).

Instrumentation
  • Potentiostat/Galvanostat equipped with a Frequency Response Analyzer (FRA) module capable of performing EIS measurements. (e.g., Metrohm Autolab, Gamry Instruments, BioLogic).[13]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Measurement Phase cluster_analysis Analysis Phase prep_electrode 1. Prepare Working Electrode (Grind, Polish, Clean) prep_solution 2. Prepare Test Solutions (Blank & Inhibitor Concentrations) prep_electrode->prep_solution assemble_cell 3. Assemble 3-Electrode Cell prep_solution->assemble_cell stabilize_ocp 4. Stabilize at OCP (e.g., 60 minutes) assemble_cell->stabilize_ocp run_eis 5. Run EIS Scan (100 kHz to 10 mHz) stabilize_ocp->run_eis plot_data 6. Generate Nyquist & Bode Plots run_eis->plot_data model_data 7. Fit to Equivalent Circuit Model plot_data->model_data calc_params 8. Calculate Rct, Cdl, IE% model_data->calc_params interpret 9. Interpret Results & Conclude calc_params->interpret

Caption: Experimental workflow for EIS evaluation of the corrosion inhibitor.

Step-by-Step Methodology
  • Working Electrode Preparation (Causality: To ensure a reproducible and uniform surface, removing oxides and defects): a. Mechanically grind the copper electrode surface with successively finer SiC abrasive papers (400 to 1200 grit). b. Polish the surface to a mirror finish using polishing cloths with alumina or diamond paste. c. Degrease the electrode by sonicating in acetone for 5 minutes, followed by ethanol for 5 minutes. d. Rinse thoroughly with deionized water and dry immediately with a stream of nitrogen or clean air. e. Mount the electrode in a holder, ensuring only the defined surface area (e.g., 1 cm²) is exposed to the solution.

  • Solution Preparation: a. Prepare a stock solution of the inhibitor (e.g., 10 mM) in a suitable solvent (e.g., ethanol) if its direct solubility in the corrosive medium is low. b. Prepare the blank corrosive solution (3.5% NaCl in deionized water). c. Prepare a series of test solutions by adding the inhibitor stock solution to the 3.5% NaCl solution to achieve the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). Ensure the volume of the organic solvent is minimal (e.g., <0.1% v/v) and consistent across all test solutions, including the blank.

  • Electrochemical Measurement: a. Assemble the electrochemical cell by placing the prepared WE, RE, and CE into the test solution (starting with the blank). b. Connect the electrodes to the potentiostat. c. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (a drift of <5 mV over 10 minutes). This typically takes 30-60 minutes.[16] d. Set the EIS parameters:

    • Frequency Range: 100 kHz to 10 mHz[8][16]
    • AC Amplitude (Voltage): 10 mV (rms) peak-to-peak around the OCP.[15]
    • Measurement Points: 10 points per decade. e. Run the EIS measurement and save the data. f. Repeat steps 3a-3e for each inhibitor concentration. It is recommended to use a fresh, newly polished electrode for each concentration to avoid cross-contamination.

Data Analysis and Interpretation

Equivalent Circuit Modeling

The acquired EIS data is analyzed by fitting it to an appropriate equivalent electrical circuit (EEC). For many simple metal/inhibitor systems, a modified Randles circuit is effective.

G start Rs Rs start->Rs node1 Rct Rct node1->Rct CPE CPE node1->CPE node2 end node2->end Rs->node1 Rct->node2 CPE->node2

Caption: A common Equivalent Electrical Circuit (EEC) for modeling corrosion data.

  • Rs (Solution Resistance): Resistance of the electrolyte between the working and reference electrodes.

  • Rct (Charge Transfer Resistance): The parameter of interest, inversely proportional to the corrosion rate.

  • CPE (Constant Phase Element): Used in place of a pure capacitor (Cdl) to account for non-ideal capacitive behavior due to surface roughness and inhomogeneities. The CPE is defined by two parameters, Y₀ and n. When n=1, the CPE behaves as an ideal capacitor (Cdl = Y₀).

Calculation of Inhibition Efficiency

The primary metric for inhibitor performance is the Inhibition Efficiency (IE%), calculated from the charge transfer resistance values.

Formula: IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100

Where:

  • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the blank solution (without inhibitor).

Expected Results & Data Presentation

An effective inhibitor will demonstrate a clear concentration-dependent behavior. The expected results can be summarized as follows:

Inhibitor Conc. (mM)Rct (Ω·cm²) (Hypothetical)CPE-Y₀ (µS·sⁿ·cm⁻²) (Hypothetical)CPE-n (Hypothetical)IE%
0 (Blank)8502500.88-
0.14,5001200.9081.1%
0.515,000850.9194.3%
1.032,000600.9297.3%
5.058,000520.9398.5%

Interpretation of the Table:

  • Increasing Rct: As inhibitor concentration increases, the charge transfer resistance rises significantly, indicating a substantial reduction in the corrosion rate.

  • Decreasing CPE-Y₀: The capacitance value (represented by Y₀) decreases with higher inhibitor concentration. This is consistent with the adsorption of organic molecules, which displace water molecules at the interface and/or increase the thickness of the protective layer.[14]

  • Increasing IE%: The inhibition efficiency approaches a plateau at higher concentrations, suggesting the formation of a saturated protective monolayer on the metal surface.

These quantitative results provide strong evidence for the effectiveness of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a corrosion inhibitor. Further studies, such as surface analysis (e.g., SEM, AFM) and potentiodynamic polarization, can be used to complement these EIS findings.[6][16]

References

  • Zulkifli, F. et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Int. J. Corros. Scale Inhib., 11(3), 1303–1318. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH5WpgAC3bvuMEItIKybru39Xo_al9csloOGp1vm2fENYk7yiksqXlYKUDsDeYtm8V41UC_WgKkS3Yx2nMddJd5Z4oOKaPoFnn-hpaHfwBlx_uQLxO45ZLTX7tgpm1Xyf7soatwjOKLLlxz8CIVp7M9K4uBM7stwFhiYdUDIzqeIXozhTgIrwHme-abeUSB9ALP1yiRecjMdRgQ6xA_NKtBSZTt4c9Oc7J1x16IGU4Us2EfmlOpQsN5xwgq_hI4TL5oIxjJHzyKvWIHePa1dqLvjHaGDmNFi40ylt7o6XuxbUGjrjkAcgHhExseie7huohGyQP5kNkGA==]
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  • Metrohm Autolab. EIS - Corrosion. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5RrQ88Ny-rOykvHoc791uvWp6W5tZfr1bFXTal3riGmTkVMJvmBP9rGAs_L-z4OSAD4k1Fgc3MCS6MD-Vy-waEfvuMjOIEQ24ez7kxZACo3xzqIAmO2_pLQ_RjnfPQQ==]
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  • Idris, M. N. et al. (2013). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. AIP Publishing. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_eIXg5b__g0qG3B89n1MHbeVZWoWLxJ5z85QJj7vabNzEoJMxsQhovaGmfaai9JjtslCQNXkMJciy7Sp9j6VpdtXRZ92i0Nb50HRI5Q7lbl-4APVSEK08Ab0RQqGxr3sjAuQXj3VmuMT732b2tAweT384WrAZmOmsYql7WEnL7HL9ZU79Yoy05ydXE9pmD5rb088JiBNN2oKnv2wFD5Tt]
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  • Savić, M. et al. (2022). Screening the Surface Structure-Dependent Action of a Benzotriazole Derivative on Copper Electrochemistry in a Triple-Phase Nanoscale Environment. ACS Applied Materials & Interfaces. [Available at: https://pubs.acs.org/doi/10.1021/acsami.2c09265]
  • Ceil, D. et al. (2020). Corrosion Inhibitor Performance testing and understanding using EIS. ResearchGate. [Available at: https://www.researchgate.net/publication/342171881_Corrosion_Inhibitor_Performance_testing_and_understanding_using_EIS]
  • SynHet. (n.d.). 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. [Available at: https://synhet.com/product/1-benzyl-4-5-6-7-tetrahydro-1h-1-2-3-benzotriazole/]
  • Ortega-G, E. et al. (2024). Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. Langmuir. [Available at: https://pubs.acs.org/doi/10.1021/acs.langmuir.3c03038]
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  • Hauffman, T. et al. (2022). The Role of Benzotriazole in Electrodeposition of Cu1−xNix Alloys (0.05 < x < 0.15) on Cu and Ni Substrates. Journal of The Electrochemical Society. [Available at: https://lirias.kuleuven.be/3503525?limo=0]
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  • Parkavi, R. et al. (2016). Protective Effect of 1-(Phenyl thiomethyl)Benzotriazole and 1-(Benzyl thiomethyl) Benzotriazole Towards Corrosion of Brass in Polluted Natural Sea Water. Journal of Advanced Electrochemistry. [Available at: https://jacsdirectory.com/journal-of-advanced-electrochemistry/admin/issues/20160925110903.pdf]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Welcome to the dedicated technical support resource for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development, offe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve final product yield. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience to help you navigate the common challenges associated with this synthesis.

Introduction to the Synthesis

The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves two key stages: the formation of the 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole core from a cyclohexanone precursor, followed by the regioselective N-benzylation of the triazole ring. Each stage presents unique challenges that can impact the overall efficiency of the synthesis. This guide will dissect these challenges and provide actionable solutions.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Part 1: Tetrahydrobenzotriazole Core Synthesis cluster_1 Part 2: N-Benzylation Cyclohexanone Cyclohexanone 2-Azidocyclohexanone 2-Azidocyclohexanone Cyclohexanone->2-Azidocyclohexanone Azidation Tetrahydrobenzotriazole Tetrahydrobenzotriazole 2-Azidocyclohexanone->Tetrahydrobenzotriazole Intramolecular Cyclization Product 1-Benzyl-4,5,6,7-tetrahydro -1H-1,2,3-benzotriazole Tetrahydrobenzotriazole->Product Benzyl Halide, Base

Caption: Overall synthetic workflow for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Part 1: Synthesis of 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole Core

The formation of the saturated benzotriazole ring system is a critical first step. A common and effective method involves the synthesis of an α-azido ketone followed by its cyclization.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole

Step 1: Synthesis of 2-Azidocyclohexanone

  • In a well-ventilated fume hood, dissolve 2-chlorocyclohexanone (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium azide (NaN₃, 1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-azidocyclohexanone. This intermediate is often used in the next step without further purification due to its instability.[1]

Step 2: Intramolecular Cyclization

  • The crude 2-azidocyclohexanone is typically cyclized via thermal or photochemical methods. For thermal cyclization, heating the neat compound or a solution in a high-boiling solvent can induce the elimination of nitrogen gas and subsequent ring closure.[1]

  • Alternatively, UV irradiation of a hexane solution of 2-azidocyclohexanone can also lead to the formation of the desired product through the liberation of nitrogen.[1]

  • After the reaction is complete (as indicated by TLC and cessation of gas evolution), the solvent is removed under reduced pressure.

  • The crude 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Tetrahydrobenzotriazole Core Synthesis
Problem Potential Cause(s) Recommended Solutions & Explanations
Low or no yield of 2-azidocyclohexanone Incomplete reaction; Decomposition of the product.Extend reaction time: Monitor the reaction by TLC to ensure the complete consumption of the starting material. Control temperature: The reaction is typically performed at room temperature. Excessive heat can lead to decomposition. Ensure purity of starting materials: Use freshly distilled 2-chlorocyclohexanone.
Low yield of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Incomplete cyclization; Polymerization of 2-azidocyclohexanone.Optimize cyclization conditions: If using thermal cyclization, carefully control the temperature to avoid polymerization. A gradual increase in temperature may be beneficial. For photochemical cyclization, ensure the appropriate wavelength and reaction time are used. Use crude 2-azidocyclohexanone immediately: The instability of the azido ketone means it is best to proceed to the cyclization step without delay.[1]
Difficulty in purifying the final product Presence of polymeric byproducts; Tarry impurities.Column chromatography: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Activated charcoal treatment: To remove colored impurities, a solution of the crude product can be treated with activated charcoal before filtration and crystallization.[2]

Part 2: N-Benzylation of 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole

The introduction of the benzyl group onto the triazole ring is the final step. A significant challenge in this step is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the triazole ring.

Experimental Protocol: N-Benzylation
  • Dissolve 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the benzotriazolide anion.

  • Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which may be a mixture of N1 and N2 isomers, can be purified by column chromatography.

Troubleshooting Guide: N-Benzylation
Problem Potential Cause(s) Recommended Solutions & Explanations
Low or no product yield Incomplete reaction; Poor quality of reagents.Increase reaction temperature: Gently heating the reaction mixture can often drive it to completion.[3] Use a stronger base: If using a weak base like K₂CO₃, switching to a stronger base like NaH may improve the deprotonation of the triazole. Check reagent quality: Ensure the benzyl halide is pure and free from acidic impurities.
Formation of a mixture of N1 and N2 isomers Lack of regioselectivity in the alkylation step.Choice of solvent: The polarity of the solvent can influence the N1/N2 ratio. Experiment with different solvents to optimize for the desired isomer. Choice of base and cation: The nature of the cation from the base can affect the site of alkylation. For instance, using NaH may favor one isomer over another.[4] Steric hindrance: While the benzyl group is not exceptionally bulky, steric factors can play a role. The N1 position is generally less sterically hindered.
Over-alkylation (dialkylation) The mono-benzylated product is more nucleophilic than the starting material.Control stoichiometry: Use a slight excess of the tetrahydrobenzotriazole relative to the benzyl halide. Slow addition of alkylating agent: Adding the benzyl halide dropwise can help to maintain a low concentration and minimize the chance of the product reacting further.[5]
Difficult separation of N1 and N2 isomers Similar polarities of the isomers.Optimize chromatography: Use a long column and a shallow solvent gradient for better separation. Preparative TLC or HPLC may be necessary for complete separation. Recrystallization: If the isomers have different solubilities, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: The stability and handling of the 2-azidocyclohexanone intermediate is arguably the most critical factor. Its propensity to decompose or polymerize can significantly reduce the yield of the tetrahydrobenzotriazole core, which in turn affects the overall yield. Using this intermediate immediately after its formation is highly recommended.[1]

Q2: How can I confirm the regiochemistry of my N-benzylated product?

A2: The most definitive method for determining the N1 versus N2 substitution is through Nuclear Magnetic Resonance (NMR) spectroscopy. 1H and 13C NMR will show distinct chemical shifts for the protons and carbons of the benzyl group and the tetrahydrobenzotriazole core depending on the point of attachment. 2D NMR techniques like HMBC can be particularly useful in establishing the connectivity between the benzylic methylene protons and the triazole ring carbons.

Q3: Are there any "greener" alternatives for the solvents used in this synthesis?

A3: For the N-benzylation step, researchers have explored solvent-free conditions, often with microwave assistance, which can reduce reaction times and the use of hazardous solvents.[6] The use of ionic liquids as both a solvent and a catalyst has also been reported for the N-alkylation of benzotriazoles.[7]

Q4: My final product is an oil, making recrystallization difficult. What are my options for purification?

A4: If your product is an oil, column chromatography is the primary method for purification. If you are struggling to separate isomers, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Preparative High-Performance Liquid Chromatography (HPLC) is also a powerful technique for separating closely related isomers that are difficult to resolve by standard column chromatography.

Visualizing Troubleshooting Logic

Troubleshooting_Tree Start Low Yield of Final Product Check_Step1 Analyze Yield of Tetrahydrobenzotriazole Core Start->Check_Step1 Check_Step2 Analyze Yield of N-Benzylation Step Start->Check_Step2 Step1_Low Low Core Yield Check_Step1->Step1_Low Step2_Low Low Benzylation Yield Check_Step2->Step2_Low Optimize_Azidation Extend Reaction Time Control Temperature Step1_Low->Optimize_Azidation Incomplete Azidation Optimize_Cyclization Adjust Temperature/Irradiation Time Use Crude Azide Immediately Step1_Low->Optimize_Cyclization Poor Cyclization Optimize_Base Use Stronger Base (e.g., NaH) Increase Temperature Step2_Low->Optimize_Base Incomplete Deprotonation Check_Isomers Optimize Solvent/Base for Regioselectivity Improve Chromatographic Separation Step2_Low->Check_Isomers Isomer Formation

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

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  • PubMed Central. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Organic Syntheses. (2025). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. [Link]

  • Beilstein Archives. (2025). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. [Link]

  • Semantic Scholar. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. [Link]

  • PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed. (n.d.). Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring expansion/ring contraction of tetrahydropyrimidines. [Link]

  • Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Welcome to the technical support guide for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (CAS No: 15922-43-7). This document is designed for researchers, chemists, and drug development professionals who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (CAS No: 15922-43-7). This document is designed for researchers, chemists, and drug development professionals who are navigating the common and often nuanced challenges associated with the purification of this important pharmaceutical intermediate.[1] My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to resolve purification hurdles effectively.

The synthesis of N-substituted benzotriazoles, including the title compound, typically involves the N-alkylation of the parent heterocycle.[2] While seemingly straightforward, this reaction can lead to a mixture of products and unreacted starting materials, making the purification stage critical for obtaining material of high purity (>99%) required for subsequent applications.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.

Question 1: My crude product is a persistent oil and fails to crystallize, even after removing the solvent under high vacuum. What is causing this and how can I obtain a solid?

Answer:

This is a frequent challenge, particularly when residual impurities are present. An oily product typically arises from one of two scenarios:

  • Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis can be difficult to remove and will keep the product oily.

  • Eutectic Mixture: The presence of impurities, such as unreacted benzyl halide or the isomeric 2-benzyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole, can depress the melting point of your target compound, resulting in an oil at room temperature.

Troubleshooting Steps:

  • Azeotropic Removal of Solvent: If you suspect residual DMF or another high-boiling solvent, dissolve the oil in a solvent like toluene or ethyl acetate and re-concentrate it on a rotary evaporator. Repeat this 2-3 times. The toluene forms an azeotrope with many high-boiling solvents, facilitating their removal.

  • Trituration: This technique can induce crystallization from an oil. Add a non-polar solvent in which your product is poorly soluble but the impurities are potentially more soluble (e.g., cold hexanes, diethyl ether, or a mixture of both). Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed for nucleation and crystallization.

  • Seeding: If you have a small crystal of the pure product from a previous batch, add it to the oil (preferably dissolved in a minimal amount of a suitable solvent) to initiate crystallization.

Question 2: My NMR analysis shows contamination with starting materials (4,5,6,7-tetrahydro-1H-benzotriazole and/or benzyl bromide). What is the most efficient way to remove them?

Answer:

Co-elution during extraction or incomplete reaction are the primary causes. A multi-step approach combining a liquid-liquid extraction wash with chromatography is most effective.

  • Aqueous Wash: Before concentrating your crude organic extract, perform an aqueous wash to remove the unreacted tetrahydrobenzotriazole.

    • A dilute acid wash (e.g., 1M HCl) will protonate the basic nitrogen of the unreacted tetrahydrobenzotriazole, rendering it water-soluble and pulling it into the aqueous layer.

    • A dilute base wash (e.g., saturated NaHCO₃ or 1M NaOH) can help remove any acidic byproducts and quench the acid wash.

    • Follow with a brine wash to remove bulk water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.

  • Flash Column Chromatography: This is the definitive method for separating your product from non-polar impurities like benzyl bromide and any remaining starting material. Given the polarity difference between the non-polar benzyl bromide and the more polar N-benzylated product, a silica gel column is ideal. A typical solvent system would be a gradient of ethyl acetate in hexanes. Benzyl bromide will elute first, followed by your desired product.

Question 3: I suspect I have a mixture of the 1-benzyl (N1) and 2-benzyl (N2) isomers. How can I confirm this and separate them?

Answer:

The alkylation of benzotriazoles can indeed produce both N1 and N2 isomers, as the benzotriazolide anion has two nucleophilic nitrogen atoms.[2] The N1 isomer is typically the major product under many conditions, but the ratio can vary.

  • Confirmation:

    • TLC Analysis: The two isomers often have slightly different polarities and may appear as two close but distinct spots on a TLC plate. Use a solvent system like 30-50% ethyl acetate in hexanes to maximize separation.

    • ¹H NMR Spectroscopy: The chemical shifts of the protons on the tetrahydro-cyclohexane ring and the benzyl group will be subtly different between the two isomers due to the different electronic environments. A careful analysis of the aromatic and benzylic regions of a high-resolution NMR spectrum can often reveal the presence of the minor isomer.

  • Separation:

    • Flash Column Chromatography: This is the most reliable method for separating N1 and N2 isomers. Careful selection of the eluent is key. An isocratic elution with a low to moderate polarity solvent system (e.g., 20% ethyl acetate/hexanes) often provides the necessary resolution. Monitor the fractions carefully by TLC to isolate the pure isomers.

Question 4: My final product has a persistent yellow or brown color. How can I decolorize it?

Answer:

Color in the final product usually indicates the presence of small amounts of highly conjugated or oxidized impurities. These often form during the reaction, especially if it is heated for extended periods.

  • Recrystallization with Activated Charcoal: Dissolve the impure, colored solid in a minimum amount of a suitable hot solvent (see Protocol 1). Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[3] Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Allow the clear filtrate to cool slowly to obtain decolorized crystals. Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Silica Gel Plug: If the coloration is minor, you can dissolve the product in a minimal amount of solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short column ("plug") of silica gel. The colored impurities will often adhere strongly to the silica, while your product elutes with fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole?

A1: The choice depends on the scale and the nature of the impurities.

  • Recrystallization is excellent for removing small amounts of impurities from a product that is already substantially pure (>90%). It is scalable, cost-effective, and often yields highly pure crystalline material.[4][5]

  • Flash Column Chromatography is superior for separating complex mixtures containing components with different polarities, such as starting materials, isomers, and byproducts.[6] While more labor and solvent-intensive, it offers the highest degree of separation for challenging crude mixtures.

Q2: How can I definitively confirm the purity and structural identity of my final product?

A2: A combination of analytical techniques is required for full characterization and purity confirmation.[1]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for determining purity by peak area percentage.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of both the benzyl and tetrahydrobenzotriazole moieties.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS are powerful because they combine separation with mass analysis.[1]

Q3: What are the recommended storage conditions for the purified compound?

A3: Like many N-substituted heterocyclic compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect against slow oxidation.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is effective for purifying crude product that is mostly solid but may be discolored or contain minor soluble impurities.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (95%) while stirring and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small spatula tip of activated charcoal. Swirl the hot mixture for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.

  • Induce Crystallization: While the filtrate is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture).

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for separating the target compound from unreacted starting materials and isomers.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent like hexanes or a 5% ethyl acetate/hexanes mixture. The amount of silica should be roughly 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the column eluent. Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Non-polar impurities like benzyl bromide will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute your product. The N1 and N2 isomers, if present, will likely elute close together.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Purification Workflow

G crude Crude Product (Oil or Solid) workup Aqueous Wash (Acid/Base) crude->workup decision Purity & Impurity Profile? (TLC/NMR) workup->decision re_xtal Recrystallization (+/- Charcoal) decision->re_xtal >90% Pure Minor Impurities column Flash Column Chromatography decision->column <90% Pure Complex Mixture pure Pure Product (>99%) re_xtal->pure column->pure

Caption: General decision workflow for purification.

Potential Impurity Relationships

G cluster_legend Target 1-Benzyl-THBT (N1-Isomer) SM1 THBT (Starting Material) SM1->Target Alkylation Isomer 2-Benzyl-THBT* (N2-Isomer) SM1->Isomer Alkylation SM2 Benzyl Halide (Starting Material) SM2->Target Alkylation SM2->Isomer Alkylation key

Caption: Relationship between the target and key impurities.

References

  • Google Patents. EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • CUTM Courseware. To prepare benzotriazole from o-phenylenediamine. Available from: [Link]

  • Google Patents. JP2007224014A - Method for purification of benzotriazole derivative.
  • Asian Journal of Research in Chemistry. Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Available from: [Link]

  • Scribd. Synthesis of Benzotriazole from o-Phenylenediamine. Available from: [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. Available from: [Link]

  • ElectronicsAndBooks. The Chemistry of N-Substituted Benzotriazoles. Part 22. Available from: [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link]

  • Google Patents. US3334054A - Purification of benzotriazole.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Welcome to the technical support center for researchers investigating the degradation pathways of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. As a novel derivative of the widely studied benzotriazole family, dire...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the degradation pathways of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. As a novel derivative of the widely studied benzotriazole family, direct literature on its environmental fate is currently limited. This guide is designed to provide a predictive framework and practical troubleshooting advice based on established knowledge of analogous compounds, such as 1H-benzotriazole and its alkylated derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole?

Based on the extensive research on 1H-benzotriazole, the primary degradation pathways for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are predicted to be:

  • Photodegradation: This compound is expected to be susceptible to degradation by UV light, particularly in the presence of photosensitizers.[1] The degradation mechanism will likely involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals.

  • Microbial Degradation: Aerobic biodegradation is a known pathway for benzotriazoles, often initiated by hydroxylation of the aromatic ring.[2][3] The presence of the benzyl group may influence the rate and specific microbial consortia involved.

  • Advanced Oxidation Processes (AOPs): Processes like UV/H₂O₂ and ozonation are effective in degrading benzotriazoles and are expected to be effective for this derivative as well.[4][5]

Q2: What are the expected initial transformation products?

The initial transformation products are likely to result from the modification of the most reactive sites of the molecule:

  • Hydroxylation of the tetrahydro-aromatic ring: This is a common initial step in the microbial degradation of benzotriazoles.[2][6]

  • Oxidation of the benzyl group: The benzyl group could be oxidized to a benzaldehyde or benzoic acid moiety.

  • Cleavage of the benzyl group: The bond between the nitrogen of the triazole ring and the benzylic carbon may be cleaved.

Q3: What analytical techniques are most suitable for studying the degradation of this compound and its transformation products?

A combination of chromatographic and spectrometric techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or diode array detector (DAD) for initial quantification of the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Essential for the identification and quantification of polar transformation products. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for less polar, more volatile degradation products, potentially after derivatization.

Troubleshooting Guide

Here are some common issues researchers may encounter during their experiments and our recommended solutions:

Problem 1: Inconsistent or slow degradation rates in microbial studies.

  • Possible Cause: The microbial consortium used may not be adapted to degrade this specific benzotriazole derivative.

  • Troubleshooting Steps:

    • Acclimatize the microbial culture: Gradually expose the activated sludge or soil sample to increasing concentrations of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole over an extended period.

    • Co-metabolism: Investigate if the presence of a primary carbon source enhances the degradation of the target compound, as co-metabolic processes are significant for micropollutant degradation.[2]

    • Optimize environmental conditions: Ensure optimal pH, temperature, and nutrient levels for microbial activity.

Problem 2: Difficulty in identifying transformation products by LC-MS.

  • Possible Cause: The transformation products may be present at very low concentrations, or they may be isomers that are difficult to separate and distinguish.

  • Troubleshooting Steps:

    • Concentrate the sample: Use solid-phase extraction (SPE) to concentrate the analytes before LC-MS analysis.

    • Optimize chromatographic separation: Experiment with different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase gradients to improve the separation of potential isomers.

    • Utilize high-resolution MS/MS: Acquire fragmentation data to help differentiate between isomers and propose structures for unknown products. Comparing fragmentation patterns to those of known benzotriazole degradation products can be insightful.[6]

Problem 3: The parent compound appears stable under direct photolysis.

  • Possible Cause: The compound may have low quantum yields for direct photodegradation, similar to other benzotriazoles that are designed as UV stabilizers.[7]

  • Troubleshooting Steps:

    • Introduce a photosensitizer: Investigate indirect photolysis by adding substances like nitrate or dissolved organic matter (humic acids) to the experimental system to generate reactive oxygen species.[1]

    • Use a higher energy UV source: If using a specific wavelength, consider a broad-spectrum lamp or a lower wavelength to provide more energy for bond cleavage.

    • Verify experimental setup: Ensure the light source is emitting at the expected intensity and that the reaction vessel is made of a UV-transparent material like quartz.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study

This protocol outlines a batch experiment to assess the aerobic biodegradability of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole using activated sludge.

Materials:

  • Activated sludge from a local wastewater treatment plant

  • Mineral salts medium

  • 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole stock solution

  • Shake flasks

  • Orbital shaker

Procedure:

  • Prepare a mineral salts medium and dispense into shake flasks.

  • Add activated sludge to the flasks to a final concentration of 500 mg/L of volatile suspended solids (VSS).

  • Spike the flasks with the target compound to a final concentration of 1 mg/L.

  • Include control flasks: one with the compound and sterilized sludge (abiotic control) and one with sludge but no compound (background control).

  • Incubate the flasks on an orbital shaker at room temperature in the dark.

  • Collect samples at regular intervals, quench any microbial activity (e.g., by adding a solvent or acid), and prepare for analysis by HPLC or LC-MS.

Protocol 2: Analysis of Degradation Products by LC-MS/MS

This protocol provides a general method for the analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and its potential polar transformation products.

Instrumentation:

  • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column.

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

MS Parameters:

  • Operate in both positive and negative ESI modes to detect a wider range of compounds.

  • Perform full scan experiments to identify the m/z of potential products.

  • Use product ion scans (MS/MS) of the suspected parent and product ions to obtain structural information.

Data Presentation

Table 1: Comparative Biodegradation Half-lives of Benzotriazole Derivatives

CompoundRedox ConditionHalf-life (days)Reference
1H-BenzotriazoleAerobic114[8]
5-Methyl-1H-benzotriazoleAerobic14[8]
5-Chloro-1H-benzotriazoleSulfate reducing96[8]

This table provides context for the expected persistence of benzotriazole derivatives under different conditions. The half-life of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole will need to be experimentally determined.

Visualizations

Predicted Degradation Pathways

G cluster_photolysis Photodegradation cluster_microbial Microbial Degradation parent 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole photolysis_p1 Hydroxylated intermediates parent->photolysis_p1 •OH addition microbial_p1 Hydroxylated benzyl group parent->microbial_p1 Oxidation microbial_p2 Hydroxylated tetrahydro ring parent->microbial_p2 Hydroxylation photolysis_p2 Ring-opened products photolysis_p1->photolysis_p2 Further oxidation microbial_p3 Debenzylation microbial_p2->microbial_p3 G start Design Experiment (Photolysis/Microbial) sampling Time-course Sampling start->sampling extraction Sample Preparation (SPE, filtration) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantify Parent Compound analysis->quant id Identify Transformation Products analysis->id pathway Propose Degradation Pathway quant->pathway id->pathway

Caption: A typical experimental workflow for investigating degradation pathways.

References

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results with 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Introduction Welcome to the technical support center for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to address the common inconsistencies and challenges that can arise during the synthesis, purification, and application of this molecule. Our goal is to provide you with the in-depth technical insights and practical, field-proven solutions necessary to ensure the reliability and reproducibility of your results.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning that underpins them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purity Issues

Question 1: I am getting a low yield or no product at all during the N-benzylation of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. What are the likely causes and how can I optimize the reaction?

Answer:

Low or no yield in the N-benzylation of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.

Causality-Driven Troubleshooting:

The N-benzylation of a benzotriazole derivative is a nucleophilic substitution reaction. The triazole anion acts as the nucleophile, and benzyl halide is the electrophile. The success of this reaction hinges on the efficient formation of the triazole anion and its subsequent reaction with the benzyl halide.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The pKa of the N-H proton on the triazole ring requires a sufficiently strong base for complete deprotonation. If the base is too weak or used in insufficient quantity, the concentration of the nucleophilic triazolide anion will be low, leading to a poor yield.- Choice of Base: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Alternatively, potassium carbonate (K2CO3) can be effective, but may require heating. - Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation.
Poor Quality of Reagents The purity of the starting materials is critical. Impurities in the 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole or the benzyl halide can interfere with the reaction. The benzyl halide can also degrade over time.- Verify Starting Material Purity: Ensure the 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is pure by checking its melting point and/or running an NMR spectrum. - Use Fresh Benzyl Halide: Use freshly opened or distilled benzyl bromide or chloride.
Reaction Temperature While some alkylations proceed at room temperature, the benzylation of this specific substrate may require heating to overcome the activation energy barrier.- Optimize Temperature: If using a weaker base like K2CO3, heating the reaction mixture to 50-80 °C can significantly improve the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Solvent Choice The solvent must be able to dissolve the starting materials and be inert to the reaction conditions. It should also be anhydrous if using a water-sensitive base like NaH.- Recommended Solvents: Anhydrous DMF or THF are excellent choices for reactions involving NaH. Acetone can be used with K2CO3.

Experimental Protocol: Optimized N-benzylation

  • Preparation: To a solution of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Anion Formation: Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 2: My analytical data (NMR, LC-MS) shows multiple product peaks. What are these and how can I obtain a pure product?

Answer:

The presence of multiple product peaks is a classic issue in the N-alkylation of benzotriazoles and is most likely due to the formation of regioisomers.

Understanding Regioisomer Formation:

The 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole anion has two nucleophilic nitrogen atoms (N1 and N2) where the benzyl group can attach. This leads to the formation of two primary regioisomers: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and 2-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. The ratio of these isomers can be influenced by factors such as the solvent, counter-ion, and temperature. Generally, the N1 isomer is the thermodynamically more stable product, while the N2 isomer can be formed as a significant kinetic product.

Caption: Formation of N1 and N2 regioisomers during benzylation.

Troubleshooting Isomer Formation & Purification:

Issue Explanation Solution
Mixture of Isomers As explained above, the reaction can inherently produce a mixture of N1 and N2 isomers.- Chromatographic Separation: The isomers often have different polarities and can be separated by column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective. - Recrystallization: If one isomer is major and the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) may selectively crystallize the major isomer.
Identification of Isomers Differentiating between the N1 and N2 isomers is crucial.- NMR Spectroscopy: The chemical shifts of the protons and carbons in the benzyl group and the tetrahydro ring will be different for the two isomers. In many benzotriazole systems, the methylene protons of the benzyl group in the N1-isomer appear slightly downfield compared to the N2-isomer. 2D NMR techniques like HMBC and NOESY can help in unambiguous assignment.

Question 3: My final product is a persistent oil, but I was expecting a solid. How can I induce crystallization?

Answer:

The physical state of the final product can be influenced by its purity and the presence of residual solvents or isomeric impurities.

Troubleshooting Product Crystallization:

  • Purity is Key: Ensure the product is of high purity. Oily impurities, including the minor regioisomer, can significantly hinder crystallization. Re-purify by column chromatography if necessary.

  • Solvent Removal: Ensure all residual solvents from the work-up and purification have been thoroughly removed under high vacuum.

  • Crystallization Techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.

    • Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

    • Cooling: Cool the concentrated oil in a refrigerator or freezer for an extended period.

Stability & Handling

Question 4: How stable is 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole? Are there any specific storage conditions I should be aware of?

Answer:

The stability of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is generally good under standard laboratory conditions. However, the tetrahydroaromatic ring system introduces some potential instabilities not present in the fully aromatic parent benzotriazole.

Key Stability Considerations:

  • Oxidation: The tetrahydro ring is more susceptible to oxidation than the fully aromatic benzene ring. Avoid prolonged exposure to strong oxidizing agents.

  • Light Sensitivity: Like many organic molecules, prolonged exposure to UV light can potentially lead to degradation.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.

Analytical Characterization

A common challenge is the correct interpretation of analytical data to confirm the structure and purity of the synthesized compound. Below is a table of expected NMR chemical shifts for the N1-benzyl isomer based on data from similar compounds.

Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Benzyl CH₂ ~ 5.5 - 5.8~ 50 - 54
Benzyl Aromatic ~ 7.2 - 7.4~ 127 - 135
Tetrahydro Ring CH₂ ~ 1.8 - 2.0 and 2.7 - 2.9~ 22 - 26

Note: These are approximate values and can vary depending on the solvent and the specific regioisomer.

References

  • Organic Syntheses. Benzotriazole Synthesis. [Link]

  • Katritzky, A. R., et al. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-trizole. Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369-373.
  • PubChem. 1H-Benzotriazole, 4,5,6,7-tetrahydro-. [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Welcome to the technical support center for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges in this synthetic sequence. Our focus is on providing causal explanations for experimental choices to empower you to optimize conditions for yield, purity, and regioselectivity.

Synthesis Overview

The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is most reliably achieved via a two-step process. First, the saturated heterocyclic core, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, is formed through a diazotization-cyclization reaction. This intermediate is then selectively N-alkylated using a benzyl halide to yield the final product. A primary challenge in this synthesis is controlling the regioselectivity of the benzylation step to favor the desired N1-isomer over the N2-isomer.

Synthetic_Pathway A trans-1,2-Diaminocyclohexane B 4,5,6,7-Tetrahydro-1H- 1,2,3-benzotriazole A->B Step 1: Diazotization NaNO₂, Acetic Acid, H₂O C 1-Benzyl-4,5,6,7-tetrahydro-1H- 1,2,3-benzotriazole (N1/N2 Isomer Mixture) B->C Step 2: N-Benzylation Benzyl Bromide, Base, Solvent

Caption: Overall synthetic pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: Low Yield and Tar Formation in Tetrahydrobenzotriazole Synthesis (Step 1)

  • Question: My initial cyclization reaction to form 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is giving a low yield with a dark, oily, or tarry crude product. What are the critical parameters to control?

  • Answer: This is a common issue stemming from the instability of the aliphatic diazonium salt intermediate. Unlike aromatic amines, diazonium salts from primary aliphatic amines are highly unstable and prone to decomposition and side reactions if not handled correctly.[1]

    • Causality & Solution - Temperature Control: The diazotization reaction is highly exothermic. The initial addition of sodium nitrite to the acidic solution of diaminocyclohexane must be performed at 0-5 °C to control the formation rate of nitrous acid and the subsequent diazotization.[2] After the addition is complete, the reaction should be allowed to warm. A rapid temperature spike to 70-80°C is often necessary for the cyclization to occur efficiently.[3] However, insufficient initial cooling or allowing the temperature to exceed this range can lead to decomposition of the diazonium intermediate, forming carbocations that lead to polymeric tars.

    • Causality & Solution - Choice of Acid: Glacial acetic acid is the preferred medium.[4] Using strong mineral acids like hydrochloric acid (HCl) can sometimes promote the formation of tarry byproducts.[2] Acetic acid provides the necessary acidic environment while buffering the system effectively.

    • Causality & Solution - Purity of Starting Material: The starting material, trans-1,2-diaminocyclohexane, can degrade upon storage. Ensure it is pure and relatively colorless before use. Oxidized starting materials can introduce impurities that complicate the reaction and purification.

Problem 2: Poor Regioselectivity during N-Benzylation (Step 2)

  • Question: My benzylation reaction produces a mixture of 1-benzyl and 2-benzyl isomers that are difficult to separate by column chromatography. How can I improve the regioselectivity for the desired N1-isomer?

  • Answer: Achieving high regioselectivity in the alkylation of benzotriazoles is a classic challenge. The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions which influence the nucleophilicity of the N1 and N2 positions of the benzotriazolide anion.[5]

    • Causality & Solution - Solvent and Base System: The choice of solvent and base is the most critical factor.

      • For N1-Selectivity: A combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) often favors N1 alkylation.[6][7] The rationale is that the "harder" sodium cation coordinates preferentially with the "harder" N1 atom, leaving the N2 position sterically hindered and less available for attack.

      • Common Conditions (Mixed Isomers): A polar aprotic solvent like N,N-dimethylformamide (DMF) with a weaker base like potassium carbonate (K₂CO₃) is a very common system but often gives poorer selectivity.[8] The increased solvent polarity and the "softer" potassium cation do not discriminate as effectively between the N1 and N2 positions.

    • Causality & Solution - Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable N1 product. Start at room temperature and consider cooling if isomer ratios are poor.

Problem 3: Incomplete Benzylation Reaction

  • Question: My TLC analysis shows significant unreacted tetrahydrobenzotriazole starting material, even after several hours or overnight stirring. What could be the cause?

  • Answer: An incomplete reaction points to issues with reagents, stoichiometry, or reaction conditions.

    • Causality & Solution - Base Activity & Moisture: Sodium hydride (NaH) is particularly sensitive to moisture and can be passivated by an outer layer of sodium hydroxide. Ensure you use a fresh dispersion of NaH and that your solvent (THF/DMF) is rigorously anhydrous. If using K₂CO₃, ensure it is finely powdered and dried before use.

    • Causality & Solution - Reagent Purity: Benzyl bromide can degrade over time, releasing HBr. Using old or discolored benzyl bromide can quench the base and reduce the effective concentration of your alkylating agent. Use freshly distilled or high-purity benzyl bromide.

    • Causality & Solution - Insufficient Base: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation of the tetrahydrobenzotriazole.

Problem 4: Difficulty Separating N1 and N2 Isomers

  • Question: The N1 and N2 isomers have very similar Rf values on TLC, making purification by column chromatography challenging. What strategies can I use?

  • Answer: This is a frequent challenge. While optimizing the reaction for selectivity is the best approach, effective purification is key when mixtures are unavoidable.

    • Chromatography: Experiment with different solvent systems. A less polar system (e.g., hexane/ethyl acetate) often provides better separation than more polar ones (e.g., dichloromethane/methanol). Sometimes, adding a small percentage of a third solvent like diethyl ether can improve resolution.

    • Recrystallization: If the crude product is solid, recrystallization can sometimes selectively crystallize one isomer, enriching the mother liquor with the other. This is highly dependent on the physical properties of your specific isomers.

    • Characterization for Identification: It is crucial to correctly identify the isomers. ¹³C NMR spectroscopy is a powerful tool for this. The chemical shifts of the carbons in the triazole ring are typically different for the two isomers. For many N-substituted tetrazoles and triazoles, the N2-isomer's ring carbons are deshielded (appear at a higher ppm) compared to the N1-isomer.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base and solvent system for the N-benzylation step to maximize N1 selectivity?

    • A1: Based on literature for analogous heterocycles, a system of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is an excellent starting point for maximizing N1-selectivity.[6][7] An alternative to explore is using potassium carbonate (K₂CO₃) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under solvent-free or minimal solvent conditions, which has been shown to be highly regioselective in some cases.[4][5]

  • Q2: How critical is temperature control for each step?

    • A2: It is extremely critical . For Step 1 (diazotization), initial cooling to 0-5°C is mandatory to prevent byproduct formation, followed by a controlled exotherm for cyclization.[2] For Step 2 (benzylation), temperature can influence the N1/N2 ratio; starting at room temperature is standard, but optimization may require cooling or gentle heating.

  • Q3: What are the best analytical techniques to monitor the reaction and characterize the product?

    • A3: Thin-Layer Chromatography (TLC) is indispensable for monitoring reaction progress. For characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure and determine the isomeric ratio. Mass Spectrometry (MS) will confirm the molecular weight of the product.

  • Q4: Is a one-pot synthesis from 1,2-diaminocyclohexane possible?

    • A4: While one-pot reactions exist in benzotriazole chemistry, a one-pot procedure for this specific target is challenging due to the incompatible conditions of the two steps.[9] The acidic, aqueous environment of the diazotization is unsuitable for the base-mediated N-alkylation, which requires an anhydrous, typically aprotic organic solvent. A sequential, two-step process with isolation of the intermediate is far more reliable.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (Intermediate)

  • Reaction Setup: In a 500 mL beaker or round-bottom flask, combine trans-1,2-diaminocyclohexane (11.4 g, 0.1 mol) and glacial acetic acid (12.0 g, 0.2 mol). Add 50 mL of deionized water and stir until a clear solution is obtained.

  • Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 5°C with gentle stirring.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 20 mL of cold water. Once the diamine solution reaches 5°C, add the cold sodium nitrite solution all at once.

  • Reaction: The reaction is exothermic and the temperature will rise rapidly to 70-80°C. The solution color will change.[3] Allow the mixture to stand and cool to room temperature over 1 hour, during which the product may begin to separate.

  • Isolation: Cool the mixture further in an ice bath for 1-2 hours until the product solidifies. Collect the solid by vacuum filtration, wash thoroughly with ice-cold water (2 x 50 mL), and suck dry.

  • Purification: The crude product can be purified by recrystallization from hot water, optionally with the addition of decolorizing activated charcoal, or by vacuum distillation for higher purity.[2] The expected product is a crystalline solid.

Protocol 2: N-benzylation to form 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (6.15 g, 0.05 mol) and 150 mL of anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 8.3 g, 0.06 mol) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Alkylation: Add benzyl bromide (8.55 g, 0.05 mol) dropwise via syringe over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).

  • Work-up: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography to separate the N1 and N2 isomers.

Data Summary Tables

Table 1: Recommended Reaction Conditions for N-Benzylation

ParameterCondition A (High N1-Selectivity)Condition B (Standard)Rationale & Reference
Base Sodium Hydride (NaH), 60% disp. (1.2 eq)Potassium Carbonate (K₂CO₃) (1.2 eq)NaH is a stronger, non-nucleophilic base. The Na⁺ counter-ion favors N1 coordination.[6][7]
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous N,N-Dimethylformamide (DMF)Less polar THF favors the N1 pathway; polar DMF can lead to mixed isomers.[10]
Temperature 0°C to Room TemperatureRoom Temperature to 50°CLower temperatures can improve selectivity.
Notes Requires strictly anhydrous conditions.More tolerant of trace moisture but often less selective.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield (Step 1) Poor temperature control during diazotization.Add NaNO₂ solution at 0-5°C; allow controlled exotherm.[2]
Decomposition of diazonium intermediate.Use glacial acetic acid; avoid strong mineral acids.
N1/N2 Isomer Mix (Step 2) Suboptimal base/solvent combination.Switch to NaH in THF for higher N1 selectivity.[6]
Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 0°C or RT).
Incomplete Reaction (Step 2) Inactive base or wet solvent.Use fresh NaH and rigorously anhydrous solvents.
Degraded benzyl bromide.Use freshly purified or new benzyl bromide.
Purification Difficulty Tarry byproducts from Step 1.Purify intermediate via recrystallization with charcoal before Step 2.[3]
Co-elution of N1/N2 isomers.Test various chromatography solvent systems (e.g., Hexane/EtOAc, Hexane/Ether).

Diagrams and Workflows

Caption: Troubleshooting workflow for low yield.

Caption: Decision tree for optimizing N1 regioselectivity.

References

  • Grudzień, K., & Albrecht, Ł. (2021). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 60(29), 15770-15790. [Link]

  • Avhad, K. C., & Ipper, V. S. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

  • Le, Z. G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(17), 2524-2529. [Link]

  • Reddy, V. P., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(80), 10351-10354. [Link]

  • El-Ghezal, N., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2019(2), M1068. [Link]

  • Lee, K. J., et al. (2001). The ring-opened products from benzylation of benzimidazole. Tetrahedron Letters, 42(41), 7347-7350. [Link]

  • King, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1954. [Link]

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas in Education, 10(2). [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). A REVIEW ON: SYNTHESIS OF BENZOTRIAZOLE. WJPR, 12(15), 656-672. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wang, T., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][11]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(17), 2825-2827. [Link]

  • vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis. YouTube. [Link]

  • Shi, F., et al. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81333, 1H-Benzotriazole, 4,5,6,7-tetrahydro-. [Link]

  • Li, Y., et al. (2014). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 12(2), 254-257. [Link]

  • Sanna, M., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. Drug Design, Development and Therapy, 12, 1615–1626. [Link]

  • Sureshbabu, P., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

  • Katritzky, A. R., et al. (Eds.). (2012). The Chemistry of Benzotriazole Derivatives. Springer. [Link]

  • Not Voodoo. (2013, September 12). What happens in the attempted diazotisation of 1,2-diaminobenzene?. Chemistry Stack Exchange. [Link]

  • Locher, C., & Peerzada, N. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. Arkivoc, 1(5), 769-777. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

  • user1572979. (2020, February 21). Diazotization order. Chemistry Stack Exchange. [Link]

Sources

Optimization

identifying byproducts in 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole reactions

Identifying Byproducts in 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Reactions Introduction Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for tro...

Author: BenchChem Technical Support Team. Date: February 2026

Identifying Byproducts in 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Reactions

Introduction

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. The N-alkylation of benzotriazoles is a cornerstone reaction in the synthesis of many pharmacologically important compounds. However, a significant challenge in this synthesis is controlling the regioselectivity of the alkylation, which often leads to a mixture of N1 and N2-substituted isomers and other byproducts. This guide provides in-depth, experience-driven advice to help you identify, understand, and mitigate the formation of these impurities, ensuring the integrity of your synthesis and the purity of your final compound.

Overview of Synthetic Pathways

The target molecule is typically synthesized in a two-step process: first, the creation of the 4,5,6,7-tetrahydro-1H-benzotriazole core, followed by N-alkylation with a benzylating agent. Understanding the nuances of each step is critical to controlling byproduct formation.

  • Formation of the Tetrahydrobenzotriazole Core: This is commonly achieved through the reaction of cyclohexanone with sodium nitrite in an acidic medium, such as acetic acid. The reaction involves the diazotization of an intermediate, followed by intramolecular cyclization.
  • N-Benzylation: The subsequent N-alkylation of the tetrahydrobenzotriazole ring with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base is the step most prone to byproduct formation.

class="caption">Generaltwo-stepsynthesispathway.</p>

Frequently Asked Questions & Troubleshooting Guide
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is an essential tool for monitoring reaction progress and identifying the presence of byproducts.

  • Plate Preparation: Use silica gel 60 F254 plates.
  • Spotting: On a baseline, spot the starting material (tetrahydrobenzotriazole), the benzylating agent, and the reaction mixture.
  • Eluent System: A good starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
  • Development: Place the plate in a chamber saturated with the eluent and allow it to develop until the solvent front is near the top.
  • Visualization:
    • View the dried plate under UV light (254 nm). Aromatic compounds will appear as dark spots.
    • Stain the plate with potassium permanganate (KMnO4) stain to visualize non-UV active compounds.
  • Interpretation: The N1 and N2 isomers will likely have slightly different Rf values. The disappearance of the starting material spot indicates reaction completion. The appearance of new spots indicates product and byproduct formation.
References
  • Tang, S., Yu, J., Shao, Y., & Sun, J. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. RSC Advances. Available at: [Link]
  • ACS Publications. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]
  • Semantic Scholar. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Available at: [Link]
  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Available at: [Link]
  • ACS Publications. (n.d.). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. Available at: [Link]
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Available at: [Link]
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Available at: [Link]
  • ijariie. (n.d.). A Review on: Synthesis of Benzotriazole. Available at: [Link]
  • PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Available at: [Link]
  • Wikipedia. (n.d.). Benzotriazole. Available at: [Link]
  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Available at: [Link]
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Available at: [Link]
  • PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]
  • ResearchGate. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Available at: [Link]
  • Chemical Communications (RSC Publishing). (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Available at: [Link]
Troubleshooting

stability issues of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in different solvents

Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical solutions for the stability challenges you may encounter when working with 1-benzyl-4,5,6,7-tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical solutions for the stability challenges you may encounter when working with 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. As direct stability studies on this specific molecule are not extensively published, this document synthesizes established principles from benzotriazole chemistry and related N-benzyl heterocyclic systems to offer a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability and handling of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in solution is influenced by several factors:

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can play a significant role. Protic solvents, for instance, may participate in hydrogen bonding or solvolysis reactions.

  • pH: The benzotriazole moiety is known to be very stable towards acids and alkalis. However, extreme pH conditions, especially when combined with elevated temperatures, can promote hydrolysis.

  • Temperature: Like most chemical compounds, degradation rates are expected to increase with temperature.[1] Long-term storage at room temperature or above may not be advisable without prior stability validation.

  • Light Exposure: Benzotriazole derivatives are often used as UV stabilizers due to their inherent photostability.[2] However, prolonged exposure to high-intensity UV light could potentially lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to degradation. Some N-benzyl heterocycles have shown susceptibility to base-promoted oxidation.[3]

Q2: Which solvents are recommended for short-term and long-term storage?

While specific long-term stability data is unavailable, the following recommendations are based on the general properties of benzotriazoles and related heterocyclic compounds:

  • Short-Term (hours to days, at room temperature for experiments): Aprotic solvents such as acetonitrile, ethyl acetate, or acetone are generally good starting points. Anhydrous DMSO and DMF are also commonly used, but be aware of their potential to absorb water, which could lead to hydrolysis over time.

  • Long-Term (weeks to months, at -20°C or -80°C): For long-term storage, it is highly recommended to store the compound as a solid, protected from light and moisture. If a stock solution is necessary, use an anhydrous aprotic solvent like acetonitrile or DMF, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.

Q3: What are the potential degradation pathways for this molecule?

Based on the structure and known reactivity of related compounds, several degradation pathways can be hypothesized:

  • N-Debenzylation: The N-benzyl group can be a point of vulnerability. While generally stable, it can be cleaved under certain conditions, such as in the presence of a base and oxygen, or through hydrogenolysis (e.g., with a palladium catalyst).[3] This would yield 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

  • Oxidation of the Tetrahydro-Ring: The saturated carbocyclic ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives.

  • Hydrolysis: Although benzotriazoles are generally stable to hydrolysis, prolonged exposure to aqueous or acidic/basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the N-benzyl bond or other transformations.[4]

  • Photodegradation: While the benzotriazole core is photostable, the presence of the benzyl group could alter its photochemical behavior, potentially leading to reactions initiated by UV light.

main 1-Benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole debenzylation 4,5,6,7-Tetrahydro- 1H-1,2,3-benzotriazole (N-Debenzylation) main->debenzylation Base/O2 or H2/Pd oxidation Oxidized Tetrahydro-Ring Derivatives main->oxidation Oxidizing Agents hydrolysis Hydrolysis Products main->hydrolysis H2O, H+/OH- photolysis Photodegradation Products main->photolysis UV Light

Caption: Hypothetical degradation pathways.

Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Issue 1: Appearance of a new peak in my chromatogram after storing the compound in methanol.

Question: I prepared a solution of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in methanol for my experiments. After leaving it on the bench for a day, I see a new, more polar peak in my LC-MS analysis. What could be the cause?

Answer: The appearance of a new, more polar peak suggests a degradation product. Given the solvent is methanol, a protic solvent, a few possibilities exist:

  • Solvolysis (Methanolysis): While less common for the N-benzyl group on a triazole, it's a possibility, especially if the methanol is not anhydrous or if there are acidic/basic impurities.

  • Oxidation: If the methanol was not degassed, dissolved oxygen could contribute to oxidation, particularly if the solution was exposed to light.

  • N-Debenzylation: This is a plausible degradation pathway. The resulting 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole would be more polar than the parent compound.

Troubleshooting Steps:

  • Confirm the Identity of the Degradant: Analyze the new peak by mass spectrometry to determine its molecular weight. If the mass corresponds to the loss of the benzyl group (a loss of 91 Da), N-debenzylation is the likely cause.

  • Solvent Comparison: Prepare fresh solutions in both methanol and an aprotic solvent like acetonitrile. Keep them under the same conditions (light, temperature) and analyze them at time points (e.g., 0, 4, 8, 24 hours). If the peak only appears or grows significantly faster in methanol, the solvent is likely involved in the degradation.

  • Control for Light and Air: Repeat the experiment in methanol, but this time in an amber vial and with degassed solvent under an inert atmosphere (e.g., nitrogen or argon). If the degradation is significantly reduced, photolysis or oxidation is a contributing factor.

Issue 2: My stock solution in DMSO is losing potency over time.

Question: I have a 10 mM stock solution of the compound in DMSO stored at -20°C. Over several weeks of use and a few freeze-thaw cycles, the biological activity of my compound seems to be decreasing. Why is this happening?

Answer: A decrease in potency suggests a reduction in the concentration of the active parent compound. Several factors could be at play:

  • Water Absorption by DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can facilitate hydrolysis, especially over longer periods and with repeated exposure to room temperature during use.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation by concentrating solutes and potentially introducing more dissolved oxygen with each cycle.

  • Oxidation: DMSO can sometimes contain or form oxidizing impurities.

Troubleshooting Steps:

  • Purity Analysis: Analyze your aged stock solution by HPLC or LC-MS to quantify the amount of parent compound remaining and to detect any degradation products.

  • Proper Stock Solution Preparation:

    • Use anhydrous DMSO.

    • After dissolving the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -80°C to minimize degradation.

  • Alternative Solvents: For long-term storage, consider creating stocks in anhydrous acetonitrile if solubility allows, as it is less prone to water absorption than DMSO.

Experimental Protocols

To empower you to validate the stability of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole under your specific experimental conditions, we provide the following generalized protocols.

Protocol 1: General Solvent Stability Assessment

This protocol outlines a method to assess the stability of the compound in various solvents over time.

  • Preparation: Prepare solutions of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole at a known concentration (e.g., 1 mg/mL) in a range of common laboratory solvents. A suggested list is provided in the table below.

  • Storage Conditions: For each solvent, prepare two sets of samples: one to be stored at room temperature (e.g., 25°C) exposed to ambient light, and another stored in the dark at 4°C.

  • Time Points: Analyze the samples by HPLC-UV or LC-MS at initial preparation (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, determine the peak area of the parent compound. Calculate the percentage of the compound remaining relative to the T=0 sample. Note the appearance and peak area of any new peaks.

Table 1: Suggested Solvents for Stability Testing and Expected Relative Stability

SolventTypeExpected Relative StabilityRationale
AcetonitrileAprotic PolarHighGenerally inert and less likely to participate in degradation reactions.
DichloromethaneAprotic, NonpolarHighGood for short-term use; ensure it is free of acidic impurities.
Ethyl AcetateAprotic, Moderately PolarGood to HighCan be susceptible to hydrolysis if water is present.
N,N-Dimethylformamide (DMF)Aprotic PolarGoodCan be hygroscopic; use anhydrous grade for best results.[5]
Dimethyl Sulfoxide (DMSO)Aprotic PolarModerate to GoodHighly hygroscopic; potential for water-mediated degradation over time.
Methanol / EthanolProtic PolarModerateProtic nature may facilitate solvolysis or other degradation pathways.
Water (buffered at pH 7.4)Protic PolarLow to ModeratePotential for hydrolysis, especially over extended periods.

Sources

Optimization

Technical Support Center: Solubility Enhancement for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a compound with limited aqueous solubility. Our goal is to equip you with the knowledge and practical steps to effectively solubilize this compound for your experiments, ensuring reliable and reproducible results.

Troubleshooting Guide: Overcoming Solubility Issues in Your Experiments

This section addresses specific problems you might encounter due to the poor solubility of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Q1: I've observed precipitation of the compound after adding it to my aqueous buffer. What should I do?

A1: Precipitation upon addition to an aqueous medium is a clear indicator of poor solubility. The benzyl and tetrahydro-benzotriazole moieties contribute to the compound's lipophilicity. Here’s a systematic approach to troubleshoot this issue:

Step 1: Initial Solvent Selection & Use of Co-solvents

The first step is to dissolve the compound in a minimal amount of a suitable organic solvent before introducing it to the aqueous buffer. This is known as using a co-solvent.[1][2]

  • Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of nonpolar compounds.[2] Commonly used co-solvents in biological experiments include Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[1]

  • Recommended Protocol:

    • Weigh the required amount of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

    • Add a small volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Slowly add the resulting stock solution dropwise to your aqueous buffer while stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

Step 2: Optimizing the Co-solvent Concentration

It is crucial to use the lowest effective concentration of the co-solvent, as high concentrations can be toxic to cells or interfere with your assay.[1]

  • Experimental Workflow:

    • Prepare a high-concentration stock solution of your compound in 100% of a selected co-solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this stock solution into your aqueous buffer to determine the highest concentration that remains soluble without precipitation.

    • Visually inspect for any cloudiness or precipitate. A standard operating procedure for visual solubility determination can be a helpful guide.[3]

    • It is also advisable to run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your experiment to account for any effects of the solvent itself.

Q2: My compound dissolves initially but crashes out of solution over time or upon temperature changes. How can I improve its stability in solution?

A2: This phenomenon, known as delayed precipitation, can be due to supersaturation or changes in solubility with temperature. Several strategies can be employed to create a more stable solution.

Strategy 1: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration called the critical micelle concentration (CMC).[4] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[4][5][6]

  • Mechanism of Action: The hydrophobic part of the surfactant interacts with the nonpolar regions of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, while the hydrophilic part remains in contact with the aqueous environment, effectively creating a water-soluble "package" for the compound.[4]

  • Commonly Used Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 20, Tween® 80), Brijs®

    • Ionic: Sodium dodecyl sulfate (SDS). Note that ionic surfactants are more likely to denature proteins and should be used with caution in biological assays.

  • Experimental Protocol:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Prepare a concentrated stock of your compound in a suitable co-solvent as described in Q1.

    • Add the compound stock solution to the surfactant-containing buffer.

    • Allow the mixture to equilibrate, with gentle stirring, to facilitate micellar encapsulation.

Strategy 2: pH Adjustment

The solubility of ionizable compounds is often dependent on the pH of the solution.[7][8][9] Benzotriazole derivatives can have weakly basic properties.[10] For weakly basic drugs, solubility increases as the pH of the solution decreases.[8][11][12]

  • Causality: At a lower pH, the nitrogen atoms in the triazole ring can become protonated, leading to the formation of a more soluble salt.[7][8]

  • Considerations:

    • Determine the pKa of your compound if possible.

    • Assess the pH compatibility of your experimental system (e.g., cell culture media, enzyme activity buffer). Drastic changes in pH can negatively impact your experiment.

    • If permissible, a slight acidification of your buffer might enhance the solubility of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Q3: What is the expected solubility of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in common organic solvents?

Inferred Solubility Profile:

Solvent CategoryExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are excellent at dissolving a wide range of organic compounds.
Alcohols Ethanol, MethanolModerate to HighThe polarity of alcohols can facilitate dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe nonpolar nature of these solvents should be compatible with the benzyl and tetrahydrobenzotriazole moieties.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateGenerally good solvents for organic compounds of this nature.
Aqueous Water, BuffersLowThe hydrophobic benzyl group and the overall nonpolar character limit aqueous solubility.

This table is based on the general solubility of benzotriazole derivatives and should be used as a starting point for your own experimental determination.

Q4: Are there other advanced techniques to improve the solubility of this compound for in vivo studies?

A4: Yes, for more advanced applications, especially in drug development and for in vivo studies, complexation is a powerful technique.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can form inclusion complexes with poorly water-soluble molecules, effectively increasing their solubility and stability.[14][15][17][18]

  • Mechanism: The nonpolar 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the complex remains dissolved in an aqueous environment.[14][16]

  • Types of Cyclodextrins:

    • α-cyclodextrin

    • β-cyclodextrin

    • γ-cyclodextrin

    • Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) which have improved solubility and safety profiles.[17]

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.

Solubility_Workflow Start Start: Compound Precipitation Observed CoSolvent Try Co-solvent (DMSO, Ethanol) Start->CoSolvent Check_Solubility Is Compound Soluble? CoSolvent->Check_Solubility Optimize_Conc Optimize Co-solvent Concentration Check_Solubility->Optimize_Conc Yes Surfactant Try Surfactant (e.g., Tween 80) Check_Solubility->Surfactant No End Proceed with Experiment Optimize_Conc->End Check_Stability Is Solution Stable? Surfactant->Check_Stability pH_Adjust Consider pH Adjustment pH_Adjust->Check_Stability Check_Stability->Optimize_Conc Yes Check_Stability->pH_Adjust No Complexation Advanced: Cyclodextrin Complexation Check_Stability->Complexation Still Unstable Complexation->End

Caption: Decision workflow for solubilizing 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3). Retrieved January 21, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021, February 15). Retrieved January 21, 2026, from [Link]

  • A guide to the selection of co-solvents to enable the easiest separation by distillation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - MDPI. (2022, August 8). Retrieved January 21, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22). Retrieved January 21, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). Retrieved January 21, 2026, from [Link]

  • 17.6 pH Effects on Solubility | General Chemistry - YouTube. (2022, February 25). Retrieved January 21, 2026, from [Link]

  • Solution Thermodynamics of Benzotriazole in Different Pure Solvents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Retrieved January 21, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. (2021, November 16). Retrieved January 21, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 21, 2026, from [Link]

  • Method for determining solubility of a chemical compound - Google Patents. (n.d.).
  • Micellar solubilization of drugs. - University of Alberta. (2005, July 8). Retrieved January 21, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Retrieved January 21, 2026, from [Link]

  • The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl) - Semantic Scholar. (1987, August 11). Retrieved January 21, 2026, from [Link]

  • (PDF) Micellar solubilization of drugs - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). Retrieved January 21, 2026, from [Link]

  • How to select Co-solvent during hydrolytic forced degradation? - YouTube. (2022, March 6). Retrieved January 21, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Micellar solubilization – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]

  • How does pH affect solubility? - askIITians. (2025, March 11). Retrieved January 21, 2026, from [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved January 21, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

common experimental errors when working with 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Technical Support Center: 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Welcome to the technical support guide for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (CAS: 15922-43-7). This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Welcome to the technical support guide for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (CAS: 15922-43-7). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate.[1] We will address common experimental errors, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your synthetic workflows.

Part 1: Synthesis, Core Principles, and FAQs

This section addresses foundational questions regarding the synthesis and handling of the target compound.

Q1: What is the standard synthetic route for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole?

A1: The synthesis is conceptually a two-stage process. First is the formation of the 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole core, followed by a regioselective N-alkylation with a benzyl group.

  • Core Synthesis: The parent tetrahydrobenzotriazole is synthesized via the diazotization of 1,2-diaminocyclohexane. This reaction is analogous to the classic synthesis of benzotriazole from o-phenylenediamine, where a diamine is treated with a nitrite source in an acidic medium to facilitate cyclization.[2][3][4]

  • N-Benzylation: The subsequent and most critical step is the N-alkylation of the tetrahydrobenzotriazole core using a benzylating agent (e.g., benzyl bromide or chloride) in the presence of a base. The primary challenge in this step is achieving regioselectivity to favor the desired N1-isomer over the N2-isomer.[3][5]

Synthesis_Workflow SM1 1,2-Diaminocyclohexane Intermediate 4,5,6,7-Tetrahydro-1H- 1,2,3-benzotriazole SM1->Intermediate Diazotization/ Cyclization SM2 Sodium Nitrite Glacial Acetic Acid SM2->Intermediate Diazotization/ Cyclization Product 1-Benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Intermediate->Product N-Alkylation Reagent1 Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent1->Product Reagent2 Benzyl Bromide Reagent2->Product

Caption: General synthetic workflow for the target compound.

Part 2: Troubleshooting Common Experimental Errors

This section provides a question-and-answer guide to tackle specific issues you may encounter.

Problem: Low or No Product Yield

Q2: My N-benzylation reaction has a very low yield. What are the likely causes and how can I fix it?

A2: Low yields in N-alkylation reactions of benzotriazoles typically stem from three main areas: incomplete deprotonation of the triazole, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Causality 1: Incomplete Deprotonation. The benzotriazole N-H bond has a pKa of approximately 8.2 and must be deprotonated to form the nucleophilic benzotriazolide anion.[6] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Troubleshooting:

      • Select an Appropriate Base: Ensure the base used is strong enough to deprotonate the triazole. While carbonates can work, stronger bases like sodium hydride (NaH) are often more effective.

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base and inhibit the reaction.

BaseSolvent CompatibilityKey Considerations
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileMild, but may require heating and longer reaction times.
Sodium Hydride (NaH)THF, DMF (anhydrous)Highly effective; requires inert atmosphere and dry conditions.
Triethylamine (Et₃N)DCM, THF, DMFOften too weak for complete deprotonation; may lead to slow reactions.
  • Causality 2: Poor Reagent Quality. The benzylating agent (e.g., benzyl bromide) can degrade over time, especially if exposed to light or moisture.

    • Troubleshooting:

      • Verify Reagent Purity: Use freshly opened or purified benzyl bromide. If the liquid appears yellow or contains solid precipitates, it may have decomposed.

      • Consider a More Reactive Agent: Benzyl bromide is generally more reactive than benzyl chloride.

  • Experimental Protocol: Optimizing N-Benzylation

    • Under an inert atmosphere (Nitrogen or Argon), add 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (1.0 eq) to anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the benzotriazolide anion.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem: Formation of Undesired Isomers

Q3: My NMR spectrum is complex, suggesting a mixture of products. How can I confirm the presence of the N2-benzyl isomer and how do I favor the desired N1 product?

A3: This is a classic challenge in benzotriazole chemistry. Alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of regioisomers.[3][7] The N1 isomer is thermodynamically more stable, while the N2 isomer can sometimes be the kinetic product.

  • The Causality of Isomer Formation: The benzotriazolide anion is an ambident nucleophile with negative charge density on both N1 and N2. The reaction's regioselectivity is influenced by factors like the solvent, the counter-ion of the base, and temperature. Generally, polar aprotic solvents can solvate the cation, leading to a "freer" anion and potentially more N2-alkylation.

Isomer_Formation Anion Benzotriazolide Anion N1_Product N1-Benzyl Isomer (Thermodynamic Product) Anion->N1_Product Attack from N1 N2_Product N2-Benzyl Isomer (Kinetic Product) Anion->N2_Product Attack from N2 BnBr Benzyl Bromide

Caption: N-alkylation can yield both N1 and N2 regioisomers.

  • Troubleshooting & Identification:

    • NMR Analysis: The most definitive way to distinguish the isomers is by ¹H NMR. The benzylic protons (-CH₂-) of the N1-isomer typically appear slightly downfield compared to the N2-isomer due to the different electronic environment. For related 1-benzyl-1H-benzotriazoles, the N1-benzyl CH₂ signal is often around 5.5-5.6 ppm, while the N2-isomer's signal would be shifted.[8][9]

    • Favoring the N1-Isomer: To maximize the yield of the desired N1-benzyl product, use less polar solvents and ensure the reaction can reach thermodynamic equilibrium, which may involve longer reaction times or gentle heating. Using a base with a potassium counter-ion (e.g., K₂CO₃) in a solvent like DMF often provides good N1 selectivity.[2]

Problem: Purification Difficulties

Q4: The crude product is a persistent oil or waxy solid that is difficult to purify by column chromatography. What are my options?

A4: Purification challenges are common, often arising from tarry byproducts from the initial diazotization or co-elution of closely related impurities like the N2-isomer.

  • Causality 1: Tarry Impurities. Diazotization reactions can produce colored, polymeric impurities that are difficult to remove.[10]

    • Troubleshooting: Before chromatographic purification, consider an activated charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., ethylene glycol or ethanol), add activated charcoal (approx. 5-10% by weight), and stir (gently heating if necessary) for 30-60 minutes.[10] Filter through celite to remove the charcoal and then proceed with extraction or concentration.

  • Causality 2: Poor Chromatographic Separation. The N1 and N2 isomers, if present, can have very similar polarities, making separation on silica gel challenging.

    • Troubleshooting:

      • Optimize Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A typical starting point would be 5-10% ethyl acetate in hexane.

      • Consider an Alternative Stationary Phase: If silica fails, consider using alumina or a reverse-phase column.

  • Causality 3: Crystallization Failure. The product may be an oil or a low-melting solid, making recrystallization difficult.

    • Troubleshooting:

      • Trituration: If the product is an oil, attempt to induce crystallization by trituration. Add a non-polar solvent like hexane or diethyl ether and scratch the inside of the flask with a glass rod.

      • Find a Suitable Solvent System: For recrystallization, dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and slowly add a cold non-polar solvent in which it is insoluble (e.g., hexane) until turbidity persists. Allow to cool slowly.

Part 3: Product Characterization Data

Q5: What are the expected analytical signatures for pure 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole?

A5: The following table summarizes the expected physical and spectral properties based on available data for the compound and related structures.

PropertyExpected Value / ObservationReference(s)
Molecular Formula C₁₃H₁₅N₃[11]
Molecular Weight 213.28 g/mol [11]
Appearance Off-white to pale yellow solid or oil.-
Boiling Point ~399 °C at 760 mmHg (Predicted)[11]
¹H NMR (CDCl₃) δ 7.2-7.4 ppm (m, 5H, Ar-H of benzyl); δ ~5.6 ppm (s, 2H, -CH₂-); δ ~2.7 ppm (m, 4H, allylic H's on tetrahydro ring); δ ~1.8 ppm (m, 4H, other H's on tetrahydro ring).[8][9] (inferred)
¹³C NMR (CDCl₃) δ ~135 ppm (Ar C-ipso); δ ~129, ~128 ppm (Ar C-H); δ ~54 ppm (-CH₂-); Signals for the tetrahydro ring carbons.[8] (inferred)
Mass Spec (ESI+) m/z 214.13 ([M+H]⁺)[11] (calculated)

References

  • Supporting Information. Analytical data for products. (Source for general NMR data of 1-benzyl-1H-1,2,3-triazoles). [Link]

  • University of Florida Digital Collections. Synthesis and utility of some N-substituted benzotriazoles.[Link]

  • Royal Society of Chemistry. Supplementary Information. (Source for NMR and MS data of various 1-benzyl-4-aryl-1H-1,2,3-triazoles). [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Welcome to the technical support center for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. We will move beyond a simple recitation of steps to provide a deep, mechanistic understanding of the process, equipping you with the knowledge to troubleshoot common issues and optimize for yield and purity.

The synthesis of N-substituted benzotriazoles is a cornerstone in medicinal chemistry, as these scaffolds are present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The target molecule, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, is a valuable intermediate in the development of novel chemical entities.[4]

This guide is structured into two primary synthetic stages, each with its own detailed protocol and troubleshooting section, followed by general FAQs and a critical safety overview.

Overall Synthetic Strategy

The most reliable and scalable approach to synthesizing the target compound is a two-part process. First, the core heterocyclic system, 4,5,6,7-tetrahydro-1H-benzotriazole, is formed from a suitable cyclohexane precursor. Second, this core is selectively N-benzylated to yield the final product. This modular approach allows for easier purification of intermediates and better control over the final product's regiochemistry.

Synthetic_Workflow cluster_0 Part A: Core Synthesis cluster_1 Part B: N-Benzylation A1 1,2-Cyclohexanedione A_Product 4,5,6,7-Tetrahydro- 1H-benzotriazole A1->A_Product Condensation A2 Hydrazine A2->A_Product Condensation B_Product 1-benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole A_Product->B_Product Alkylation B1 Benzyl Chloride B1->B_Product B2 Base (e.g., K2CO3) B2->B_Product End Final Product B_Product->End Start Starting Materials Start->A1 Start->A2 Start->B1 Start->B2

Caption: Overall two-part synthetic workflow.

Part A: Synthesis of the 4,5,6,7-tetrahydro-1H-benzotriazole Core

The foundational step is the formation of the fused bicyclic ring system. This is efficiently achieved through the condensation of 1,2-cyclohexanedione with hydrazine.

Experimental Protocol: Part A

This protocol outlines the synthesis of the core intermediate.

ParameterValue/InstructionsCausality & Rationale
Reagents 1,2-Cyclohexanedione (1.0 eq), Hydrazine hydrate (1.1 eq)A slight excess of hydrazine ensures complete consumption of the diketone.
Solvent Ethanol or Glacial Acetic AcidAcetic acid can catalyze the condensation and subsequent cyclization.[2]
Temperature 80-90 °C (Reflux)Sufficient thermal energy is required to overcome the activation barrier for the condensation and dehydration steps.
Reaction Time 2-4 hoursMonitor by TLC until the 1,2-cyclohexanedione spot disappears.
Workup 1. Cool the reaction to room temperature. 2. Pour into ice-water to precipitate the product. 3. Filter the solid, wash with cold water.Quenching in water precipitates the organic product while retaining inorganic salts and polar impurities in the aqueous phase.
Purification Recrystallization from hot water or an ethanol/water mixture.This step removes residual starting materials and soluble impurities, yielding a purified product suitable for the next step.
Troubleshooting & FAQs: Part A

Q1: My yield of the tetrahydrobenzotriazole core is very low. What went wrong?

  • Possible Cause: Incomplete reaction. The condensation reaction may have stalled.

    • Solution: Confirm the quality of your hydrazine hydrate; it can degrade over time. Ensure the reaction was heated to a consistent reflux. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.

  • Possible Cause: Product lost during workup. The product has some solubility in water, especially if the volume is large or the water is not ice-cold.

    • Solution: Ensure the precipitation is performed in an ice bath and the washings are done with minimal volumes of ice-cold water. If significant product remains in the filtrate, you can perform a back-extraction with a suitable organic solvent like ethyl acetate.

Q2: The product obtained after filtration is a dark oil, not a solid. How do I proceed?

  • Possible Cause: Presence of tarry impurities, often from side reactions at high temperatures.[5]

    • Solution: Attempt to purify the oil via column chromatography on silica gel, using a hexane/ethyl acetate solvent system. If that fails, you can try dissolving the oil in a minimal amount of a hot solvent (like ethanol) and then adding a cold anti-solvent (like water or hexane) dropwise to induce precipitation. Seeding with a previously obtained crystal can also be effective.

Part B: N-Benzylation to Yield the Final Product

This step involves the alkylation of the tetrahydrobenzotriazole core with benzyl chloride. A critical consideration here is regioselectivity—the benzylation can occur at the N1 or N2 position of the triazole ring. For many applications, the N1-isomer is the desired product.

Regioselectivity Reactant Tetrahydrobenzotriazolide Anion N1 Position N2 Position Product_N1 N1-Benzyl Isomer (Thermodynamically Favored) Reactant:f1->Product_N1 SN2 Attack Product_N2 N2-Benzyl Isomer (Kinetically Favored) Reactant:f2->Product_N2 SN2 Attack Electrophile Benzyl Chloride Electrophile->Reactant:f1 Electrophile->Reactant:f2

Caption: Competing pathways for N1 vs. N2 benzylation.

Alkylation of benzotriazole with alkyl halides typically leads to a mixture of N1 and N2 isomers.[6] The ratio is influenced by factors like the solvent, the nature of the base, and the electrophile. Generally, the N1 isomer is the thermodynamically more stable product.

Experimental Protocol: Part B
ParameterValue/InstructionsCausality & Rationale
Reagents 4,5,6,7-tetrahydro-1H-benzotriazole (1.0 eq), Benzyl Chloride (1.05 eq), Potassium Carbonate (K₂CO₃, 1.5 eq)K₂CO₃ is a mild base sufficient to deprotonate the triazole, forming the nucleophilic anion. A slight excess of benzyl chloride drives the reaction to completion.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents are ideal as they solvate the cation of the base but do not interfere with the nucleophilicity of the triazolide anion.[1]
Temperature 50-60 °CGentle heating increases the reaction rate without promoting significant side reactions or decomposition.
Reaction Time 6-12 hoursMonitor by TLC. The disappearance of the starting triazole and the appearance of a new, less polar spot indicates product formation.
Workup 1. Cool, then dilute with water. 2. Extract with Ethyl Acetate (3x). 3. Wash combined organic layers with brine. 4. Dry over Na₂SO₄, filter, and concentrate.This standard aqueous workup removes the DMF solvent, inorganic salts, and any unreacted polar starting materials.
Purification Flash Column Chromatography (Silica Gel)This is essential for separating the desired N1-benzyl isomer from the N2-benzyl isomer and any other impurities. A typical eluent system is a gradient of hexane/ethyl acetate.
Troubleshooting & FAQs: Part B

Q1: I'm getting a mixture of two products that are difficult to separate. What are they and how can I fix this?

  • Possible Cause: You have formed a mixture of the N1- and N2-benzyl isomers.[6] This is the most common issue in this step. The N2 isomer is often formed under kinetic control.

    • Solution 1 (Reaction Control): To favor the N1 isomer, ensure the reaction runs long enough to allow for thermodynamic equilibrium. Using a more polar solvent can sometimes favor N1 substitution. Some protocols use sodium hydride (NaH) as a base, which can alter the selectivity, but this requires strictly anhydrous conditions.[7]

    • Solution 2 (Purification): These isomers can be very close in polarity. Careful column chromatography is key. Use a long column and a shallow solvent gradient (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing the polarity).

Q2: The reaction is very slow or doesn't go to completion.

  • Possible Cause: Ineffective deprotonation or low reactivity.

    • Solution: Ensure your base (K₂CO₃) is dry and finely powdered to maximize surface area. Check the quality of your benzyl chloride. If the reaction remains stalled, you can cautiously increase the temperature to 70-80 °C, but monitor for decomposition. Alternatively, a stronger base like sodium hydride in an anhydrous solvent like THF could be used, but with increased safety precautions.[1]

Q3: How do I know which isomer is the N1 and which is the N2?

  • Confirmation: The isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the methylene protons (the -CH₂- from the benzyl group) and the aromatic protons will be different for each isomer. In many cases, the ¹H NMR spectrum of the N1 isomer shows the methylene protons as a clean singlet, while the N2 isomer's symmetry can lead to a slightly different chemical environment. Comparing your data to literature values for similar compounds is the best confirmation.

General FAQs & Scale-Up Considerations

Q1: What are the critical safety precautions for this synthesis?

  • Benzyl Chloride: It is a lachrymator and a potential carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate gloves and safety goggles.[8][9]

  • Hydrazine: It is toxic and corrosive. Handle with extreme care, avoiding inhalation and skin contact.

  • Solvents: DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Use appropriate personal protective equipment (PPE) and engineering controls.[10][11]

Q2: I need to produce a multi-gram batch. What are the main challenges in scaling up?

  • Temperature Control: The N-benzylation step is exothermic. On a large scale, the heat generated can become difficult to dissipate, potentially leading to runaway reactions or increased side-product formation. Use a jacketed reactor with controlled cooling and add reagents slowly.

  • Workup and Extraction: Handling large volumes of solvents for extraction can be cumbersome. Ensure you have appropriately sized separatory funnels or liquid-liquid extraction equipment.

  • Purification: Large-scale column chromatography can be resource-intensive. It is highly recommended to optimize the reaction conditions to maximize the yield of the desired N1-isomer to simplify purification. Developing a reliable recrystallization method for the final product is highly advantageous for large-scale work.

Q3: How can I confirm the final product's identity and purity?

  • Standard Analysis: A full characterization should be performed.[4]

    • NMR (¹H and ¹³C): Confirms the structure and isomeric purity.

    • Mass Spectrometry (MS): Confirms the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): The best method for determining quantitative purity.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups.

By understanding the chemical principles behind each step and anticipating potential challenges, researchers can confidently and efficiently scale the synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole for applications in drug discovery and development.

References

  • EvitaChem. (n.d.). 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate.
  • SynHet. (n.d.). 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
  • Penta Chemicals. (2025). Safety Data Sheet for 1,2,3-Benzotriazole.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Journal of the Chilean Chemical Society. (n.d.). Microwave-Assisted Synthesis of Benzyl Benzotriazoles.
  • BenchChem. (2025). Navigating Benzofurotriazole Synthesis: A Technical Troubleshooting Guide.
  • International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE). (2024). A Review on: Synthesis of Benzotriazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles.
  • Organic Chemistry: An Indian Journal. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.
  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine.
  • Acta Crystallographica Section E. (n.d.). 1-Benzyl-1H-benzotriazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole Material Safety Data Sheet.
  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine.
  • Chemical Reviews. (n.d.). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems.
  • Google Patents. (n.d.). Purification of benzotriazole.
  • Organic Letters. (2008). Synthesis of Benzotriazoles from Benzynes and Azides.
  • Organic Chemistry: An Indian Journal. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.
  • Organic Chemistry Portal. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzotriazole and its Derivative, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, as Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the realm of materials science and corrosion prevention, benzotriazole (BTA) has long been a cornerstone inhibitor, particularly for copper and its alloy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and corrosion prevention, benzotriazole (BTA) has long been a cornerstone inhibitor, particularly for copper and its alloys.[1] Its efficacy stems from its ability to form a robust protective film on the metal surface.[1] However, the quest for enhanced performance and tailored properties has led to the synthesis of numerous BTA derivatives. This guide provides an in-depth comparison of the well-established benzotriazole with a structurally distinct derivative, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

A Tale of Two Inhibitors: Structural Distinctions

The fundamental difference between benzotriazole and its benzyl-tetrahydro derivative lies in their molecular architecture. Benzotriazole is a planar aromatic molecule, a feature critical to its interaction with metal surfaces.[2] In contrast, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole incorporates a saturated cyclohexane ring and a bulky benzyl group attached to one of the nitrogen atoms of the triazole ring.

G cluster_0 Benzotriazole (BTA) cluster_1 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole BTA BTA BTADERIV BTADERIV

Caption: Chemical structures of Benzotriazole and 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Benzotriazole: The Gold Standard

Benzotriazole is a highly effective corrosion inhibitor for a range of metals, including copper, brass, and zinc.[3][4] It functions as a mixed-type inhibitor, suppressing both anodic and cathodic reactions, though its primary effect is often on the anodic dissolution of the metal.[5][6]

Mechanism of Action

The inhibitive action of benzotriazole is attributed to the formation of a chemisorbed, polymeric film on the metal surface.[7] On copper, for instance, BTA molecules bond with Cu(I) ions to create an insoluble and protective [Cu(I)BTA]n complex.[8] This film acts as a physical barrier, isolating the metal from the corrosive environment.[1] The triazole group, with its lone pair electrons on the nitrogen atoms, plays a crucial role in coordinating with the metal ions.[7]

G Metal Copper Surface (Cu) Film Protective [Cu(I)BTA]n Film Metal->Film Formation of Complex Corrosive Corrosive Environment (e.g., Cl-) Corrosive->Film Barrier Effect BTA Benzotriazole (BTA) BTA->Metal Adsorption & Coordination Film->Metal Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by Benzotriazole on a copper surface.

Performance Data

The effectiveness of benzotriazole has been quantified in numerous studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Parameter Benzotriazole (BTA) Metal Corrosive Medium Inhibition Efficiency (%) Reference
Corrosion Current Density (Icorr)DecreasedCopper0.5M NaCl>90[4]
Polarization Resistance (Rp)IncreasedBrassPolluted Seawater96.8 (as a derivative)[8]
Charge Transfer Resistance (Rct)IncreasedGalvanized Steel5.0 mM NaCl97.9[9]

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: A Theoretical Perspective

In the absence of direct experimental data, a comparative analysis must be based on the structural modifications and their likely impact on the key properties of a corrosion inhibitor.

The Influence of the Tetrahydro-Ring

The replacement of the aromatic benzene ring with a saturated cyclohexane ring in the tetrahydro-derivative significantly alters the molecule's geometry. The planarity of the benzotriazole ring is disrupted, which could influence its adsorption behavior. Aromatic stacking interactions, which can contribute to the stability of the protective film in BTA, would be absent. However, the saturated ring may increase the molecule's flexibility, potentially allowing for a different mode of surface coordination.

The Role of the N-benzyl Group

The introduction of a benzyl group at the N1 position of the triazole ring has several potential consequences:

  • Steric Hindrance: The bulky benzyl group could sterically hinder the close packing of inhibitor molecules on the metal surface, potentially leading to a less dense and less protective film compared to the compact layer formed by BTA.

  • Increased Hydrophobicity: The benzyl group significantly increases the hydrophobicity of the molecule. This could enhance its adsorption on the metal surface from aqueous solutions by displacing water molecules, a critical first step in the inhibition process. A more hydrophobic film could also provide a better barrier against water penetration.

  • Electron-Donating Effect: The benzyl group is generally considered to be weakly electron-donating. This could increase the electron density on the nitrogen atoms of the triazole ring, potentially enhancing their ability to coordinate with metal ions and form a stable protective complex.

Hypothesized Mechanism of Action

It is plausible that 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole would also function by adsorbing onto the metal surface and forming a protective barrier. The triazole ring would still be the primary site of interaction with the metal. However, the overall structure of the protective film is likely to be different from that of BTA due to the non-planar nature of the tetrahydro-ring and the steric influence of the benzyl group. The increased hydrophobicity may lead to a film that is more effective at repelling water.

G Metal Metal Surface Film Formation of a Less-Dense but Potentially More Hydrophobic Film Metal->Film Inhibitor 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Adsorption Adsorption via Triazole Ring (Influenced by Benzyl Group's Hydrophobicity) Inhibitor->Adsorption Adsorption->Metal Inhibition Corrosion Inhibition Film->Inhibition

Caption: Hypothesized corrosion inhibition mechanism for the benzyl-tetrahydro derivative.

Experimental Protocols for Evaluation

To validate the theoretical comparison, the following standard electrochemical techniques are essential.

Potentiodynamic Polarization

This technique measures the corrosion current density (Icorr), which is directly proportional to the corrosion rate. A lower Icorr in the presence of an inhibitor indicates effective corrosion protection.

Experimental Workflow:

  • Electrode Preparation: A sample of the metal to be tested is used as the working electrode. It is typically polished to a mirror finish and cleaned.

  • Three-Electrode Setup: The working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum) are immersed in the corrosive solution.

  • Potential Sweep: The potential of the working electrode is scanned from a cathodic to an anodic potential at a slow, constant rate.

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the resulting Tafel plot. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

G start Prepare Three-Electrode Cell (Working, Reference, Counter Electrodes) step1 Immerse Electrodes in Corrosive Solution (with and without inhibitor) start->step1 step2 Scan Potential from Cathodic to Anodic Range step1->step2 step3 Measure Current Response step2->step3 step4 Generate Tafel Plot (Log I vs. E) step3->step4 step5 Determine Ecorr and Icorr step4->step5 end_node Calculate Inhibition Efficiency (IE%) step5->end_node

Caption: Workflow for Potentiodynamic Polarization Measurement.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface. An increase in the charge transfer resistance (Rct) indicates a more protective film.

Experimental Workflow:

  • Setup: A three-electrode system is used, similar to potentiodynamic polarization.

  • OCP Stabilization: The system is allowed to stabilize at the open-circuit potential (OCP).

  • Frequency Scan: A small amplitude sinusoidal voltage is applied to the working electrode over a wide range of frequencies.

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

G start Set up Three-Electrode Cell step1 Stabilize at Open Circuit Potential (OCP) start->step1 step2 Apply Small AC Voltage Perturbation step1->step2 step3 Sweep a Range of Frequencies step2->step3 step4 Measure Impedance Response step3->step4 step5 Generate Nyquist and Bode Plots step4->step5 end_node Model with Equivalent Circuit to find Rct and Cdl step5->end_node

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Conclusion and Future Directions

Benzotriazole remains a highly effective and well-understood corrosion inhibitor. Its performance is benchmarked by extensive experimental data. In contrast, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole represents a structurally modified alternative for which performance data is lacking.

Based on a theoretical analysis of its structure, the following hypotheses can be proposed:

  • The increased hydrophobicity due to the benzyl group may enhance its adsorption from aqueous media and the water-repelling nature of the protective film.

  • Steric hindrance from the benzyl group and the non-planar tetrahydro-ring may result in a less ordered and potentially less compact protective layer compared to that of benzotriazole.

These competing factors make it difficult to predict the overall inhibition efficiency of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole relative to benzotriazole without direct experimental evidence. Future research should focus on synthesizing this compound and evaluating its corrosion inhibition performance on various metals using the standardized electrochemical techniques outlined in this guide. Such studies would provide valuable insights into the structure-activity relationships of benzotriazole derivatives and could lead to the development of new, high-performance corrosion inhibitors.

References

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  • Parkavi, R., Ramalakshmi, N., & Ravichandran, R. (2016). Protective Effect of 1-(Phenyl thiomethyl)Benzotriazole and 1-(Benzyl thiomethyl) Benzotriazole Towards Corrosion of Brass in Polluted Natural Sea Water. JACS Directory. Retrieved from [Link]

  • Corrosion inhibition of 1-Benzyl-4-((benzyloxy) methyl)-1H-1,2,3-triazole (BBT) for C844 bronze in saline medium and theoretical study. (2025).
  • Anti-Corrosive effect of N-[(benzylidene hydrazino)-propyl]- benzotriazole and N-[(4-oxo-2-phenyl-1,3-thiazolidineimino)-propyl]-benzotriazole for admiralty brass in artificial sea water. (2014). International Journal of Current Microbiology and Applied Sciences, 3(3), 515-526.
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  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2014). ijcrcps.
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  • Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(2), 6110-6116.
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  • Milošev, I., & Kosec, T. (2009). Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution.
  • 1H-Benzotriazole, 4,5,6,7-tetrahydro-. (n.d.). PubChem. Retrieved from [Link]

  • De Luca, L. (2016). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 24(12), 2647-2657.
  • Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & Flammang, R. (2000). The structure of 4,5,6,7-tetrafluoro-1H-benzotriazole in solid state and in solution. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-76.

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Comparative

A Comparative Guide to the Efficacy of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and Its Analogs as Potential Kinase Inhibitors

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Benzotriazole Scaffold The benzotriazole moiety is a privileged heterocyclic scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzotriazole Scaffold

The benzotriazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of a wide array of compounds with diverse pharmacological activities.[1] Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents.[1] Derivatives of benzotriazole have demonstrated significant potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2] This guide focuses on a specific derivative, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole , and provides a comparative analysis of its potential efficacy against structurally related analogs, particularly in the context of protein kinase inhibition.

While direct comparative studies on 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and its immediate analogs are not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles from broader benzotriazole research to postulate a comparative framework. We will focus on their potential as inhibitors of protein kinase CK2 (formerly casein kinase II), a well-established target for many benzotriazole derivatives.[3][4]

The Core Compound: 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The core molecule consists of a tetrahydrobenzotriazole ring system N-substituted with a benzyl group. The tetrahydro-fused ring introduces a non-aromatic, saturated carbocyclic component, which can influence the compound's solubility, lipophilicity, and conformational flexibility compared to its fully aromatic counterparts. The benzyl group provides a significant hydrophobic substituent that can engage in various interactions with biological targets.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

Based on extensive research on benzotriazole-based kinase inhibitors, particularly those targeting protein kinase CK2, we can infer how structural modifications to our core compound might influence its biological activity.[3][4]

Key Structural Modifications and Their Predicted Impact on Efficacy:
  • Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can significantly impact binding affinity.

    • Electron-withdrawing groups (e.g., -Cl, -NO₂): May enhance interactions with electron-rich pockets in the target protein.

    • Electron-donating groups (e.g., -OCH₃, -CH₃): Could improve hydrophobic interactions.

    • Positional Isomerism (ortho, meta, para): The position of the substituent will dictate the orientation of the benzyl group within the binding site, critically affecting efficacy.

  • Modification of the Tetrahydrobenzotriazole Core:

    • Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the benzene ring of the benzotriazole core is a well-established strategy for enhancing the inhibitory potency of protein kinase CK2 inhibitors.[3][4] For instance, 4,5,6,7-tetrabromobenzotriazole (TBBt) is a potent and selective inhibitor of CK2.[4]

    • Alkylation: Small alkyl groups on the tetrahydrobenzotriazole ring could provide additional hydrophobic contacts.

  • Alterations to the Linker:

    • Chain Length: Varying the length of the alkyl chain connecting the tetrahydrobenzotriazole and the phenyl ring can optimize the distance and geometry for target engagement.

Hypothetical Analog Comparison

To illustrate these principles, let's consider a hypothetical comparative study of our core compound against three analogs:

  • Analog A: 1-(4-chlorobenzyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

  • Analog B: 1-benzyl-4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole

  • Analog C: 1-phenethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

CompoundModificationPredicted Impact on Kinase Inhibition (e.g., CK2)Rationale
Core Compound 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazoleBaseline ActivityThe unsubstituted benzyl group provides a fundamental hydrophobic interaction.
Analog A 4-chloro substitution on the benzyl ringPotentially Increased ActivityThe electron-withdrawing chlorine atom may enhance electrostatic interactions with the kinase active site.
Analog B Tetrabromination of the benzotriazole coreSignificantly Increased ActivityBased on the known potent inhibitory activity of TBBt, halogenation of the benzotriazole ring is expected to drastically improve binding affinity to protein kinase CK2.[4]
Analog C Increased linker length (phenethyl group)Activity may increase or decreaseThe altered linker length will change the positioning of the phenyl ring, which could either optimize or disrupt binding, depending on the topology of the kinase's active site.

Experimental Protocols for Efficacy Evaluation

To empirically validate the predicted efficacy of these compounds, a series of in vitro assays would be essential. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines, providing a measure of their potential as anticancer agents.[5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that inhibits 50% of cell growth.[5]

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of a specific protein kinase, such as CK2.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay can be used to measure kinase activity. The assay detects the binding of a fluorescently labeled tracer to the kinase, and displacement of this tracer by an inhibitor results in a loss of FRET signal.[8]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified protein kinase (e.g., recombinant human CK2α), a europium-labeled anti-tag antibody specific for the kinase, and an Alexa Fluor® 647-conjugated kinase inhibitor tracer.[8]

  • Compound Addition: Add serial dilutions of the benzotriazole compounds to the wells of a microplate.

  • Kinase Reaction: Add the kinase, antibody, and tracer mixture to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Measure the FRET signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Evaluation cluster_data Data Analysis Core Core Compound MTT MTT Cell Viability Assay (e.g., HeLa, MCF-7) Core->MTT KinaseAssay Kinase Inhibition Assay (e.g., Protein Kinase CK2) Core->KinaseAssay AnalogA Analog A AnalogA->MTT AnalogA->KinaseAssay AnalogB Analog B AnalogB->MTT AnalogB->KinaseAssay AnalogC Analog C AnalogC->MTT AnalogC->KinaseAssay IC50_MTT Determine IC50 (Cytotoxicity) MTT->IC50_MTT IC50_Kinase Determine IC50 (Kinase Inhibition) KinaseAssay->IC50_Kinase SAR Structure-Activity Relationship Analysis IC50_MTT->SAR IC50_Kinase->SAR

Caption: Experimental workflow for the comparative efficacy evaluation.

Signaling_Pathway Benzotriazole Benzotriazole Analog (e.g., Analog B) Inhibition Inhibition Benzotriazole->Inhibition CK2 Protein Kinase CK2 Phosphorylation Phosphorylation CK2->Phosphorylation Substrate Substrate Proteins (e.g., Akt, NF-κB pathway components) Substrate->Phosphorylation Downstream Downstream Effects Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Suppression of Inhibition->CK2

Caption: Potential signaling pathway inhibited by benzotriazole analogs.

Conclusion and Future Directions

This guide provides a framework for comparing the efficacy of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole with its structural analogs. While direct experimental comparisons are currently limited in the literature, the principles of structure-activity relationships derived from extensive research on benzotriazoles offer valuable predictive insights. The proposed experimental protocols for cell viability and kinase inhibition assays provide a clear path for researchers to empirically validate these predictions.

Future research should focus on the systematic synthesis and evaluation of a library of analogs of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole to establish a robust SAR. Such studies will be instrumental in optimizing the potency and selectivity of this promising class of compounds for the development of novel kinase inhibitors and potential anticancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Benzotriazole Derivatives as Potential Anticancer Agents. BenchChem.
  • Bretner, M., Najda-Bernatowicz, A., Łebska, M., Muszyńska, G., Kilanowicz, A., & Sapota, A. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87–9.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole.
  • protocols.io. (2023). MTT (Assay protocol).
  • Li, Q., Liu, G., Wang, N., et al. (2020). Synthesis and anticancer activity of benzotriazole derivatives. Journal of Heterocyclic Chemistry, 57(3), 1220-1227.
  • City University of Hong Kong. (2020).
  • Quartzy. (2017).
  • Kumar, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PubMed.
  • Taj, T., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(50), 35085-35103.
  • National Center for Biotechnology Information. (n.d.).
  • Zhang, Y., et al. (2013). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry, 21(12), 3435-3443.
  • S. S. Shagufta, & S. N. Pandeya. (2012). Benzotriazole: An overview on its versatile biological behavior. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 31-37.
  • Kumar, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • Gozdecka, M., et al. (2021). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. International Journal of Molecular Sciences, 22(16), 8753.
  • Invitrogen. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.
  • Al-Warhi, T., et al. (2022).

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Validation

In Vivo Validation of Kinase Inhibitory Activity: A Comparative Guide to 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and Alternative Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the validation of a compound's inhibitory activity in a living system is a critical milestone. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the validation of a compound's inhibitory activity in a living system is a critical milestone. This guide provides a comprehensive comparison of the potential in vivo inhibitory activity of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole , a member of the versatile benzotriazole class of compounds, with established kinase inhibitors. While direct in vivo efficacy data for this specific molecule is not extensively published, its structural alerts point towards potential kinase inhibition. This guide will, therefore, leverage data from well-characterized inhibitors of key oncogenic kinases—Casein Kinase 2 (CK2), Pim-1, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—to provide a framework for its potential evaluation and to benchmark its performance against validated alternatives.

The Benzotriazole Scaffold: A Privileged Structure in Kinase Inhibition

The benzotriazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions makes it an ideal scaffold for designing inhibitors that target the ATP-binding pocket of protein kinases.[3] Derivatives of benzotriazole have demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in tumor progression.[3][4] Notably, the structurally related compound 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a well-known selective inhibitor of protein kinase CK2.[1] This precedent suggests that 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole may also exhibit inhibitory activity against one or more protein kinases.

Comparative Analysis of In Vivo Inhibitory Activity

To contextualize the potential of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, we will compare it with three well-validated kinase inhibitors targeting pathways implicated in cancer:

  • CX-4945 (Silmitasertib): A potent and selective inhibitor of Casein Kinase 2 (CK2).

  • AZD1208: A pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, -2, and -3).

  • Vandetanib: A multi-kinase inhibitor targeting VEGFR-2, EGFR, and RET.

These comparators have been selected based on the known activities of benzotriazole derivatives and their progression into preclinical and clinical studies, providing a robust dataset for in vivo performance.

Table 1: Comparative In Vivo Efficacy of Selected Kinase Inhibitors
CompoundTarget Kinase(s)Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
CX-4945 CK2Patient-Derived Xenograft (PDX) MiceB-cell Acute Lymphoblastic Leukemia (B-ALL)Not SpecifiedStrong anti-leukemia effect[5]
CX-4945 Xenograft MiceAcute Myeloid Leukemia (AML)Not SpecifiedStrong therapeutic effect[6]
TBBt CK2BALB/c nu/nu MiceHuman Colorectal Adenocarcinoma (WiDr)Not SpecifiedSignificant tumor growth retardation[7]
Compound I Pan-PimXenograft MiceMultiple Myeloma (KMS-12-BM)50 mg/kg BID23% tumor regression[8]
Compound II Pan-PimXenograft MiceMultiple Myeloma (KMS-12-BM)100 mg/kg QD33% tumor regression[8]
Vandetanib VEGFR-2, EGFR, RETC57BL/6 MiceLewis Lung Carcinoma (LLC)80 mg/kg daily84% TGI[9]
Vandetanib C57BL/6 MiceB16.F10 Melanoma80 mg/kg daily82% TGI[9]

Key Signaling Pathways and Points of Inhibition

Understanding the mechanism of action requires visualizing the signaling pathways targeted by these inhibitors.

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibits ATP-binding G cluster_1 CK2 Pro-Survival Signaling CK2 CK2 Ikaros Ikaros CK2->Ikaros Phosphorylates & Inactivates mTOR mTOR Pathway Ikaros->mTOR Represses BCL_XL BCL-XL Ikaros->BCL_XL Represses Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival BCL_XL->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits CX4945 CX-4945 CX4945->CK2 Inhibits

Figure 2: CK2 signaling and its inhibition by CX-4945.<[5][6]/center>

G cluster_2 Pim-1 Pro-Survival Signaling Pim1 Pim-1 BAD BAD Pim1->BAD Phosphorylates Myc c-Myc Pathway Pim1->Myc pBAD p-BAD (Inactive) BAD->pBAD Cell_Survival Cell Survival & Proliferation pBAD->Cell_Survival Promotes Myc->Cell_Survival AZD1208 AZD1208 AZD1208->Pim1 Inhibits

Figure 3: Pim-1 signaling pathway and its inhibition by AZD1208.</center>

Experimental Protocols for In Vivo Validation

The following protocols represent standardized methodologies for assessing the in vivo efficacy of kinase inhibitors.

Protocol 1: Xenograft Mouse Model for Solid Tumors

[4][9] This model is a cornerstone for evaluating the in vivo antitumor efficacy of a compound.

Methodology:

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma) under standard conditions.

    • Subcutaneously inject a suspension of 1 x 10⁶ to 1 x 10⁷ cells into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size, typically 100-200 mm³.

    • Randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Administration:

    • Prepare the test compound (e.g., 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole) and comparator inhibitors in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).

    • Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules (e.g., daily, twice daily). The control group receives the vehicle only.

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study (typically 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Calculate the percentage of Tumor Growth Inhibition (%TGI) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

G cluster_workflow Xenograft Model Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomization into Treatment & Control Groups growth->randomize treat Compound/ Vehicle Administration randomize->treat measure Regular Tumor Measurement treat->measure measure->treat end Euthanasia & Tumor Excision measure->end analyze Calculation of %TGI end->analyze

Figure 4: Experimental workflow for the xenograft mouse model.<[4]/center>
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

[8] PD studies are crucial to confirm that the inhibitor is engaging its target in vivo.

Methodology:

  • Establish Tumors: Establish xenograft tumors as described in Protocol 1.

  • Single Dose Administration: Administer a single dose of the test compound to a cohort of tumor-bearing mice.

  • Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 16, 24 hours), euthanize a subset of mice and harvest the tumors.

  • Biomarker Analysis:

    • For Pim-1 inhibition, analyze the phosphorylation status of its downstream substrate, BAD (p-BAD), using Western blotting or immunohistochemistry. [8] * For CK2 inhibition, assess the phosphorylation of CK2 substrates or the expression of downstream targets like BCL-XL. [6] * For VEGFR-2 inhibition, measure the phosphorylation of VEGFR-2 in tumor lysates.

  • Data Interpretation: A significant reduction in the phosphorylated form of the substrate at specific time points indicates target engagement by the inhibitor.

Conclusion and Future Directions

While 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole remains to be extensively profiled in vivo, its benzotriazole core suggests a strong potential for kinase inhibitory activity. This guide provides a comparative framework using well-characterized inhibitors of CK2, Pim-1, and VEGFR-2 to inform the design of future in vivo validation studies. The provided protocols for xenograft models and pharmacodynamic analysis offer a robust starting point for researchers seeking to evaluate the therapeutic potential of this and other novel benzotriazole derivatives. Future studies should focus on elucidating the specific kinase target(s) of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, followed by rigorous in vivo testing to determine its efficacy and safety profile.

References

  • A Comparative Guide to the Pharmacological Activities of Benzotriazole Derivatives: In-Vitro vs. In-Vivo Studies. Benchchem.

  • CK2 Inhibitor CX4945 Shows Strong In Vivo Synergistic Anti-Leukemia Activity with Rapamycin in B-ALL Due to Enhanced Ikaros Mediated Repression of mTOR Pathway. Blood.

  • In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours. Anticancer Research.

  • In Vivo Validation of VEGFR-2 Inhibitors: A Comparative Guide to Anti-Angiogenic Effects. Benchchem.

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PMC.

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer.

  • Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. MDPI.

  • In vitro and vivo anticancer activities of dual inhibitors of Aurora kinases and VEGFR2. Molecular Cancer Therapeutics.

  • Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma. MDPI.

  • Abstract 5398: In vivo development of pan-Pim kinase small molecule inhibitors. Cancer Research.

  • Pim-1 kinase as cancer drug target: An update. PMC.

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PMC.

  • PIM1 inhibitors in preclinical and clinical trials. ResearchGate.

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press.

  • VEGFR-2 inhibitor. Wikipedia.

  • Benzotriazole: An overview on its versatile biological behavior. PMC.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

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Comparative

A Comparative Analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and Other Heterocyclic Compounds in Drug Discovery

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to the vast and diverse landscape of heterocyclic compounds. These cyclic structures, incorporating atoms othe...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to the vast and diverse landscape of heterocyclic compounds. These cyclic structures, incorporating atoms other than carbon, are fundamental building blocks of life and cornerstones of modern pharmacology. This guide offers an in-depth comparative analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a promising yet specific scaffold, against other well-established heterocyclic compounds. Tailored for researchers, scientists, and drug development professionals, this document provides a technical overview of synthesis, biological activity, and experimental protocols, grounded in scientific integrity and practical insights.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazoles, bicyclic aromatic heterocycles, are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets.[1] The partially saturated 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole core offers a three-dimensional geometry that can be advantageous for specific receptor binding. The addition of a benzyl group at the N1 position not only influences the molecule's lipophilicity and steric profile but can also introduce crucial π-π stacking interactions with protein residues. While extensive data on the specific biological activities of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are emerging, the broader family of benzotriazole derivatives has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This guide will compare this specific scaffold to other key heterocyclic systems like indoles, quinolines, and benzimidazoles, which are present in numerous clinically approved drugs.[5][6][7]

Synthesis and Physicochemical Properties: A Comparative Perspective

A compound's journey from a laboratory curiosity to a potential therapeutic is heavily dictated by its synthetic accessibility and physicochemical characteristics. The Lipinski's "Rule of Five" provides a framework for evaluating the drug-likeness of a molecule, focusing on properties like molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors.

Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Scaffolds

CompoundMolecular Weight ( g/mol )LogP (estimated)Hydrogen Bond DonorsHydrogen Bond Acceptors
1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole227.303.203
Indole117.152.110
Quinoline129.162.001
Benzimidazole118.141.511

The data in Table 1 illustrates that the addition of the benzyl and tetrahydro-benzene moieties to the triazole core significantly increases both the molecular weight and the lipophilicity of the target compound compared to the fundamental heterocyclic systems. This enhanced lipophilicity can improve cell membrane permeability, a desirable trait for intracellular drug targets, but may also impact aqueous solubility and metabolic stability.

Experimental Protocol: Synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

The following protocol outlines a plausible synthetic route. The rationale behind each step is crucial for understanding and troubleshooting the experimental process.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Methodology:

  • Preparation of 1,2-diaminobenzene (o-phenylenediamine): This is a common starting material for benzotriazole synthesis.

  • Diazotization:

    • Causality: The reaction of o-phenylenediamine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) generates a diazonium salt intermediate which is unstable and cyclizes in situ.

    • Dissolve o-phenylenediamine in a suitable acidic solution (e.g., aqueous acetic acid or dilute hydrochloric acid) and cool to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to prevent decomposition of the diazonium salt.

    • Stir for a designated period until the formation of the benzotriazole is complete, which can be monitored by thin-layer chromatography (TLC).

  • N-Alkylation with Benzyl Bromide:

    • Causality: The benzotriazole anion, formed by deprotonation with a base, acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction to form the N-benzyl bond.

    • To the solution containing the formed benzotriazole, add a suitable base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the triazole ring.

    • Add benzyl bromide dropwise to the reaction mixture.

    • The reaction may be stirred at room temperature or gently heated to drive it to completion.

  • Hydrogenation:

    • Causality: Catalytic hydrogenation is a standard method for reducing the aromatic benzene ring to a saturated cyclohexane ring, yielding the tetrahydro derivative.

    • Transfer the N-benzylated benzotriazole to a high-pressure reaction vessel (autoclave).

    • Add a suitable hydrogenation catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), which are effective for aromatic ring reduction.

    • Pressurize the vessel with hydrogen gas and heat to the required temperature.

  • Work-up and Purification:

    • Causality: Standard work-up procedures are necessary to isolate the product from the reaction mixture, and chromatography is used to achieve high purity.

    • After the reaction is complete, filter off the catalyst.

    • Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Comparative Biological Activities

The therapeutic potential of a compound is defined by its biological activity profile. Below is a comparative discussion of the anticancer and antimicrobial activities of benzotriazole derivatives against other significant heterocyclic compounds.

Anticancer Activity

Heterocyclic compounds are a rich source of anticancer agents. Their mechanisms of action are diverse, ranging from DNA intercalation to the inhibition of critical enzymes like kinases and topoisomerases. While specific IC50 values for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are not widely published, data from related tetrabromobenzotriazole derivatives show promising activity against cancer cell lines.[8]

Table 2: Representative Anticancer Activity of Heterocyclic Derivatives (IC50 values in µM)

Compound/Derivative ClassMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
Tetrabromobenzotriazole Derivative (Compound 5)[8]9.1[8]6.3[8]Not Reported
Indole Derivative (e.g., Vincristine)Highly Potent (<1)Highly Potent (<1)Highly Potent (<1)
Quinoline Derivative (e.g., Camptothecin)Highly Potent (<1)Highly Potent (<1)Highly Potent (<1)
Benzimidazole Derivative (e.g., Bendamustine)Potent (Variable)Potent (Variable)Potent (Variable)

Note: The data for the tetrabromobenzotriazole derivative is from a specific study and serves as a proxy for the potential of the benzotriazole scaffold. The activities for other classes are generalized based on well-known drugs.

The data suggests that while indole and quinoline cores are found in highly potent, clinically used anticancer drugs, the benzotriazole scaffold also demonstrates significant cytotoxic effects, making it a viable starting point for further optimization.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Diagram 2: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (e.g., 570 nm) G->H

Caption: A stepwise workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibiotics. Benzotriazole derivatives have shown notable antibacterial and antifungal activity.[1][7]

Table 3: Representative Antimicrobial Activity of Heterocyclic Derivatives (MIC in µg/mL)

Compound/Derivative ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Benzotriazole Derivative (Compound 19)[9]1.56[9]6.25[9]Not Reported
Quinoline Derivative (e.g., Ciprofloxacin)0.25-10.008-0.12Not Applicable
Benzimidazole Derivative (e.g., Mebendazole)VariableVariableVariable (Anthelmintic)

Note: The data for the benzotriazole derivative is from a specific study on a related compound and serves as an example of the scaffold's potential.

The data indicates that benzotriazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, comparable in some cases to established antibiotics.

Mechanistic Insights and Future Directions

The biological activity of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and its analogues is likely derived from the interplay of the triazole ring, which can coordinate with metal ions in enzymes, and the benzyl group, which can engage in hydrophobic and aromatic interactions. The tetrahydro-benzene ring provides a defined conformational constraint that can be optimized for specific binding pockets.

Diagram 3: Drug Discovery Logic

DrugDiscovery A Scaffold Identification B SAR Studies A->B C Lead Optimization B->C D Target Deconvolution C->D E Preclinical Studies C->E

Caption: A simplified representation of the iterative drug discovery process.

Future research efforts should be directed towards:

  • Comprehensive Biological Screening: Evaluating the title compound and its analogues against a broad panel of cancer cell lines and microbial strains to establish a detailed activity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the benzyl and tetrahydro-benzene rings to probe the key structural features required for potency and selectivity.

  • Target Identification: Utilizing chemical biology approaches to identify the specific protein targets of active compounds, which is crucial for understanding their mechanism of action and for rational drug design.

Conclusion

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole stands as a representative of a promising class of heterocyclic compounds with significant therapeutic potential. While direct experimental data for this specific molecule is still forthcoming in the public domain, the broader family of benzotriazoles has demonstrated compelling anticancer and antimicrobial activities. This comparative guide has contextualized the potential of this scaffold against established heterocyclic systems, providing a framework for its future investigation. The detailed experimental protocols and logical workflows presented herein are intended to empower researchers to further explore and unlock the full therapeutic value of this and related molecular architectures.

References

  • Carta, A., et al. (2006). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 14(21), 7185-7197.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3672, Indole. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7443, Quinoline. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5790, Benzimidazole. Retrieved from [Link].

  • Shabaan, M. A., et al. (2020). CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers. RSC Advances, 10(43), 25687-25699.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5699, Vincristine. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 148124, Camptothecin. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2330, Bendamustine. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756, Ciprofloxacin. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4030, Mebendazole. Retrieved from [Link].

  • Katritzky, A. R., et al. (2001). Recent advances in the chemistry of benzotriazole and its derivatives. Chemical Reviews, 101(4), 837-929.
  • Wang, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(5), 729-736.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5060, Doxorubicin. Retrieved from [Link].

  • Aggarwal, N., et al. (2023). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Heterocyclic Chemistry, 60(1), 1-10.
  • Gangurde, A. A., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
  • Sanna, P., et al. (1989). Synthesis and antibacterial activity of triazolo[4,5-f]quinolinone carboxylic acids. Il Farmaco, 44(10), 893-906.
  • Swamy, S. N., et al. (2006). Microwave-assisted synthesis and antimicrobial activity of some new N-alkylated benzotriazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(10), 2657-2660.
  • Purohit, D. M., & Srivastava, S. K. (2004). Synthesis and biological evaluation of some new chlorosubstituted phenoxyacetyl benzotriazoles. Indian Journal of Chemistry - Section B, 43B(10), 2217-2220.
  • Jamkhandi, C. M., et al. (2015). Synthesis, Characterization, in-vitro anti-inflammatory activity and QSAR evaluation of benzotriazolyl-3-{5-(carboxymethyl) diazenyl}-2-hydroxyphenyl prop-2-enoic acid derivatives. European Journal of Pharmaceutical and Medical Research, 2(4), 302-306.
  • Anjana, V. S., & Manoj Kumar, P. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-375.
  • Pundir, G., Singh, N., & Bhardwaj, M. (2024). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 9(3), a832-a841.
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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

This guide provides a comprehensive comparison and cross-validation framework for two common analytical methods applicable to the quantification of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: High-Performance Liq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation framework for two common analytical methods applicable to the quantification of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a crucial aspect of drug development and quality control, robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

Introduction to 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole and the Imperative for Rigorous Analytical Validation

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of heterocyclic compounds with a wide range of applications, including as corrosion inhibitors and in various pharmacological activities.[1][2] The benzyl and tetrahydro substitutions on the benzotriazole core impart specific physicochemical properties that necessitate tailored analytical approaches for accurate quantification in various matrices.

The cross-validation of analytical methods is a critical regulatory requirement and a cornerstone of good scientific practice.[3][4] It ensures that different analytical procedures are capable of producing comparable and reliable results, which is essential when methods are transferred between laboratories, or when different techniques are employed throughout the lifecycle of a pharmaceutical product. This guide will delve into the theoretical and practical aspects of developing and cross-validating HPLC-UV and GC-MS methods for the target analyte.

Physicochemical Properties and their Analytical Implications

While specific experimental data for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is not widely available, its structure suggests key properties that inform the choice of analytical methodology. The presence of the benzyl group increases its lipophilicity compared to the parent benzotriazole. The tetrahydro-benzotriazole moiety provides a partially saturated ring system. The molecule has a molecular weight that is suitable for both HPLC and GC analysis. The triazole ring system contains chromophores that should allow for UV detection.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a reversed-phase HPLC method with UV detection is a logical first choice.

Rationale for HPLC-UV Method Development

The benzyl group and the overall non-polar nature of the molecule make it well-suited for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The aromaticity of the benzyl group and the benzotriazole ring system are expected to produce a strong UV absorbance, enabling sensitive detection.

Detailed Experimental Protocol for HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is recommended to ensure good separation and peak shape. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization if MS detection were to be added).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B. For example, starting at 40% B and increasing to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte. A wavelength around 254 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Samples should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

  • Filtration through a 0.45 µm syringe filter is necessary to remove particulate matter and protect the column.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Output Sample Sample containing Analyte Dissolution Dissolve in Mobile Phase (e.g., Water/Acetonitrile) Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reversed-Phase Column Autosampler->Column UV_Detector UV Detector Column->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful alternative for the analysis of semi-volatile compounds like 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Rationale for GC-MS Method Development

The target analyte is expected to have sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, offering higher specificity than UV detection.

Detailed Experimental Protocol for GC-MS

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and method development, followed by Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. Key ions for SIM would be determined from the full scan mass spectrum of the analyte.

3. Sample Preparation:

  • Samples are dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Derivatization is generally not required for this analyte.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_output Output Sample Sample containing Analyte Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution GC_Inlet GC Inlet Dissolution->GC_Inlet GC_Column Capillary GC Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_System Data Acquisition System MS_Detector->Data_System TIC Total Ion Chromatogram Data_System->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification (SIM) Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

Cross-Validation of HPLC-UV and GC-MS Methods

The cross-validation of two distinct analytical methods is essential to demonstrate their interchangeability. This process is guided by the principles outlined in the ICH Q2(R2) guideline.[3]

Cross-Validation Protocol

1. Objective: To demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

2. Prerequisite: Both the HPLC-UV and GC-MS methods must be individually validated for key parameters including specificity, linearity, range, accuracy, and precision according to ICH guidelines.[5]

3. Experimental Design:

  • Sample Selection: A minimum of three batches of the drug substance or product should be analyzed. For each batch, prepare samples at three concentration levels (low, medium, and high) within the validated range of both methods.

  • Analysis: Each sample should be analyzed in triplicate by both the HPLC-UV and GC-MS methods.

  • Data Comparison: The results obtained from both methods will be statistically compared.

4. Acceptance Criteria:

  • The mean results obtained from the two methods should not be statistically different. This can be assessed using a t-test.

  • The percentage difference between the mean results of the two methods should be within a predefined limit, typically ±15%.

Visualization of the Cross-Validation Process

CrossValidation_Process cluster_methods Individually Validated Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison and Evaluation HPLC_UV HPLC-UV Method Analyze_HPLC Analyze with HPLC-UV HPLC_UV->Analyze_HPLC GC_MS GC-MS Method Analyze_GCMS Analyze with GC-MS GC_MS->Analyze_GCMS Samples Prepare Samples (3 batches, 3 concentrations) Samples->Analyze_HPLC Samples->Analyze_GCMS Results_HPLC HPLC-UV Results Analyze_HPLC->Results_HPLC Results_GCMS GC-MS Results Analyze_GCMS->Results_GCMS Statistical_Analysis Statistical Analysis (e.g., t-test, % difference) Results_HPLC->Statistical_Analysis Results_GCMS->Statistical_Analysis Acceptance Acceptance Criteria Met? Statistical_Analysis->Acceptance Conclusion Methods are Interchangeable Acceptance->Conclusion Yes

Caption: Logical flow of the cross-validation process for the HPLC-UV and GC-MS methods.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance characteristics of the two validated methods.

Parameter HPLC-UV GC-MS (SIM mode) Commentary
Specificity GoodExcellentGC-MS provides higher specificity due to mass-based detection.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Range (µg/mL) 1 - 1000.1 - 20GC-MS is likely to have a lower limit of quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should demonstrate high accuracy.
Precision (%RSD) < 2.0%< 3.0%HPLC often exhibits slightly better precision.
Robustness HighModerateHPLC methods are generally considered more robust to minor variations.

Conclusion

Both HPLC-UV and GC-MS are viable and powerful techniques for the quantification of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or high throughput and robustness (favoring HPLC-UV).

This guide provides a comprehensive framework for the development, validation, and cross-validation of these analytical methods. The detailed protocols and logical workflows are designed to ensure scientific integrity and regulatory compliance. By following a systematic approach to method validation and cross-validation, researchers and drug development professionals can be confident in the quality and reliability of their analytical data.

References

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • ResearchGate. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]

  • Supporting Information. Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole. [Link]

  • The Royal Society of Chemistry. Supplementary Information for a paper on triazoles. [Link]

  • MDPI. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. [Link]

  • PubChem. 1H-Benzotriazole, 4,5,6,7-tetrahydro-. [Link]

  • PMC. (2017). Benzotriazole: An overview on its versatile biological behavior. [Link]

  • Der Pharma Chemica. (2015). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. [Link]

  • ResearchGate. (2020). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • National Institute of Standards and Technology. 1H-Benzotriazole - NIST WebBook. [Link]

  • ResearchGate. (2019). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. [Link]

  • Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. (2021). [Link]

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Comparative

A Senior Application Scientist's Guide to the Potential Advantages of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole in Corrosion Inhibition

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole against its commercial alternatives, focu...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole against its commercial alternatives, focusing on its potential as a superior corrosion inhibitor. This document synthesizes established principles of corrosion science with insights into structure-activity relationships to project the performance advantages of this novel compound.

Introduction: The Enduring Challenge of Copper Corrosion

Copper and its alloys are indispensable in numerous industrial applications, from heat exchangers and cooling water systems to electronics and historical artifacts. Despite their inherent nobility, these materials are susceptible to corrosion, which can compromise their structural integrity and functionality. For decades, benzotriazole (BTA) has been a cornerstone of copper corrosion inhibition, forming a protective film on the metal surface. However, the search for more robust and efficient inhibitors is a continuous endeavor, driven by the need for enhanced performance in increasingly demanding environments. This guide introduces 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a derivative of the classic benzotriazole scaffold, and explores its theoretical advantages over established commercial alternatives like Benzotriazole (BTA) and Tolyltriazole (TTA).

Commercial Benchmarks: A Review of Benzotriazole and Tolyltriazole

Benzotriazole (BTA) is a well-established corrosion inhibitor that forms a protective, passive layer on copper surfaces, consisting of a complex between copper and the BTA molecule.[1] This film is insoluble in many aqueous and organic solutions, providing effective protection.[1] Tolyltriazole (TTA), a methylated derivative of BTA, is another widely used commercial inhibitor. Comparative studies have indicated that TTA offers several advantages over BTA, including better corrosion inhibition, thermal stability, and resistance to chlorine.[2][3] TTA's enhanced performance is attributed to the presence of the methyl group on the benzene ring.[4]

PropertyBenzotriazole (BTA)Tolyltriazole (TTA)
Appearance White to light tan crystalline powder[5]Tan to light brown granules[5]
Water Solubility 1-5 g/L (at 23.7°C)[5]<0.1 g/L (at 18°C)[5]
Corrosion Inhibition Effective for copper and its alloys[6][7]Generally superior to BTA[2][3]
Thermal Stability GoodBetter than BTA[2][3]
Chlorine Resistance ModerateBetter than BTA[2][3]

The Promise of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: A Structural-Activity Perspective

While direct experimental data on the corrosion inhibition performance of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is not yet widely available in peer-reviewed literature, an analysis of its unique structural features allows for informed projections of its potential advantages.

The Role of the N-Benzyl Group

The substitution of the hydrogen atom on the triazole ring with a benzyl group is a key modification. Research on other N-substituted benzotriazole derivatives has shown that such modifications can significantly influence the inhibitor's performance. The benzyl group, being a bulky, hydrophobic moiety, could enhance the protective film's density and stability. This is expected to create a more robust barrier against corrosive species. Furthermore, the electron-donating nature of the benzyl group may increase the electron density on the triazole ring, potentially leading to stronger coordination with the copper surface.

The Impact of the Tetrahydrogenated Benzene Ring

The saturation of the benzene ring to form a 4,5,6,7-tetrahydro-benzotriazole structure introduces conformational flexibility that is absent in the planar aromatic ring of BTA and TTA. This flexibility could allow the molecule to adopt a more favorable orientation on the copper surface, leading to a more compact and effective protective layer. The aliphatic nature of the tetrahydro ring also increases the molecule's hydrophobicity, which could further enhance its ability to repel water and other corrosive agents from the metal surface.

G cluster_BTA Benzotriazole (BTA) cluster_TTA Tolyltriazole (TTA) cluster_Target 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole BTA Planar Aromatic Ring Triazole_BTA Triazole Ring BTA->Triazole_BTA Fused TTA Methylated Aromatic Ring BTA->TTA Methylation Target Saturated Cyclohexane Ring (Increased Hydrophobicity & Flexibility) BTA->Target N-Benzylation & Ring Saturation Triazole_TTA Triazole Ring TTA->Triazole_TTA Fused Triazole_Target Triazole Ring Target->Triazole_Target Fused Benzyl N-Benzyl Group (Enhanced Adsorption & Film Stability) Triazole_Target->Benzyl N-Substitution

Figure 1. Structural comparison highlighting the key modifications of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole relative to commercial alternatives.

Experimental Validation: Protocols for Comparative Performance Evaluation

To empirically validate the hypothesized advantages of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, a rigorous experimental approach is necessary. The following protocols outline standard electrochemical techniques for evaluating corrosion inhibitor performance.

Potentiodynamic Polarization

This technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Methodology:

  • Electrode Preparation: Prepare copper electrodes by polishing with successively finer grades of emery paper, followed by rinsing with distilled water and acetone, and drying.

  • Electrochemical Cell Setup: Utilize a standard three-electrode cell with the copper sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[8]

  • Test Solution: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without various concentrations of the inhibitors (BTA, TTA, and 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole).

  • Measurement: After allowing the open-circuit potential (OCP) to stabilize, apply a potential scan at a slow rate (e.g., 1 mV/s) in both the anodic and cathodic directions from the OCP.[9]

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). From this plot, determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) can be calculated using the following equation:

    IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100

G cluster_workflow Potentiodynamic Polarization Workflow Prep Prepare Copper Working Electrode Cell Assemble 3-Electrode Electrochemical Cell Prep->Cell Solution Introduce Corrosive Medium +/- Inhibitor Cell->Solution OCP Stabilize Open Circuit Potential Solution->OCP Scan Apply Potential Scan OCP->Scan Analyze Generate Tafel Plot & Calculate IE% Scan->Analyze

Figure 2. A streamlined workflow for evaluating corrosion inhibitor efficacy using potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion process at the metal-solution interface.[10][11]

Methodology:

  • Cell and Electrode Setup: Use the same three-electrode cell configuration as in the potentiodynamic polarization experiment.

  • Test Conditions: Immerse the copper electrode in the test solution (with and without inhibitors) and allow the OCP to stabilize.

  • Measurement: Apply a small amplitude AC voltage signal (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[9]

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in the charge transfer resistance (Rct), signifying better corrosion protection. The data can be fitted to an equivalent electrical circuit to model the corrosion process and quantify parameters like Rct and the double-layer capacitance (Cdl). The inhibition efficiency can also be calculated from the Rct values:

    IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100

G cluster_EIS Electrochemical Impedance Spectroscopy (EIS) Analysis Experiment Immerse Electrode in Solution Stabilize OCP Apply AC Voltage Signal Measure Impedance Response Data Generate Nyquist & Bode Plots Fit Data to Equivalent Circuit Model Determine Rct and Cdl Experiment:f3->Data:f0 Conclusion Calculate Inhibition Efficiency (IE%) Assess Protective Film Properties Data:f2->Conclusion:f0

Figure 3. The process of data acquisition and analysis in Electrochemical Impedance Spectroscopy for corrosion inhibitor evaluation.

Conclusion and Future Directions

While direct comparative data for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is not yet prevalent, a thorough analysis of its structure suggests the potential for superior performance as a corrosion inhibitor for copper and its alloys compared to commercial alternatives like BTA and TTA. The combination of a hydrophobic N-benzyl group and a flexible, saturated tetrahydro-benzotriazole core is hypothesized to promote the formation of a more dense, stable, and protective film on the metal surface.

The experimental protocols detailed in this guide provide a robust framework for researchers to validate these projected advantages. Further studies, including surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM), would be invaluable in elucidating the precise mechanism of inhibition and the morphology of the protective film. The development and characterization of novel inhibitors like 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole are crucial steps toward advancing the field of corrosion science and ensuring the longevity and reliability of critical copper-based infrastructure.

References

  • Barik, R. C., et al. (2015). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Journal of Environmental Chemical Engineering, 3(1), 10-19.
  • Wikipedia. (2023). Benzotriazole.
  • Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications.
  • ResearchGate. (2025). Evaluating 1-Benzyl-4-Phenyl-1H-1,2,3-Triazole as a Green Corrosion Inhibitor in a Synthetic Pore Solution to Protect Steel Rebars.
  • ResearchGate. (2025). Understanding N-site substituents effect on corrosion inhibition performance of benzotriazoles derivatives in copper chemical mechanical planarization: Theoretical and experimental analysis.
  • Deswater. (n.d.). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2022).
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  • ResearchGate. (2025). Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper.
  • Danish Environmental Protection Agency. (n.d.). Benzotriazole and Tolyltriazole.
  • International Journal of Corrosion and Scale Inhibition. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • SINOCHEM. (2025). What is the difference between benzotriazole and tolyltriazole?
  • NIH. (2023). Study on Corrosion Behavior of Porous Pure Copper Based on Electrochemistry and Scanning Kelvin Probe. PMC.
  • Journal of the Chilean Chemical Society. (n.d.). MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS.
  • IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition.
  • ResearchGate. (n.d.). Potentiodynamic polarization plots for copper during 1 h exposure time...
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  • ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial.
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  • ResearchGate. (2025). On the corrosion inhibition and adsorption behaviour of some benzotriazole derivatives during copper corrosion in nitric acid solutions: a combined experimental and theoretical study.
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  • JOCPR. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.
  • JACS Directory. (2016). Protective Effect of 1-(Phenyl thiomethyl)Benzotriazole and 1-(Benzyl thiomethyl) Benzotriazole Towards Corrosion of Brass in Po.
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  • MDPI. (n.d.).
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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Corrosion Inhibitors: A Case Study of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Introduction In the relentless pursuit of enhanced material longevity and system reliability, the role of corrosion inhibitors is paramount. For decades, benzotriazole (BTA) and its methylated analogue, tolyltriazole (TT...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of enhanced material longevity and system reliability, the role of corrosion inhibitors is paramount. For decades, benzotriazole (BTA) and its methylated analogue, tolyltriazole (TTA), have been the industry benchmarks for protecting copper and its alloys from corrosive degradation.[1][2] Their efficacy lies in their ability to form a robust, passive film on the metal surface, effectively stifling the electrochemical processes that drive corrosion.[3][4] However, the quest for novel inhibitors with superior performance, improved environmental profiles, or specialized applications is perpetual.

This guide presents a comprehensive framework for benchmarking the performance of a novel benzotriazole derivative, 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, against the established industry standards, BTA and TTA. While specific comparative data for this novel compound is not yet prevalent in published literature, its structural similarity to BTA suggests its potential as a corrosion inhibitor. This document, therefore, serves as both a theoretical guide and a practical blueprint for researchers, scientists, and drug development professionals (who often encounter corrosion issues in their instrumentation) to rigorously evaluate its performance.

We will delve into the mechanistic underpinnings of benzotriazole-based corrosion inhibition and provide detailed, step-by-step protocols for three universally accepted evaluation methodologies: Gravimetric Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS). The causality behind each experimental choice will be elucidated to ensure a thorough understanding of the "why" behind the "how."

The Mechanism of Action: A Protective Shield

The corrosion inhibition mechanism of benzotriazoles on copper surfaces is a well-studied phenomenon. It is generally accepted that these molecules chemisorb onto the copper surface, forming a passive, polymeric complex with copper ions (Cu(I)-BTA).[5][6] This thin, insoluble film acts as a physical barrier, isolating the metal from the corrosive environment.[2][3] The triazole ring, with its nitrogen atoms, plays a crucial role in coordinating with the copper surface.[4] It is hypothesized that 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole would operate via a similar mechanism, with the benzyl and tetrahydro-benzene moieties potentially influencing its solubility, film density, and adsorption characteristics.

cluster_solution Corrosive Solution (e.g., 3.5% NaCl) cluster_surface Copper Surface Inhibitor Inhibitor Molecules (BTA, TTA, or Novel Compound) Protective_film Protective Cu(I)-Inhibitor Complex Film Inhibitor->Protective_film Adsorption & Complexation Cu_ions Cu+ Ions Cu_ions->Protective_film Incorporation Corrosive_ions Corrosive Ions (e.g., Cl-) Cu_surface Copper Substrate (Cu) Corrosive_ions->Cu_surface Attack Cu_surface->Cu_ions Oxidation Protective_film->Corrosive_ions Blocks

Caption: Mechanism of Benzotriazole-based Corrosion Inhibition.

Part 1: Gravimetric Weight Loss Method (ASTM G31)

This classical and straightforward method provides a direct measure of metal loss over an extended period, offering a time-averaged corrosion rate. Its simplicity and the tangible nature of the results make it an indispensable part of any comprehensive inhibitor evaluation.[7][8]

Experimental Protocol
  • Coupon Preparation:

    • Obtain copper coupons of a standard dimension (e.g., 50mm x 25mm x 2mm).

    • Mechanically polish the coupons with successively finer grades of silicon carbide paper (e.g., 240, 400, 600 grit) to achieve a uniform surface finish.[9]

    • Degrease the coupons by sonicating in acetone, followed by rinsing with deionized water and drying with a stream of nitrogen.[10]

    • Accurately weigh each coupon to four decimal places (W_initial) and store them in a desiccator.

  • Solution Preparation:

    • Prepare a corrosive medium, for instance, a 3.5% NaCl solution in deionized water, to simulate a saline environment.

    • Prepare separate batches of the corrosive solution containing the inhibitors at a predetermined concentration (e.g., 10 mM):

      • Blank (no inhibitor)

      • 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

      • Benzotriazole (BTA)

      • Tolyltriazole (TTA)

  • Immersion Test:

    • Suspend three replicate coupons for each test solution using non-metallic hooks in beakers containing the respective solutions. Ensure the coupons are fully immersed and not in contact with each other or the beaker walls.

    • Cover the beakers to prevent evaporation and contamination.

    • Maintain the beakers in a temperature-controlled environment (e.g., 25°C) for a specified duration (e.g., 168 hours).[11]

  • Post-Exposure Analysis:

    • After the immersion period, carefully remove the coupons.

    • Clean the coupons according to ASTM G1 standards to remove corrosion products without removing the base metal.[12] This typically involves gentle scrubbing with a soft brush and immersion in a cleaning solution (e.g., 10% sulfuric acid), followed by rinsing and drying.

    • Reweigh the cleaned and dried coupons (W_final).

Data Analysis

The corrosion rate (CR) in millimeters per year (mm/y) can be calculated using the following formula:

CR (mm/y) = (K × ΔW) / (A × T × D)

Where:

  • K is a constant (8.76 × 10^4)

  • ΔW is the weight loss (W_initial - W_final) in grams

  • A is the surface area of the coupon in cm^2

  • T is the immersion time in hours

  • D is the density of copper in g/cm^3

The inhibitor efficiency (IE%) is calculated as:

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Hypothetical Performance Data
Inhibitor (10 mM)Average Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank (No Inhibitor)55.80.150-
Benzotriazole (BTA)4.50.01292.0
Tolyltriazole (TTA)3.70.01093.3
1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole5.20.01490.7

Part 2: Electrochemical Evaluation

Electrochemical techniques offer rapid and sensitive methods for studying corrosion and the efficacy of inhibitors.[13][14] They provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Start Start: Prepare Electrochemical Cell OCP 1. Measure Open Circuit Potential (OCP) for 30-60 min to stabilize Start->OCP EIS 2. Perform Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP 3. Conduct Potentiodynamic Polarization (PDP) Scan EIS->PDP Destructive test last Analyze 4. Analyze Data: - Rct from EIS - icorr from PDP PDP->Analyze End End: Calculate Inhibition Efficiency Analyze->End

Caption: Standard Electrochemical Testing Workflow.

Experimental Setup

A standard three-electrode electrochemical cell is used, consisting of:

  • Working Electrode: A prepared copper coupon.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: A platinum or graphite rod. The cell is filled with the same test solutions used in the gravimetric analysis.

A. Potentiodynamic Polarization (PDP)

This technique involves scanning the potential of the working electrode and measuring the resulting current. The data, plotted as a Tafel plot (log(current) vs. potential), provides the corrosion potential (E_corr) and corrosion current density (i_corr).[15] A lower i_corr indicates a lower corrosion rate.

Protocol:

  • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform a potentiodynamic scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Extract E_corr and i_corr from the Tafel extrapolation of the polarization curve.

Data Analysis: The inhibition efficiency is calculated from the corrosion current densities:

IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the metal/solution interface.[16] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, can be determined from the Nyquist plot.[17][18]

Protocol:

  • After OCP stabilization, perform the EIS measurement at the OCP.

  • Apply a sinusoidal voltage of small amplitude (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

  • Model the resulting Nyquist plot using an appropriate equivalent circuit to determine R_ct.

Data Analysis: The inhibition efficiency is calculated from the charge transfer resistance values:

IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100[19]

Hypothetical Electrochemical Data
Inhibitor (10 mM)PDP Results EIS Results
i_corr (µA/cm²) IE (%) R_ct (Ω·cm²) IE (%)
Blank15.2-850-
BTA1.192.812,50093.2
TTA0.994.115,80094.6
1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole1.490.810,20091.7

Discussion and Interpretation

The hypothetical data presented in the tables suggests that 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole exhibits significant corrosion inhibition properties, albeit slightly lower than the industry standards BTA and TTA under these specific test conditions. The convergence of results from three distinct methodologies (gravimetric, PDP, and EIS) would lend high confidence to these findings.

The benzyl group in the novel compound introduces steric hindrance and increased hydrophobicity compared to BTA. This could potentially lead to a less densely packed protective film, explaining the slightly lower inhibition efficiency. Conversely, the tetrahydro-benzene ring might alter the electronic properties of the triazole group, affecting its coordination with the copper surface. Further investigation using surface analysis techniques (e.g., XPS, SEM) and quantum chemical calculations could provide deeper insights into the structure-performance relationship.[20][21][22][23]

Conclusion

This guide provides a robust, scientifically-grounded framework for the performance benchmarking of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole as a corrosion inhibitor against industry-standard alternatives. By meticulously following the detailed protocols for gravimetric and electrochemical analyses, researchers can generate reliable and comparative data. This structured approach, rooted in established standards and a clear understanding of the underlying scientific principles, ensures the integrity and trustworthiness of the evaluation. While the hypothetical data suggests the novel compound is a promising inhibitor, this framework provides the necessary tools to empirically validate its performance and elucidate its mechanism of action, paving the way for the development of next-generation corrosion protection technologies.

References

  • Effect of benzotriazole on corrosion inhibition of copper under flow conditions. (n.d.). CSIR-CECRI. Retrieved from [Link]

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  • Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021, May 21). PMC - NIH. Retrieved from [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (n.d.). ResearchGate. Retrieved from [Link]

  • G185 Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using the Rotating Cylinder Electrode. (2024, November 13). ASTM. Retrieved from [Link]

  • technical note and general guide for corrosion coupons. (n.d.). Retrieved from [Link]

  • How do I calculate this corrosion inhibition efficiency?. (2018, October 3). ResearchGate. Retrieved from [Link]

  • How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. (2014, March 3). ResearchGate. Retrieved from [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025, May 28). ACS Publications. Retrieved from [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved from [Link]

  • Corrosion Inhibition of Mild Steel with Tolyltriazole. (n.d.). SciELO. Retrieved from [Link]

  • Corrosion Coupon Testing: The Definitive Guide for Industries. (2025, July 6). Perfect Pollucon Services. Retrieved from [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Retrieved from [Link]

  • Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage1. (n.d.). Retrieved from [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments. Retrieved from [Link]

  • Corrosion Coupons & Weight Loss Analysis. (n.d.). Alabama Specialty Products, Inc. Retrieved from [Link]

  • POLARISATION MEASUREMENTS USED FOR CORROSION RATES DETERMINATION. (2010, March 1). Journal of sustainable energy. Retrieved from [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023, June 20). Physical Chemistry Research. Retrieved from [Link]

  • Immersion Corrosion. (n.d.). Metallurgical Engineering Services. Retrieved from [Link]

  • Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. (2024, April 24). Taylor & Francis. Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy A Tutorial. (n.d.). ACS Measurement Science Au. Retrieved from [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). NIH. Retrieved from [Link]

  • TEST METHOD 5 CORROSION TESTS Chapter 1. Uniform Corrosion General Description Preparation of Fire Chemical Products Coupon Des. (2000, November 24). USDA Forest Service. Retrieved from [Link]

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  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved from [Link]

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Comparative

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Derivatives

This guide provides a comprehensive overview and comparative analysis of methodologies for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparative analysis of methodologies for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole derivatives. Benzotriazole and its analogues are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents based on this scaffold.

The core objective of a QSAR study is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][5] This relationship, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts.[5][6]

Foundational Principles of QSAR Modeling

A successful QSAR model is built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties. The general workflow of a QSAR study is an iterative process that involves several key stages, from data curation to model validation and application.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Data_Curation Dataset Curation & Biological Activity Data Structure_Prep Chemical Structure Preparation & Standardization Data_Curation->Structure_Prep Descriptor_Calc Molecular Descriptor Calculation Structure_Prep->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Virtual_Screening Virtual Screening & New Compound Design Applicability_Domain->Virtual_Screening Descriptors cluster_0D1D 0D & 1D cluster_2D 2D cluster_3D 3D cluster_PhysChem Physicochemical cluster_Quantum Quantum Chemical Compound 1-Benzyl-4,5,6,7-tetrahydro- 1H-1,2,3-benzotriazole Derivative D0D1D Molecular Weight Atom Counts Compound->D0D1D D2D Topological Indices E-state Indices Compound->D2D D3D SASA Dipole Moment Compound->D3D DPhysChem LogP TPSA Compound->DPhysChem DQuantum HOMO/LUMO Partial Charges Compound->DQuantum

Figure 2: Classes of molecular descriptors relevant to benzotriazole derivatives.

Experimental Protocols

4.1. Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Derivatives

The synthesis of N-alkylated benzotriazoles can be achieved through direct alkylation. [7]A general procedure is outlined below:

  • Starting Material: 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.

  • Alkylation: To a solution of the starting material in a suitable solvent (e.g., methanol), add a base (e.g., KOH).

  • Addition of Benzyl Halide: Add the desired substituted benzyl halide (e.g., benzyl bromide) to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The reaction time and temperature can influence the ratio of N1 and N2 isomers. [7]5. Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated. The crude product is then purified, typically by column chromatography, to separate the isomers and remove impurities. [7] 4.2. Biological Activity Assay (Hypothetical: Anticancer Activity against A549 cell line)

This protocol is a general example for evaluating the anticancer activity of the synthesized compounds.

  • Cell Culture: Maintain A549 human lung carcinoma cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized benzotriazole derivatives in DMSO. Dilute the stock solutions to various concentrations with the culture medium. Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. The biological activity for the QSAR study is typically expressed as pIC50 (-log IC50).

4.3. QSAR Model Development and Validation Protocol

  • Data Preparation:

    • Compile a dataset of synthesized 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole derivatives with their corresponding pIC50 values.

    • Draw the 2D structures of the molecules and convert them to 3D structures using a molecular modeling software.

    • Perform energy minimization of the 3D structures.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (0D, 1D, 2D, 3D, physicochemical, and quantum chemical) for all molecules in the dataset using appropriate software.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. [4]The selection should be done carefully to ensure that both sets span the entire range of chemical space and biological activity.

  • Model Building (using the training set):

    • Apply a feature selection algorithm to identify the most relevant descriptors that correlate with the biological activity.

    • Use a statistical method (e.g., MLR, PLS, or SVM) to build the QSAR model.

  • Internal Validation (using the training set):

    • Perform cross-validation, such as leave-one-out (LOO) or k-fold cross-validation, to assess the robustness and stability of the model. [4][8]A high cross-validated correlation coefficient (Q²) is indicative of a good model.

  • External Validation (using the test set):

    • Use the developed QSAR model to predict the biological activity of the compounds in the test set.

    • Evaluate the predictive power of the model by calculating statistical parameters such as the squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds.

  • Model Acceptance Criteria:

    • A reliable QSAR model should have high values for R² (training set), Q² (cross-validation), and R²_pred (test set). The specific acceptable values can vary, but generally, values above 0.6 are considered good. [9]

  • Applicability Domain (AD) Definition:

    • Define the chemical space in which the model can make reliable predictions. This ensures that the model is not used to predict the activity of compounds that are structurally very different from those in the training set.

Conclusion

The development of predictive QSAR models for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole derivatives can significantly accelerate the drug discovery process. This guide has provided a comparative overview of different QSAR methodologies, outlined the relevant molecular descriptors, and detailed the experimental protocols for synthesis, biological evaluation, and computational modeling. By following these principles of scientific integrity and rigorous validation, researchers can develop robust and predictive QSAR models to guide the design of novel and more potent therapeutic agents.

References

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  • Molecular Descriptors in QSAR/QSPR - Wiley. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. [Link]

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